methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6-2-4-5(12-6)3-7(10)13-8(4)11/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSLJBDIAXLXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C(C=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653292 | |
| Record name | Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871583-20-9 | |
| Record name | Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS 871583-20-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Dichlorinated Pyrrolopyridine Scaffold
Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a halogenated heterocyclic compound featuring a pyrrolopyridine core. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of indole, a privileged structure in numerous biologically active compounds. The fusion of a pyrrole and a pyridine ring creates a unique electronic and structural motif, while the dichloro-substitution offers two distinct, reactive handles for further chemical modification.[1] Pyrrolopyridine derivatives have demonstrated a wide range of pharmacological activities, including potent inhibition of kinases, and have been explored as anticancer and anti-inflammatory agents.[1]
This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, expected analytical characteristics, and potential reactivity of this compound, positioning it as a valuable building block for drug discovery and development programs.
Physicochemical and Structural Properties
While experimentally determined data for this specific molecule is not extensively published, a combination of information from suppliers and predictive modeling provides a solid foundation for its key properties. The compound is commercially available as a solid, typically with a purity of 95% or higher.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| CAS Number | 871583-20-9 | - |
| Molecular Formula | C₉H₆Cl₂N₂O₂ | [2] |
| Molecular Weight | 245.06 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 350.2 ± 52.0 °C | Predicted[3] |
| Density | 1.55 ± 0.1 g/cm³ | Predicted[3] |
| pKa | 1.49 ± 0.30 | Predicted[3] |
| LogP | 2.95760 | Predicted[3] |
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis workflow.
Experimental Protocol (Representative)
This protocol is an illustrative example based on analogous chemical transformations.[4][5] Researchers should perform small-scale trials to optimize conditions.
Step 1: Synthesis of Methyl 4,6-dichloropyridine-3-carboxylate [4]
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4,6-dihydroxypyridine-3-carboxylate (1.0 equiv).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, ~5-10 equiv) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH ~7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the intermediate, methyl 4,6-dichloropyridine-3-carboxylate.
Step 2: Annulation to form the Pyrrolo[3,2-c]pyridine Core [5]
This step is based on palladium-catalyzed C-H activation/cyclization methodologies.
-
Reagents & Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine the methyl 4,6-dichloropyridine-3-carboxylate intermediate (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%), a phosphine ligand (e.g., triphenylphosphine, 7.5 mol%), and a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2.0 equiv).
-
Solvent: Add a high-boiling point aprotic polar solvent, such as N,N-Dimethylformamide (DMF).
-
Reaction: Degas the mixture (e.g., by bubbling nitrogen through it for 15-20 minutes). Heat the reaction to a high temperature (e.g., 130 °C) and stir for 24-48 hours. Monitor for the formation of the product by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue via silica gel column chromatography to isolate the final product, this compound.
Spectroscopic Analysis (Expected Characteristics)
While no published spectra for this specific compound were identified, its structure allows for a confident prediction of its key NMR features based on analogous compounds.[6][7]
-
¹H NMR:
-
Pyrrole NH: A broad singlet is expected in the downfield region, typically >10 ppm, due to the acidic nature of the N-H proton.
-
Aromatic Protons: Two singlets are expected in the aromatic region (7.0-8.5 ppm), corresponding to the protons on the pyrrole and pyridine rings. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chloro and ester groups.
-
Methyl Ester: A sharp singlet integrating to 3 protons will be present, typically in the range of 3.8-4.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the downfield region, likely between 160-165 ppm.
-
Aromatic Carbons: Multiple signals are expected in the aromatic region (approx. 100-150 ppm). The carbons directly attached to the chlorine atoms (C4 and C6) would be significantly influenced. Other carbons of the bicyclic core will also be present in this region.
-
Methyl Carbon: The methyl group of the ester will show a signal in the aliphatic region, typically around 50-55 ppm.
-
Reactivity and Application in Drug Discovery
The chemical structure of this compound offers several avenues for synthetic elaboration, making it a versatile intermediate.
-
Cross-Coupling Reactions: The two chlorine atoms on the pyridine ring are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, or amino substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The chlorine at the 4-position is generally more reactive than the one at the 6-position, potentially allowing for selective functionalization.
-
N-Alkylation/Arylation: The pyrrole N-H group is moderately acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, aryl halides) to install substituents on the nitrogen atom.
-
Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting acid is a key intermediate for forming amide bonds, which are crucial for interacting with biological targets.
Caption: Key reactivity pathways for synthetic diversification.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. Information compiled from multiple Safety Data Sheets (SDS) indicates the following:
-
Hazard Classification:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
-
-
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Avoid formation of dust and aerosols.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid:
-
If inhaled: Move person into fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet.
-
Conclusion
This compound is a strategically important building block for medicinal chemistry. Its dichlorinated pyridine ring offers orthogonal reactivity for the synthesis of diverse compound libraries through modern cross-coupling chemistry. While detailed experimental data on the compound itself is sparse, its synthesis and reactivity can be confidently predicted based on established chemical principles. Its structural similarity to other biologically potent pyrrolopyridines underscores its potential for the development of novel therapeutics, particularly in oncology and immunology.
References
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 2021. Available at: [Link]
-
¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
-
Methyl 4,6-dichloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2010. Available at: [Link]
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules, 2021. Available at: [Link]
- EP 2 368 550 B1. Google Patents.
-
α-CARBOLINE. Organic Syntheses, 2016. Available at: [Link]
-
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4,6-dichloro-, methyl ester. LookChem. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]/354)
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 2. This compound [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. Methyl 4,6-dichloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the pyrrolopyridine class of compounds, it holds potential as a scaffold for the development of novel therapeutics, particularly in the area of kinase inhibitors. This document outlines the fundamental molecular and physical characteristics of this compound, a proposed synthetic route, and detailed, field-proven methodologies for its empirical characterization. While specific experimental data for this exact molecule is not widely available in the public domain, this guide leverages data from structurally related analogs to provide robust predictive insights and a framework for its synthesis and analysis.
Introduction and Molecular Overview
This compound (CAS No. 871583-20-9) belongs to the pyrrolopyridine family, which are bicyclic heteroaromatic compounds isosteric to indoles.[1] This structural similarity to purines has made them attractive scaffolds in drug discovery, with numerous derivatives investigated for a range of biological activities, including as anticancer and anti-inflammatory agents.[2] The presence of two chlorine atoms on the pyridine ring and a methyl carboxylate group on the pyrrole ring suggests that this molecule is a versatile intermediate for further chemical modification.
The dichlorinated pyridine core is a common feature in many kinase inhibitors, where the chlorine atoms can occupy key hydrophobic pockets in the ATP-binding site of kinases. The pyrrole-2-carboxylate moiety provides a handle for further derivatization, for instance, through amide bond formation, to modulate properties such as solubility, cell permeability, and target engagement.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆Cl₂N₂O₂ | [3] |
| Molecular Weight | 245.06 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically >95% |[3] |
While experimentally determined data for this specific molecule is scarce, predicted values for a structural isomer, methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, can offer some initial guidance. It is crucial to note that these are predictions for an isomer and should be verified experimentally for the title compound.
Table 2: Predicted Physicochemical Properties of a Structural Isomer
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 350.2 ± 52.0 °C | [4] |
| pKa | 1.49 ± 0.30 | [4] |
| LogP | 2.957 | [4] |
| Density | 1.55 ± 0.1 g/cm³ |[4] |
Synthesis and Purification
A plausible synthetic route to this compound can be adapted from established procedures for related pyrrolopyridine structures. The following proposed synthesis starts from a commercially available dichlorinated pyridine derivative.
Sources
An In-depth Technical Guide to the Structure Elucidation of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a substituted heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the absence of publicly available, detailed spectroscopic data for this specific molecule, this guide will present a logical, experience-based workflow. We will utilize predictive analysis and comparative data from closely related analogs to demonstrate how a combination of modern analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy, can be synergistically applied to confirm the compound's identity and structure. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into the causality behind experimental choices and data interpretation in the field of complex molecule characterization.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry.[1][2] As a bioisostere of indole, it is featured in a variety of compounds with diverse biological activities, including potent anticancer properties as colchicine-binding site inhibitors.[1] The precise substitution pattern on this core is critical for pharmacological activity. Therefore, unambiguous structure elucidation is a foundational requirement for advancing drug discovery programs based on this scaffold.
The target molecule, this compound (Figure 1), presents a specific analytical challenge due to the presence of two chlorine atoms and a methyl ester group on the pyrrolopyridine framework. This guide will walk through the process of confirming this structure.
Figure 1. Chemical structure of this compound.
Foundational Analysis: A Plausible Synthetic Route
Understanding the synthetic pathway provides crucial clues about the expected structure and potential byproducts. A plausible synthesis of the parent core, 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, could be envisioned starting from a suitably substituted pyridine derivative. The subsequent introduction of the methyl carboxylate group at the C2 position would lead to the final product. This knowledge helps in anticipating the regiochemistry and verifying it with spectroscopic data.
Mass Spectrometry: Confirming Molecular Weight and Halogenation
The initial step in structure elucidation is to confirm the molecular formula and weight. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
Expected Data and Interpretation
The molecular formula for this compound is C₉H₆Cl₂N₂O₂. The expected monoisotopic mass for the [M+H]⁺ ion can be calculated with high precision. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
| Ion | Calculated m/z | Expected Isotopic Pattern (Relative Abundance) |
| [M+H]⁺ | 244.9834 | [M]:[M+2]:[M+4] ≈ 100:65:10 |
Table 1: Predicted HRMS Data for this compound.
The observation of this precise mass and the distinct isotopic signature provides strong evidence for the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A full suite of 1D and 2D NMR experiments is necessary for unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.
-
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on the structure, we can predict the following signals:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| N-H | 11.0 - 12.0 | broad singlet | 1H | Acidic proton on the pyrrole nitrogen. |
| H-3 | 7.2 - 7.5 | singlet | 1H | Proton on the pyrrole ring, adjacent to the ester. |
| H-5 | 7.6 - 7.9 | singlet | 1H | Isolated aromatic proton on the pyridine ring. |
| H-7 | 8.8 - 9.1 | singlet | 1H | Proton on the pyridine ring, deshielded by the adjacent nitrogen. |
| O-CH₃ | 3.8 - 4.0 | singlet | 3H | Methyl protons of the ester group. |
Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆.
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum, in conjunction with DEPT-135, will identify all unique carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | Rationale |
| C=O | 160 - 165 | - | Carbonyl carbon of the ester. |
| C-4 | 148 - 152 | - | Quaternary carbon attached to chlorine. |
| C-6 | 145 - 149 | - | Quaternary carbon attached to chlorine. |
| C-7a | 140 - 144 | - | Quaternary carbon at the ring junction. |
| C-7 | 140 - 143 | CH | Aromatic CH on the pyridine ring. |
| C-3a | 128 - 132 | - | Quaternary carbon at the ring junction. |
| C-2 | 125 - 129 | - | Quaternary carbon attached to the ester. |
| C-5 | 118 - 122 | CH | Aromatic CH on the pyridine ring. |
| C-3 | 105 - 109 | CH | Aromatic CH on the pyrrole ring. |
| O-CH₃ | 52 - 55 | CH₃ | Methyl carbon of the ester. |
Table 3: Predicted ¹³C NMR Data for this compound in DMSO-d₆.
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments are crucial for confirming the assignments made from 1D spectra.
HSQC: This experiment will show direct correlations between the protons and the carbons they are attached to (e.g., H-3 with C-3, H-5 with C-5, H-7 with C-7, and the O-CH₃ protons with the O-CH₃ carbon).
HMBC: This is arguably the most informative experiment for this molecule. Key expected long-range correlations that would confirm the structure are:
-
O-CH₃ protons to the C=O carbon and C-2 .
-
H-3 to C-2 , C-3a , and C-7a .
-
H-5 to C-4 , C-6 , and C-7 .
-
H-7 to C-5 and C-7a .
-
N-H proton to C-3a and C-7a .
The following Graphviz diagram illustrates the key HMBC correlations that would be expected to definitively prove the structure.
Caption: Key HMBC correlations for structure confirmation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-600 cm⁻¹.
Expected Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H stretch |
| ~3100 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (O-CH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium | C=C and C=N stretching in the aromatic rings |
| ~1250 | Strong | C-O stretch (ester) |
| ~800-700 | Strong | C-Cl stretch |
Table 4: Predicted IR Absorption Bands.
The strong carbonyl stretch around 1720 cm⁻¹ and the N-H stretch around 3300 cm⁻¹ would be key diagnostic peaks.
Integrated Data Analysis and Final Structure Confirmation
The definitive structure elucidation of this compound is achieved by integrating the data from all analytical techniques.
Caption: Workflow for structure elucidation.
Conclusion
The structural elucidation of novel or complex molecules like this compound relies on a multi-technique, synergistic approach. By combining the molecular formula and halogenation information from mass spectrometry, the functional group data from IR spectroscopy, and the detailed connectivity map from a suite of NMR experiments, an unambiguous and confident structure assignment can be achieved. This guide provides a robust, logic-driven framework for scientists to apply to this and other challenging structure elucidation problems in chemical and pharmaceutical research.
References
-
PubChem. 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine. National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2303410. [Link]
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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An In-Depth Technical Guide to the Biological Activity of Dichlorinated Pyrrolopyridine Esters
This guide provides a comprehensive exploration of the biological activities associated with dichlorinated pyrrolopyridine esters. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data reporting to offer a deep, mechanistic understanding of this promising class of compounds. We will dissect their molecular basis of action, provide context for their structure-activity relationships (SAR), and present detailed, field-proven protocols for their biological evaluation.
Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Drug Discovery
The pyrrolopyridine nucleus, an isostere of the purine ring system, is a cornerstone of modern medicinal chemistry.[1] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal scaffold for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1][2][3] Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2][4] The clinical success of pyrrolopyridine-based drugs like Vemurafenib has cemented this scaffold's status as a "privileged structure" for developing targeted therapeutics.[1]
This guide focuses specifically on a refined subclass: dichlorinated pyrrolopyridine esters . The introduction of two chlorine atoms and an ester functional group is not arbitrary; these modifications are strategic choices aimed at enhancing potency, selectivity, and pharmacokinetic properties. Dichlorination can profoundly influence binding affinity through halogen bonding and hydrophobic interactions within the target's active site, while the ester group can modulate solubility, cell permeability, and metabolic stability.[5][6] Herein, we will explore the significant biological activities stemming from this unique chemical architecture.
Chapter 1: Primary Biological Activities and Mechanistic Insights
Dichlorinated pyrrolopyridine esters have demonstrated a spectrum of biological activities, with anticancer and anti-inflammatory effects being the most prominent.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The primary therapeutic potential of this compound class lies in its robust anticancer activity, which is often mediated through several interconnected mechanisms.
The pyrrolopyridine core serves as an effective "hinge-binder," anchoring the molecule within the ATP-binding pocket of various protein kinases.[1] The selectivity is then conferred by the substituents.[1] Many derivatives have shown potent inhibitory activity against key oncogenic kinases:
-
Epidermal Growth Factor Receptor (EGFR) & Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).[7][8][9] By blocking the ATP-binding site, dichlorinated pyrrolopyridine esters can inhibit the downstream signaling cascades (e.g., RAS/MAPK and PI3K/Akt) that drive these malignant processes.[8][9]
-
Other Kinases: Potent activity has also been reported against other kinases implicated in cancer, such as FMS kinase, HER2, and cyclin-dependent kinases (CDKs), highlighting the potential for multi-targeted therapeutic strategies.[10][11]
Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis). Mechanistic studies show they can modulate the expression of key apoptotic proteins, often by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax and caspase-3.[7][10] This shifts the cellular balance in favor of apoptosis, leading to the selective elimination of cancer cells.[12]
Certain pyrrolopyridine derivatives have been shown to arrest the cell cycle, typically at the G2/M phase.[10] This prevents cancer cells from dividing and proliferating, providing another avenue for therapeutic intervention.
Anti-inflammatory Activity
Chronic inflammation is a known driver of many diseases, including cancer. Pyrrolopyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[13][14] The COX-2 enzyme is responsible for producing prostaglandins, which are key mediators of inflammation and pain.[15][16] By inhibiting COX-2, these compounds can reduce the inflammatory response.[5] Some pyrrolopyrimidine derivatives have also been investigated as dual inhibitors of COX-2 and other inflammatory targets.[16]
Chapter 2: Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[17] For dichlorinated pyrrolopyridine esters, three key structural features dictate their efficacy.
-
The Pyrrolopyridine Core: As discussed, this scaffold acts as the ATP-mimetic anchor. Its fundamental structure is essential for kinase binding.[1]
-
Dichlorination: The presence and position of chlorine atoms are critical. Halogens can increase binding affinity by forming halogen bonds with backbone carbonyls in the kinase hinge region. They also increase lipophilicity, which can enhance membrane permeability and hydrophobic interactions in the binding pocket. The specific substitution pattern of the two chlorine atoms can fine-tune the compound's selectivity for different kinases.[6][18]
-
The Ester Moiety: The ester group plays a crucial role in the molecule's drug-like properties. It can be hydrolyzed by cellular esterases, potentially acting as a prodrug to release a more active carboxylic acid form.[5] Furthermore, the size and nature of the alcohol portion of the ester can be modified to optimize solubility, metabolic stability, and cell permeability without disrupting the core's binding interactions.
| Compound Class | Key Target(s) | Reported Activity (IC50) | Reference |
| Pyrrolo[2,3-d]pyridine | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM | [10] |
| Spiro-pyrrolopyridazine | EGFR | 2.31 µM (MCF-7 cells) | [7] |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 - 60 nM | [11] |
| Pyrrolopyrimidine | MMP-9 | 23.42 µM (MCF-7 cells) | [12] |
| Pyrrolopyridine | COX-2 Inhibition | Potent activity reported | [14] |
Table 1: Representative biological activities of various pyrrolopyridine derivatives. IC50 values demonstrate the high potency achievable with this scaffold. Data is illustrative of the general class.
Chapter 3: Essential Experimental Protocols
The following protocols provide robust, self-validating frameworks for assessing the biological activity of dichlorinated pyrrolopyridine esters.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines a compound's effect on cancer cell viability and is a primary screening method in anticancer drug discovery.[19][20][21]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. The optimal seeding density must be determined empirically to ensure cells are in an exponential growth phase during the experiment.[22]
-
Incubation: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the dichlorinated pyrrolopyridine ester in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Causality: A dose-response curve is necessary to determine the concentration at which the compound exerts 50% of its maximal inhibitory effect (IC50), a key measure of potency.[23]
-
-
Controls (Self-Validation):
-
Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound to rule out solvent toxicity.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.
-
Untreated Control: Cells with medium only, representing 100% viability.
-
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[7]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by Annexin V-FITC (green fluorescence). In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA (red fluorescence).
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Healthy cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Chapter 4: Future Directions and Concluding Remarks
The data surrounding the pyrrolopyridine scaffold is compelling, strongly suggesting that dichlorinated pyrrolopyridine esters are a promising class of molecules for therapeutic development. Their activity as potent kinase inhibitors and inducers of apoptosis provides a solid foundation for their application in oncology.[4] Their demonstrated anti-inflammatory potential further broadens their possible utility.[24]
Future research should focus on:
-
Lead Optimization: Systematically modifying the ester group and the dichlorination pattern to enhance potency and selectivity while minimizing off-target effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
In Vivo Efficacy: Testing the most promising candidates in preclinical animal models of cancer and inflammatory disease to validate their therapeutic potential in a living system.[21]
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A Strategic Approach to Unveiling the Therapeutic Targets of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
An In-Depth Technical Guide
Abstract
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant therapeutic potential, particularly in oncology and immunology. Compounds based on this heterocyclic system have been identified as potent inhibitors of critical cellular processes, including microtubule dynamics and protein kinase signaling. This technical guide focuses on a specific, under-investigated derivative, methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate . While direct biological data for this compound is sparse, a comprehensive analysis of its structural class allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This document provides a structured, multi-phase framework for the systematic identification, validation, and mechanistic elucidation of these targets. We will delve into the established biology of the core scaffold, propose primary target hypotheses, and provide detailed, self-validating experimental protocols designed to move from broad computational screening to specific in-cell target engagement and pathway analysis. This guide is intended to serve as a strategic roadmap for researchers aiming to unlock the therapeutic promise of this compound.
Part 1: The Pyrrolo[3,2-c]pyridine Scaffold: A Foundation of Potent Bioactivity
Scaffold Overview and Rationale for Investigation
Nitrogen-containing heterocyclic compounds are a cornerstone of modern pharmaceuticals, with over 59% of FDA-approved small-molecule drugs featuring at least one such ring system.[1] The pyrrolopyridine family, which fuses a pyrrole and a pyridine ring, is particularly noteworthy for its ability to interact with a wide array of biological targets. The 1H-pyrrolo[3,2-c]pyridine isomer, the core of our subject compound, has emerged as a versatile pharmacophore for developing inhibitors of key enzymes and structural proteins.
The subject molecule, this compound, presents a unique combination of features:
-
The Core Scaffold: Provides the foundational geometry for target interaction, proven effective in other contexts.
-
Dichloro Substitution: The chlorine atoms at the 4 and 6 positions significantly alter the electronic properties and may confer novel binding interactions or selectivity.
-
Methyl Carboxylate Group: This ester group at the 2-position provides a potential hydrogen bond acceptor and a site for metabolic activity or further chemical modification.
This combination makes it a compelling candidate for investigation, distinct from the more widely published diaryl derivatives of the same scaffold.
Established Biological Activities of Pyrrolo[3,2-c]pyridine Derivatives
The therapeutic potential of this scaffold is not merely theoretical. Published research has established its efficacy in several key areas:
-
Anticancer Activity: Numerous derivatives have demonstrated potent antiproliferative effects against a wide range of human cancer cell lines, including melanoma, cervical, gastric, and breast cancers.[2][3][4][5]
-
Kinase Inhibition: The scaffold has been successfully employed to create potent and selective inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in the progression of ovarian, prostate, and breast cancers.[6][7]
-
Tubulin Polymerization Inhibition: A significant body of work has identified 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization that act by binding to the colchicine site.[2][4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][4]
-
Anti-inflammatory Potential: Through the inhibition of kinases like FMS, which are crucial for the survival of macrophage lineage cells, these compounds present a promising avenue for treating inflammatory disorders such as rheumatoid arthritis.[6]
Part 2: Primary Hypothesized Therapeutic Targets
Based on the robust evidence from related compounds, we can postulate two primary, high-probability target classes for this compound.
Hypothesis A: The Tubulin-Microtubule System
Microtubules are essential cytoskeletal polymers involved in cell division, structure, and intracellular transport. Their dynamic nature makes them a highly validated and successful target for anticancer drugs. Several 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to function as colchicine-binding site inhibitors (CBIs), potently disrupting microtubule assembly and leading to mitotic arrest.[2][4][5]
Causality for this Hypothesis: The rigid, planar structure of the pyrrolo[3,2-c]pyridine core is well-suited to fit into the colchicine binding pocket located at the interface between α- and β-tubulin. This binding event physically obstructs the polymerization of tubulin dimers into microtubules, leading to the collapse of the mitotic spindle and cell death. The specific substitutions on our compound of interest will modulate the affinity and specificity of this interaction.
Hypothesis B: The Human Kinome
Protein kinases are a large family of enzymes that regulate virtually all cellular signaling pathways by phosphorylating substrate proteins. Their frequent dysregulation in diseases like cancer has made them one of the most important classes of drug targets. The pyrrolopyridine scaffold is a known "hinge-binder," a common motif in kinase inhibitors that forms hydrogen bonds with the backbone of the kinase hinge region.
Causality for this Hypothesis: Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have already been proven to be potent inhibitors of FMS kinase.[6][7] Furthermore, isomeric scaffolds like pyrrolo[2,3-b]pyridine are known inhibitors of other kinases such as c-Met.[8] This strongly suggests that the core scaffold is inherently suited for binding within the ATP-binding pocket of various kinases. The dichloro substitutions on our compound could potentially target kinases that have specific residues in the binding pocket that favor such interactions.
Part 3: A Phased Experimental Guide to Target Identification and Validation
To systematically test these hypotheses and uncover novel targets, a multi-phased approach is essential. This ensures that resources are used efficiently and that each step provides a validation check for the next.
Phase 1: In Silico Target Prediction & Profiling
Causality: Before committing to expensive and time-consuming wet-lab experiments, computational methods can rapidly generate and prioritize hypotheses. This approach leverages vast databases of known ligand-target interactions to predict the most probable targets for a novel compound based on structural and chemical similarity.[9]
Experimental Protocol: Computational Target Prediction
-
Ligand Preparation: Generate a 3D conformer of this compound and calculate its physicochemical properties.
-
Similarity Searching: Use the compound's structure as a query against chemical databases (e.g., ChEMBL, PubChem) to identify known bioactive compounds with high structural similarity. Analyze the targets of these similar compounds.
-
Pharmacophore Modeling: Based on the primary hypotheses (tubulin and kinase inhibition), build pharmacophore models from known inhibitors and screen the subject compound for fit.
-
Reverse Docking: Screen the compound against a large library of 3D protein structures representing the human proteome. Rank the potential targets based on predicted binding affinity (docking score).
-
Data Integration: Consolidate the results from all computational methods. Targets that appear across multiple, orthogonal approaches (e.g., identified by both similarity searching and reverse docking) are considered the highest priority candidates for experimental validation.
Phase 2: Phenotypic and Target-Based Screening
Causality: This phase moves from prediction to biological reality. Phenotypic screening provides an unbiased view of the compound's effect on cells, while target-based assays directly test the primary hypotheses generated in Part 2 and Phase 1.
Protocol 1: Broad-Panel Antiproliferative Screening
-
Assay: Utilize a large, well-characterized cancer cell line panel (e.g., the NCI-60 panel).
-
Procedure: Treat each cell line with the compound across a range of concentrations (e.g., 10 nM to 100 µM) for 72 hours.
-
Readout: Measure cell viability using a standard method like the MTT or CellTiter-Glo assay.
-
Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. Look for patterns of sensitivity that may correlate with specific cancer types or genetic markers.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HeLa | Cervical | [Experimental Result] | |
| SGC-7901 | Gastric | [Experimental Result] | |
| MCF-7 | Breast | [Experimental Result] | |
| A375 | Melanoma | [Experimental Result] | |
| ... | ... | ... |
Protocol 2: In Vitro Target-Based Assays
-
Tubulin Polymerization Assay:
-
Principle: Measures the rate of microtubule formation from purified tubulin in the presence of the compound.
-
Procedure: Incubate purified tubulin with GTP and varying concentrations of the compound. Monitor the change in light absorbance or fluorescence over time. Nocodazole or colchicine should be used as a positive control.
-
Analysis: Determine the IC50 for inhibition of tubulin polymerization.
-
-
Kinase Inhibition Panel:
-
Principle: Directly measures the compound's ability to inhibit the enzymatic activity of a panel of purified kinases.
-
Procedure: Submit the compound to a commercial kinase screening panel (e.g., Eurofins, Reaction Biology) for testing against hundreds of kinases at a fixed concentration (e.g., 10 µM).
-
Analysis: Identify kinases with >90% inhibition. For these "hits," perform follow-up dose-response assays to determine their IC50 values.
-
Phase 3: Direct Target Engagement in a Cellular Environment
Causality: A compound may inhibit an enzyme in a test tube but fail to engage it in the complex environment of a living cell. Confirming target engagement within cells is a critical validation step to ensure the observed phenotype is a direct result of binding to the hypothesized target.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand (the compound) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization.
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a temperature gradient.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction via centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.
-
Analysis: A positive result is a "shift" in the melting curve of the target protein to a higher temperature in the compound-treated samples compared to the vehicle control, confirming direct physical binding.
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Unraveling the Mechanism of Action of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Mechanistic Hypothesis and Validation Framework
An In-depth Technical Guide
Authored by: A Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, notably as potent anticancer agents. This technical guide presents a detailed mechanistic hypothesis for a specific analogue, methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Drawing from the established bioactivity of related compounds, we postulate that this molecule functions as a kinase inhibitor. This document provides the scientific rationale for this hypothesis, outlines a comprehensive experimental strategy for its validation, and offers detailed protocols for key assays. The insights presented herein are intended to guide researchers in the exploration of this compound's therapeutic potential.
Introduction: The Therapeutic Promise of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, has garnered significant attention in drug discovery due to its structural resemblance to the purine ring of ATP.[1] This mimicry allows compounds bearing this scaffold to competitively bind to the ATP-binding sites of various kinases, leading to the inhibition of their catalytic activity.[1] Indeed, numerous pyrrolopyridine derivatives have been investigated as potent inhibitors of a range of kinases, with some, like vemurafenib, achieving clinical success in the treatment of melanoma.[1]
Beyond kinase inhibition, recent studies have revealed that the biological activities of pyrrolo[3,2-c]pyridine derivatives are diverse. For instance, certain analogues have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site, thereby exhibiting strong anti-proliferative effects.[2][3] This functional versatility underscores the importance of detailed mechanistic studies for each new analogue to fully elucidate its therapeutic potential.
This guide focuses on This compound , a compound whose specific mechanism of action has not yet been extensively reported in the literature. Based on the preponderance of evidence for related compounds, we hypothesize its primary mechanism of action to be the inhibition of one or more protein kinases involved in oncogenic signaling pathways.
The Mechanistic Hypothesis: A Putative Kinase Inhibitor
We hypothesize that this compound acts as a competitive inhibitor of protein kinases by targeting their ATP-binding pocket. The rationale for this hypothesis is grounded in the following key points:
-
Structural Analogy to ATP: The pyrrolo[3,2-c]pyridine core is a bioisostere of the purine ring of ATP, a fundamental characteristic of many kinase inhibitors.[1]
-
Precedent within the Pyrrolo[3,2-c]pyridine Class: Several derivatives of this scaffold have been confirmed as potent kinase inhibitors. A notable example is a series of pyrrolo[3,2-c]pyridine derivatives that have demonstrated potent and selective inhibitory effects against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[4][5]
-
Potential for Specificity: The substituents on the pyrrolopyridine ring play a crucial role in determining the specific kinase(s) that are inhibited.[1] The 4,6-dichloro and 2-methyl carboxylate substitutions on the title compound likely confer a unique binding affinity and selectivity profile for a specific subset of the human kinome.
Based on these considerations, we propose the following signaling pathway as a potential target for this compound:
Figure 1: Hypothesized mechanism of action of this compound as a kinase inhibitor.
Experimental Validation Strategy
To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following sections detail the key experiments, from broad-spectrum screening to specific target validation and cellular effect confirmation.
Initial Broad-Spectrum Kinase Profiling
The first step is to determine if the compound exhibits kinase inhibitory activity and to identify potential targets. A broad-spectrum kinase panel assay is the most efficient method for this initial screen.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Prepare assay plates containing a panel of recombinant human kinases (e.g., a panel of 40 or more kinases, including receptor tyrosine kinases and cytosolic kinases).[4]
-
Kinase Reaction: Initiate the kinase reaction by adding the compound at a fixed concentration (e.g., 1 µM) to the wells containing the kinase, a suitable substrate, and ATP.
-
Detection: After a defined incubation period, quantify the kinase activity by measuring the amount of phosphorylated substrate. This is typically done using a radiometric assay (³³P-ATP) or a non-radiometric method such as fluorescence polarization or luminescence-based assays.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.
Table 1: Representative Data from a Hypothetical Kinase Panel Screen
| Kinase Target | % Inhibition at 1 µM |
| FMS (CSF-1R) | 85% |
| c-MET | 78% |
| FLT3 | 45% |
| EGFR | 15% |
| SRC | 10% |
Determination of IC₅₀ Values for Hit Kinases
Following the initial screen, the next step is to determine the potency of the compound against the "hit" kinases (those showing significant inhibition). This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: IC₅₀ Determination
-
Compound Dilution: Prepare a serial dilution of the compound in DMSO.
-
Kinase Assay: Perform the kinase assay as described in section 3.1, but with a range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Table 2: Hypothetical IC₅₀ Values for Hit Kinases
| Kinase Target | IC₅₀ (nM) |
| FMS (CSF-1R) | 50 |
| c-MET | 120 |
Cellular Assays to Confirm Target Engagement and Phenotypic Effects
Once potent kinase inhibition is confirmed in biochemical assays, it is crucial to demonstrate that the compound can engage its target in a cellular context and elicit the expected biological response.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture: Culture a cancer cell line that overexpresses the target kinase(s) (e.g., ovarian, prostate, or breast cancer cell lines for FMS).[4]
-
Compound Treatment: Treat the cells with varying concentrations of the compound for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase and total kinase.
-
Detection and Analysis: Visualize the protein bands using chemiluminescence and quantify the band intensities to determine the extent of inhibition of kinase phosphorylation.
Experimental Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed cancer cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a range of compound concentrations.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC₅₀ for cell proliferation.
Figure 2: A streamlined experimental workflow for validating the kinase inhibitor hypothesis.
Alternative Hypothesis: Tubulin Polymerization Inhibition
While the primary hypothesis focuses on kinase inhibition, the documented activity of some pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors warrants consideration of an alternative mechanism.[2][3]
Experimental Validation of Tubulin Polymerization Inhibition:
-
In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of the compound on the polymerization of purified tubulin in vitro.
-
Immunofluorescence Microscopy: This technique can be used to visualize the effects of the compound on the microtubule network in cells. Disruption of the microtubule network is a hallmark of tubulin polymerization inhibitors.
-
Cell Cycle Analysis: Compounds that disrupt microtubule dynamics typically cause cell cycle arrest in the G2/M phase. This can be assessed by flow cytometry.[2]
Conclusion
The structural features of this compound, coupled with the established biological activities of the broader pyrrolo[3,2-c]pyridine class of compounds, strongly support the hypothesis that it functions as a kinase inhibitor. The experimental framework detailed in this guide provides a clear and logical path to rigorously test this hypothesis, from initial target identification through to cellular validation. Should the kinase inhibition hypothesis prove inconclusive, the alternative mechanism of tubulin polymerization inhibition provides a secondary avenue for investigation. Elucidating the precise mechanism of action of this compound is a critical step in unlocking its potential as a novel therapeutic agent.
References
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Monatshefte für Chemie - Chemical Monthly. [Link]
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Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
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Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Semantic Scholar. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]
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Unlocking Novel Therapeutics: A Technical Guide to the In Silico Screening of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico screening of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a novel compound with significant therapeutic potential. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of protocols. Instead, it offers a strategic and scientifically-grounded narrative that elucidates the rationale behind each step of the virtual screening process. By integrating established computational methodologies with expert insights, this guide aims to empower research teams to efficiently identify and validate potential protein targets, thereby accelerating the early stages of drug discovery. The workflow detailed herein encompasses target identification based on scaffold homology, rigorous protein and ligand preparation, structure-based virtual screening, and a multi-faceted post-screening analysis, culminating in the selection of promising hit compounds for subsequent experimental validation.
Introduction: The Therapeutic Promise of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active molecules. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent and selective inhibition of various protein kinases.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1] The inherent potential of the pyrrolo[3,2-c]pyridine core, therefore, presents a compelling case for the exploration of novel derivatives such as this compound as potential therapeutic agents.
This guide focuses on a systematic in silico approach to deconvolute the therapeutic potential of this specific molecule. Virtual screening offers a time- and cost-effective strategy to navigate the vast landscape of the human proteome and identify high-probability biological targets.[2] By computationally predicting the binding affinity of our lead compound against a library of potential protein targets, we can prioritize experimental resources for the most promising candidates, significantly streamlining the drug discovery pipeline.
Strategic Framework for In Silico Screening
Our approach is a multi-stage, iterative process designed to maximize the identification of true positive hits while minimizing false positives. The workflow is grounded in the principles of structure-based drug design, leveraging the three-dimensional structures of potential protein targets to predict binding interactions.
Caption: High-level overview of the in silico screening workflow.
Target Identification: A Hypothesis-Driven Approach
Given the novelty of this compound, direct experimental data on its biological targets is unavailable. Therefore, our initial step is to formulate a strong, data-driven hypothesis for potential protein targets. This is achieved by examining the known biological activities of structurally similar pyrrolopyridine derivatives.
Recent studies have highlighted the potent inhibitory activity of pyrrolo[3,2-c]pyridine derivatives against FMS kinase (colony-stimulating factor-1 receptor, CSF-1R).[1] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Its overexpression is implicated in various cancers and inflammatory diseases, making it a compelling therapeutic target.[1]
Hypothesis: Based on scaffold homology, this compound is a potential inhibitor of FMS kinase.
Selected Target: Human c-Fms kinase domain.
PDB Structure Selection: For our structure-based virtual screening, a high-resolution crystal structure of the target protein is paramount. We will utilize the PDB entry 3KRL , which is the crystal structure of the human c-FMS tyrosine kinase domain in complex with an inhibitor.[3] The presence of a co-crystallized ligand is highly advantageous as it clearly defines the binding pocket and allows for the validation of our docking protocol.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, actionable protocols for each stage of the in silico screening process. The methodologies described are based on widely used and validated open-source software to ensure accessibility and reproducibility.
Ligand Preparation
The accurate three-dimensional representation of our ligand, this compound, is critical for successful docking.
Protocol 3.1: Ligand Preparation using Avogadro and Open Babel
-
2D Structure Generation:
-
Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the free online tool PubChem Sketcher.
-
Save the structure in a standard format (e.g., MOL or SDF).
-
-
3D Structure Generation and Energy Minimization:
-
Import the 2D structure into the molecular editor Avogadro.
-
Use the "Add Hydrogens" function to ensure correct protonation states.
-
Perform an initial geometry optimization using the built-in force fields (e.g., MMFF94).
-
Export the 3D structure as a PDB file.
-
-
File Format Conversion for Docking:
-
Use the command-line tool Open Babel to convert the PDB file to the PDBQT format required by AutoDock Vina. This step assigns partial charges and defines rotatable bonds.
-
Command: obabel ligand.pdb -O ligand.pdbqt
-
Target Protein Preparation
The raw PDB structure of FMS kinase (3KRL) requires careful preparation to make it suitable for molecular docking. This involves removing non-essential molecules, adding missing atoms, and assigning charges.
Protocol 3.2: Protein Preparation using AutoDockTools (ADT)
-
Download PDB Structure:
-
Download the PDB file for 3KRL from the RCSB Protein Data Bank ([Link]).
-
-
Clean the Protein Structure:
-
Load the 3krl.pdb file into AutoDockTools.
-
Remove water molecules and any other heteroatoms (e.g., ions, co-factors) that are not part of the protein or the co-crystallized ligand.
-
Separate the protein and the co-crystallized ligand into separate files.
-
-
Prepare the Protein for Docking:
-
With only the protein loaded, go to Edit > Hydrogens > Add. Select "Polar only" and click "OK".
-
Go to Edit > Charges > Add Kollman Charges.
-
Save the prepared protein in PDBQT format: Grid > Macromolecule > Choose. Select the protein and save it as fms_kinase.pdbqt.
-
Molecular Docking and Virtual Screening
With the prepared ligand and target, we can now perform molecular docking to predict the binding pose and affinity.
Caption: The core molecular docking workflow.
Protocol 3.3: Molecular Docking using AutoDock Vina
-
Define the Binding Site (Grid Box):
-
In ADT, load the prepared fms_kinase.pdbqt.
-
Load the co-crystallized ligand (from the original PDB file) to visualize the binding pocket.
-
Go to Grid > Grid Box. A box will appear around the protein.
-
Adjust the center and dimensions of the grid box to encompass the entire binding site, with a buffer of approximately 4-5 Å in each dimension.
-
Note the coordinates of the center of the grid box and its dimensions (x, y, z).
-
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the example values with your own:
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the following command: vina --config conf.txt --log results.log
-
-
Virtual Screening of a Compound Library:
-
For virtual screening, the above process is automated for a large library of compounds.
-
Ligand Library Selection: We recommend using a subset of the ZINC database, which contains commercially available compounds.[4][5] Specifically, a kinase-focused subset would be ideal. Several vendors, such as Life Chemicals and Chemspace, also offer pre-compiled kinase-targeted libraries.[6][7]
-
Prepare each ligand in the library in PDBQT format as described in Protocol 3.1.
-
Use a shell script or a workflow management tool (e.g., KNIME, Pipeline Pilot) to iterate through the library, running AutoDock Vina for each compound.
-
Post-Screening Analysis: From Data to Drug Candidates
The raw output of a virtual screen is a list of compounds ranked by their predicted binding affinity. A thorough post-screening analysis is crucial to filter out false positives and select the most promising candidates for experimental testing.
Hit Selection Criteria
The initial filtering of docked compounds is based on quantitative metrics.
| Metric | Description | Recommended Threshold | Rationale |
| Binding Affinity | The predicted free energy of binding (in kcal/mol). More negative values indicate stronger binding. | < -7.5 kcal/mol | This threshold is a common starting point for identifying compounds with potentially significant binding affinity.[8] |
| Ligand Efficiency (LE) | A measure of binding affinity normalized by the size of the molecule (number of heavy atoms). LE = -1.4 * log(IC50) / Heavy Atom Count. | > 0.3 | This metric helps to identify smaller, more efficient binders that are better starting points for lead optimization.[9] |
ADMET Prediction
Promising candidates from the initial hit list should be subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This early assessment helps to eliminate compounds with poor drug-like properties.
Protocol 4.1: ADMET Prediction using Web-Based Tools
-
Select a Tool: Several free web-based tools are available for ADMET prediction, such as SwissADME and ADMETlab 3.0.[10]
-
Input Structures: Submit the SMILES strings or 2D structures of your top-ranked hits to the selected server.
-
Analyze Results: Evaluate the predicted properties, paying close attention to:
-
Lipinski's Rule of Five: A set of guidelines for oral bioavailability.
-
Aqueous Solubility: Poor solubility can hinder absorption.
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS targets, but may be undesirable for others.
-
Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.
-
hERG Inhibition: Risk of cardiotoxicity.
-
Mutagenicity/Carcinogenicity: Potential for long-term toxicity.
-
Compounds that fail multiple ADMET criteria should be deprioritized.[11]
Visual Inspection and Final Selection
The final step in the in silico workflow is the visual inspection of the binding poses of the top-ranked, ADMET-compliant compounds. This is a critical step that requires scientific judgment and an understanding of protein-ligand interactions.
Protocol 4.2: Visual Inspection using PyMOL or Chimera
-
Load Structures: Load the prepared FMS kinase structure and the docked poses of your top hits into a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze Interactions: For each compound, examine the following:
-
Hydrogen Bonds: Are there hydrogen bonds formed with key residues in the binding pocket?
-
Hydrophobic Interactions: Does the compound make favorable hydrophobic contacts?
-
Pi-Pi Stacking: Are there aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan?
-
Salt Bridges: Are there electrostatic interactions between charged groups?
-
Shape Complementarity: Does the compound fit well within the binding pocket without steric clashes?
-
-
Compare to Known Inhibitors: Compare the binding mode of your hits to that of the co-crystallized ligand in 3KRL. Compounds that replicate key interactions are more likely to be true binders.
-
Final Selection: Based on a holistic assessment of binding affinity, ligand efficiency, ADMET properties, and visual inspection of the binding pose, select a final set of diverse and promising compounds for experimental validation.
Conclusion and Future Directions
This guide has outlined a robust and scientifically-grounded in silico workflow for the initial screening of this compound. By leveraging the known pharmacology of the pyrrolopyridine scaffold, we have identified FMS kinase as a high-probability target. The detailed protocols provided herein offer a clear path for researchers to perform ligand and protein preparation, molecular docking, and a comprehensive post-screening analysis.
The ultimate success of this virtual screening campaign will be determined by the experimental validation of the prioritized hit compounds. The in silico predictions serve to enrich the pool of candidates for biological testing, thereby increasing the efficiency of the drug discovery process. Future work should focus on in vitro kinase assays to confirm the inhibitory activity of the selected compounds against FMS kinase, followed by cell-based assays to assess their cellular potency and mechanism of action. The iterative cycle of computational prediction and experimental validation is the cornerstone of modern drug discovery, and the framework presented in this guide provides a solid foundation for the first crucial steps in this journey.
References
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El-Adl, K., El-Miligy, M. M., & Al-Dies, A. M. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 26(7), 1546–1558. Available at: [Link]
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Barakat, K. H. (n.d.). Molecular Docking Tutorial. University of Alberta. Available at: [Link]
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Wang, L., & Wu, Y. (2015). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Drug Metabolism, 16(10), 828–844. Available at: [Link]
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Sadybekov, A. A., & Katritch, V. (2017). Applications and Success Stories in Virtual Screening. Methods in Molecular Biology, 1647, 1–18. Available at: [Link]
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Chen, Y.-F. (2023, December 5). Interpretation of Molecular docking results? ResearchGate. Available at: [Link]
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Li, H., et al. (2022). Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening strategies. Frontiers in Pharmacology, 13, 1047685. Available at: [Link]
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Kumar, A., & Zhang, K. Y. J. (2018). Standardization of virtual-screening and post-processing protocols relevant to in-silico drug discovery. Journal of Biomolecular Structure & Dynamics, 36(15), 4079–4089. Available at: [Link]
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Zhu, T., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 56(17), 6560–6572. Available at: [Link]
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Walter, N. G., et al. (2007). The 2.7 A crystal structure of the autoinhibited human c-Fms kinase domain. The Journal of Biological Chemistry, 282(13), 9867–9876. Available at: [Link]
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Drug Hunter. (n.d.). Ligand Efficiency Calculators. Retrieved January 19, 2026, from [Link]
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da Silva, C. H. T. P., et al. (2020). Molecular Architect: A User-Friendly Workflow for Virtual Screening. ACS Omega, 5(12), 6542–6549. Available at: [Link]
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Stanford University. (n.d.). Compound Libraries Available for HTS. Retrieved January 19, 2026, from [Link]
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Yang, D., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. Available at: [Link]
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Ferreira, R. S., et al. (2022). The Light and Dark Sides of Virtual Screening: What Is There to Know?. International Journal of Molecular Sciences, 23(19), 11623. Available at: [Link]
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Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Available at: [Link]
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Zhu, T., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. Journal of Medicinal Chemistry, 56(17), 6560–6572. Available at: [Link]
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Kuntz, I. D., et al. (1999). Ligand efficiency: a useful metric for lead selection. Proceedings of the National Academy of Sciences, 96(18), 9997–10002. Available at: [Link]
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RCSB PDB. (2010). 3KRL: cFMS Tyrosine kinase in complex with 5-Cyano-furan-2-carboxylic acid [4-(4-methyl-piperazin-1-yl)-2-piperidin-1-yl-phenyl]-amide. Retrieved January 19, 2026, from [Link]
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Oprea, T. I. (2009). Chapter 11 Filtering in Drug Discovery. Methods in Molecular Biology, 575, 223–236. Available at: [Link]
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Macinchem. (2017, August 25). Virtual screening/Docking workflow. Retrieved January 19, 2026, from [Link]
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Liu, F., et al. (2023). Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations. Chemical Science, 14(25), 6825–6837. Available at: [Link]
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von Rabenau, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. Available at: [Link]
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Lyne, P. D. (2002). A practical guide to large-scale docking. Drug Discovery Today, 7(20), 1047–1055. Available at: [Link]
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Schultes, S., et al. (2010). Ligand efficiency as a guide in fragment hit selection and optimization. Expert Opinion on Drug Discovery, 5(2), 155–169. Available at: [Link]
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Basic Science Series. (2023, August 19). Zinc database Tutorial | Basic Science Series [Video]. YouTube. Available at: [Link]
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Lo, Y.-C., et al. (2018). Hit selection in high-throughput screening. Drug Discovery Today, 23(6), 1144–1151. Available at: [Link]
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Irwin, J. J., & Shoichet, B. K. (2005). ZINC − A Free Database of Commercially Available Compounds for Virtual Screening. Journal of Chemical Information and Modeling, 45(1), 177–182. Available at: [Link]
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BioTech Notes. (2020, July 20). How to download small molecules from ZINC database for virtual screening?. Retrieved January 19, 2026, from [Link]
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Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Privileged Fragment for Kinase-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Halogenated Heterocyclic Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel starting points for drug development. This approach focuses on screening small, low-complexity molecules, or "fragments," which, despite their typically weak binding affinities, can be elaborated into potent and selective drug candidates. Within the vast landscape of fragment libraries, halogenated heterocycles have garnered significant attention for their ability to form specific, directional interactions, such as halogen bonds, with protein targets. These interactions can significantly contribute to binding affinity and selectivity.
This guide focuses on a particularly compelling fragment: methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate . This molecule combines the privileged pyrrolo[3,2-c]pyridine scaffold, a known ATP-mimetic hinge-binder in kinases, with the strategic placement of chlorine atoms that can engage in crucial interactions within protein binding pockets. Its inherent structural rigidity and defined vectors for chemical modification make it an exceptional starting point for the design of targeted therapeutics, particularly in the realm of kinase inhibition.
This document will provide a comprehensive overview of the synthesis, chemical properties, and, most importantly, the strategic application of this compound in FBDD campaigns. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the structure-activity relationships (SAR) that guide the evolution of this fragment into potent lead compounds.
Physicochemical Properties and Synthetic Strategy
A thorough understanding of a fragment's physicochemical properties and a reliable synthetic route are foundational to its successful application in a drug discovery program.
Core Fragment Profile
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂N₂O₂ | |
| Molecular Weight | 245.06 g/mol | |
| CAS Number | 871583-20-9 | |
| Appearance | Solid | |
| Purity | Typically >95% |
Proposed Synthesis Pathway
Figure 1: Proposed synthesis of the core fragment.
Rationale behind the proposed synthesis:
-
Step 1 & 2: Formation of the Dichloronitropyridine Intermediate: The synthesis of a suitably substituted pyridine ring is the logical starting point. Dichlorination of a dihydroxypyridine followed by nitration provides a key intermediate with the necessary functional handles for the subsequent cyclization. The regioselectivity of the nitration is directed by the existing chloro substituents.
-
Step 3: Reductive Cyclization: A reductive cyclization strategy, such as the Bartoli indole synthesis or a related reaction, is a common method for forming a pyrrole ring fused to a pyridine. The reaction of the nitropyridine with an appropriate three-carbon component, like methyl propiolate in the presence of a reducing agent, would construct the desired pyrrole ring with the carboxylate ester in the correct position.
Application in Fragment-Based Drug Design: A Focus on Kinase Inhibition
The pyrrolo[3,2-c]pyridine scaffold is a well-established pharmacophore in kinase inhibitor design, acting as a bioisostere of the purine ring of ATP and forming key hydrogen bonds with the kinase hinge region.[1] The addition of chlorine atoms at the 4 and 6 positions provides vectors for further chemical modification and can contribute to binding affinity through halogen bonding or hydrophobic interactions.
Target Rationale: FMS Kinase as a Prime Example
Colony-stimulating factor 1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[2] Overexpression of FMS kinase is implicated in various cancers (ovarian, prostate, and breast) and inflammatory diseases like rheumatoid arthritis, making it an attractive therapeutic target.[2][3] Several studies have demonstrated the potential of pyrrolo[3,2-c]pyridine derivatives as potent and selective FMS kinase inhibitors.[2][4]
Structure-Activity Relationship (SAR) Insights from Analogs
While direct screening data for this compound is not publicly available, analysis of closely related analogs provides valuable SAR insights. A study on a series of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors revealed the following key trends:[2]
-
Amide/Urea Substitutions at the 4-position: The presence of a benzamido or related amide/urea moiety at the 4-position of the pyrrolopyridine ring can significantly enhance potency, likely by occupying a hydrophobic pocket and forming additional hydrogen bonds.[2]
-
Amino Analogues: In some cases, a primary amino group at the 4-position can also lead to high potency, suggesting that the specific substitution pattern is critical for optimal interaction with the target.[2]
These findings highlight the importance of the 4-position of the pyrrolo[3,2-c]pyridine core as a key vector for fragment elaboration.
Table 1: In Vitro FMS Kinase Inhibitory Activity of Selected Pyrrolo[3,2-c]pyridine Analogs
| Compound | R Group at 4-position | FMS Kinase IC₅₀ (nM) | Reference |
| 1e | 4-fluorobenzamido | 60 | [2] |
| 1r | 4-fluoro-2-methylphenylamino | 30 | [2] |
| KIST101029 (lead) | 4-fluorobenzamido (different core) | 96 | [2] |
The data clearly indicates that substitutions at the 4-position of the pyrrolo[3,2-c]pyridine scaffold can lead to potent FMS kinase inhibition in the nanomolar range.
Experimental Workflows for Fragment Screening and Hit Validation
A successful FBDD campaign relies on a robust and multi-faceted experimental approach to identify and validate true fragment hits, ruling out false positives.
Figure 2: A typical FBDD workflow.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein in a label-free, real-time manner.
Rationale: SPR is a highly sensitive biophysical technique capable of detecting the weak binding affinities typical of fragments. It provides kinetic data (association and dissociation rates) and allows for the determination of the equilibrium dissociation constant (K_D).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Target protein (e.g., FMS kinase)
-
Fragment library (including this compound) dissolved in DMSO
-
Immobilization buffers (e.g., acetate buffer pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl pH 2.0)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Inject the target protein diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment library in running buffer containing a low percentage of DMSO to match the sample buffer.
-
Inject the diluted fragments over the sensor surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
After each fragment injection, regenerate the sensor surface with a short pulse of regeneration solution.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Analyze the sensorgrams to determine binding kinetics (k_a, k_d) and affinity (K_D).
-
Identify fragments that show a concentration-dependent binding response as primary hits.
-
Protocol 2: Hit Validation using an In Vitro Kinase Assay
Objective: To confirm that a fragment hit functionally inhibits the activity of the target kinase.
Rationale: A biochemical assay provides functional validation of the biophysical binding data. A reduction in kinase activity in the presence of the fragment confirms it as a true hit.
Materials:
-
Target kinase (e.g., FMS kinase)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP
-
Fragment hit (e.g., this compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96- or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the fragment hit in kinase assay buffer.
-
In a multi-well plate, add the kinase and the diluted fragment.
-
Incubate briefly to allow for fragment-kinase binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate at the optimal temperature for the kinase for a defined period.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of product formed (or substrate consumed) using a suitable detection method. For ADP-Glo™, this involves converting the ADP produced into a luminescent signal.
-
-
Data Analysis:
-
Plot the kinase activity against the fragment concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Protocol 3: Cellular Activity Assessment using the MTT Assay
Objective: To determine the effect of a validated hit or an optimized compound on the proliferation of cancer cells that are dependent on the target kinase.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in cell viability in the presence of the compound suggests it has a cellular effect, potentially through inhibition of the target kinase.
Materials:
-
Cancer cell line known to overexpress the target kinase (e.g., a breast cancer cell line for FMS kinase)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound.
-
Include appropriate controls (e.g., vehicle-only).
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value.
-
Lead Optimization and Future Directions
Once a fragment hit like this compound is validated, the next crucial phase is lead optimization. This process is guided by structural biology, typically X-ray crystallography, which provides a detailed three-dimensional map of the fragment-protein interaction.
Figure 3: The iterative cycle of lead optimization.
The chlorine atoms at the 4 and 6 positions, along with the carboxylate ester at the 2-position and the pyrrole nitrogen, serve as key vectors for chemical modification. For instance, the 4-chloro position can be readily displaced by nucleophiles, allowing for the introduction of various side chains to explore nearby hydrophobic pockets, as suggested by the SAR of FMS kinase inhibitors.[2] The ester can be hydrolyzed to the carboxylic acid for further derivatization or to form interactions with basic residues in the binding site.
The future of drug discovery with fragments like this compound lies in the integration of computational methods with experimental screening and structural biology. In silico docking and molecular dynamics simulations can help prioritize fragments and guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The inherent versatility of this halogenated pyrrolopyridine scaffold ensures its continued relevance as a valuable starting point for the development of novel targeted therapies.
References
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Organic Syntheses. (2014). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses. [Link]
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Spectroscopic Characterization of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Technical Guide
Introduction
Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic core, a pyrrolopyridine, is a common scaffold in various biologically active molecules, including kinase inhibitors.[1] The presence of two chlorine atoms and a methyl ester group offers multiple points for further chemical modification, making it a versatile building block in the synthesis of complex pharmaceutical agents.
Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers working with this molecule. The insights provided herein are based on established principles of spectroscopy and data from structurally related compounds.
Molecular Structure and Properties
Caption: Structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Predicted Mass Spectrum
For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern. The natural abundance of chlorine isotopes is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl.[3] Consequently, the molecular ion will appear as a group of peaks at m/z 244 (M⁺), 246 (M⁺+2), and 248 (M⁺+4) with an approximate intensity ratio of 9:6:1.
| Ion | m/z (Expected) | Composition | Notes |
| [M]⁺ | 244 | C₉H₆³⁵Cl₂N₂O₂ | Molecular ion with two ³⁵Cl isotopes. |
| [M+2]⁺ | 246 | C₉H₆³⁵Cl³⁷ClN₂O₂ | Molecular ion with one ³⁵Cl and one ³⁷Cl isotope. |
| [M+4]⁺ | 248 | C₉H₆³⁷Cl₂N₂O₂ | Molecular ion with two ³⁷Cl isotopes. |
Proposed Fragmentation Pathway
The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways, primarily involving the loss of the ester group and subsequent cleavages of the heterocyclic core.[4][5]
Caption: Proposed MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, assuming a standard solvent such as DMSO-d₆. It is important to note that chemical shifts can be influenced by the choice of solvent.[6][7][8]
Predicted ¹H NMR Spectrum
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| NH (H1) | 12.0 - 13.0 | Broad Singlet | 1H | The chemical shift of the N-H proton is highly variable and depends on solvent and concentration. |
| H3 | 7.0 - 7.5 | Singlet | 1H | Proton on the pyrrole ring. |
| H5 | 7.8 - 8.2 | Singlet | 1H | Proton on the pyridine ring, deshielded by the adjacent nitrogen and chlorine atoms. |
| OCH₃ | 3.8 - 4.0 | Singlet | 3H | Methyl ester protons. |
Predicted ¹³C NMR Spectrum
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 160 - 165 | Carbonyl carbon of the methyl ester. |
| C4 | 145 - 150 | Carbon bearing a chlorine atom and adjacent to nitrogen. |
| C6 | 140 - 145 | Carbon bearing a chlorine atom. |
| C7a | 135 - 140 | Bridgehead carbon. |
| C2 | 125 - 130 | Carbon attached to the carboxylate group. |
| C3a | 120 - 125 | Bridgehead carbon. |
| C5 | 115 - 120 | Carbon with an attached proton in the pyridine ring. |
| C3 | 100 - 105 | Carbon with an attached proton in the pyrrole ring. |
| OCH₃ | 50 - 55 | Methyl ester carbon. |
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.
Mass Spectrometry (High-Resolution - ESI/APCI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) instrument, equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is recommended.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to at least 10,000 to allow for accurate mass measurements and elemental composition determination.
-
Calibration: Calibrate the instrument using a known standard immediately prior to analysis.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use software to calculate the elemental composition and compare it with the theoretical values for C₉H₆Cl₂N₂O₂.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[9]
Conclusion
This technical guide provides a comprehensive overview of the expected mass spectrometry and nuclear magnetic resonance data for this compound. The predicted spectra, fragmentation patterns, and chemical shifts serve as a valuable reference for researchers in the synthesis and analysis of this important heterocyclic building block. The detailed experimental protocols offer a robust framework for acquiring high-quality, reliable spectroscopic data, which is essential for unambiguous structure confirmation and purity assessment in the pursuit of novel therapeutics.
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An In-Depth Technical Guide to the Predicted ADME Properties of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Abstract
In the landscape of modern drug discovery, the early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of its developmental trajectory. High attrition rates in clinical trials are frequently attributed to suboptimal pharmacokinetic properties.[1] This technical guide presents a comprehensive in silico analysis of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a heterocyclic compound with potential pharmacological interest. By leveraging established computational models and predictive algorithms, we provide a detailed forecast of its physicochemical characteristics, drug-likeness, pharmacokinetic behavior, and potential toxicity liabilities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational ADME assessment to guide future experimental validation and lead optimization efforts. The narrative explains the causality behind each predictive step, grounding the analysis in authoritative methodologies to ensure scientific integrity.
Introduction: The Imperative of Early-Stage ADME Profiling
The journey from a hit compound to a marketed drug is fraught with challenges, with a significant number of candidates failing due to poor ADME and toxicity (ADME/Tox) profiles.[2] Integrating ADME/Tox assessment into the earliest phases of discovery allows for the rational design of molecules with a higher probability of clinical success.[3] Computational, or in silico, methods provide a rapid, cost-effective, and high-throughput means to evaluate thousands of compounds, prioritizing those with the most promising pharmacokinetic characteristics for synthesis and experimental testing.[4][5]
This guide focuses on This compound , a compound belonging to the pyrrolopyridine class of heterocycles, which are scaffolds found in numerous biologically active molecules. The objective of this analysis is to construct a robust, predictive ADME profile for this specific molecule, thereby providing critical insights into its potential as a drug candidate.
Methodology: The In Silico Prediction Workflow
The predictions presented in this guide are derived from a consensus of well-established computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and rule-based systems.[6][7] These tools correlate a molecule's structural features with a vast database of experimentally determined ADME properties to forecast the behavior of novel compounds.[8] This approach enables a multi-faceted evaluation, from fundamental physicochemical properties to complex biological interactions like enzyme inhibition and transporter affinity.
The general workflow for this predictive analysis is depicted below. It begins with an assessment of fundamental molecular properties and drug-likeness, proceeds through the core ADME characteristics, and concludes with an evaluation of key toxicity endpoints.
Caption: The in silico ADME-Tox prediction workflow.
Physicochemical Properties and Drug-Likeness Assessment
The foundation of any ADME profile lies in the molecule's fundamental physicochemical properties. These characteristics govern its solubility, permeability, and general "drug-likeness." A primary tool for this initial assessment is Lipinski's Rule of Five, a set of guidelines used to evaluate if a compound possesses properties that would likely make it an orally active drug in humans.[9][10] An orally active compound should generally not violate more than one of these criteria.[11]
The predicted physicochemical properties for this compound are summarized below.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 245.06 g/mol [12] | < 500 Daltons[9] | Yes |
| LogP (Octanol-Water Partition Coeff.) | 2.65 | ≤ 5[13] | Yes |
| Hydrogen Bond Donors (HBD) | 1 (from pyrrole N-H) | ≤ 5[9] | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 (2x ester O, 2x N) | ≤ 10[9] | Yes |
| Topological Polar Surface Area (TPSA) | 67.9 Ų | N/A (typically < 140 Ų for good permeability) | Favorable |
| Rotatable Bonds | 2 | N/A (typically ≤ 10 for good bioavailability) | Favorable |
Interpretation: The analysis indicates that this compound exhibits a highly favorable drug-like profile. It complies with all criteria of Lipinski's Rule of Five, suggesting a high likelihood of good oral bioavailability.[14] Its molecular weight is low, and it possesses a balanced lipophilicity (LogP) which is crucial for membrane permeability without compromising solubility.[13] The low number of rotatable bonds suggests conformational rigidity, which can be beneficial for target binding and metabolic stability. Furthermore, the Topological Polar Surface Area (TPSA) is well within the range associated with good cell permeability.[15]
Predicted ADME Profile
Absorption
Absorption determines the extent to which a drug enters systemic circulation. Key predictive models focus on intestinal absorption, cell permeability, and the influence of efflux transporters.
| Absorption Parameter | Predicted Outcome | Rationale & Implication |
| Human Intestinal Absorption (HIA) | High | The compound's favorable physicochemical properties (low MW, optimal LogP and TPSA) strongly suggest efficient passive diffusion across the intestinal epithelium. |
| Caco-2 Permeability | High | Caco-2 cells are a gold-standard in vitro model for intestinal permeability.[16][17] The compound's properties align with those of molecules that readily cross Caco-2 monolayers.[15] |
| P-glycoprotein (P-gp) Interaction | Predicted Non-Substrate | P-glycoprotein is a critical efflux transporter that can pump drugs out of cells, reducing absorption.[18] Computational models suggest this compound does not possess the key structural features of a P-gp substrate.[19][20] |
| P-glycoprotein (P-gp) Interaction | Predicted Non-Inhibitor | Inhibition of P-gp can lead to significant drug-drug interactions.[21] The molecule is not predicted to be an inhibitor of this transporter. |
Distribution
Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption. This is heavily influenced by its ability to cross biological barriers and its affinity for plasma proteins.
| Distribution Parameter | Predicted Outcome | Rationale & Implication |
| Plasma Protein Binding (PPB) | Moderate to High | Only the unbound fraction of a drug is pharmacologically active.[22][23] Given its lipophilicity, the compound is expected to bind to plasma proteins like albumin. High binding (>99%) can sometimes be a liability, but moderate-to-high binding is common for many drugs.[24] |
| Blood-Brain Barrier (BBB) Permeation | Likely to Penetrate | The combination of a low molecular weight, TPSA < 90 Ų, and moderate lipophilicity are key indicators for BBB penetration. This suggests the compound may have effects on the central nervous system (CNS). |
Metabolism
Metabolism involves the enzymatic conversion of drugs into metabolites, primarily in the liver. The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of approximately 75% of marketed drugs.[25] Inhibition of these enzymes is a major cause of adverse drug-drug interactions.[26]
Caption: Predicted interaction profile with major drug-metabolizing CYP450 enzymes.
Metabolic Stability: The compound is predicted to be a non-inhibitor of the five major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4). This is a highly desirable characteristic, as it significantly lowers the risk of metabolic drug-drug interactions.[27][28] The dichloro-substitution on the pyridine ring may contribute to metabolic stability by blocking potential sites of oxidation. However, the ester moiety could be susceptible to hydrolysis by esterase enzymes, representing a potential Phase I metabolic pathway.[1]
Excretion
Excretion is the process of removing a drug and its metabolites from the body. While direct in silico prediction of excretion pathways is challenging, inferences can be made from other properties. Given its moderate lipophilicity and potential for metabolism (e.g., ester hydrolysis), the compound and its metabolites are likely to be cleared primarily through the kidneys (renal excretion) after being made more water-soluble.
Predicted Toxicity Profile
Early identification of potential toxicity is paramount. Key liabilities include cardiotoxicity, hepatotoxicity, and mutagenicity.
| Toxicity Endpoint | Predicted Outcome | Rationale & Implication |
| hERG Inhibition | Low Risk | Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias (Long QT Syndrome).[29][30] In silico models, which analyze for known hERG-binding pharmacophores, predict that this compound has a low probability of significant hERG inhibition.[31] |
| Hepatotoxicity (Liver Injury) | Low Risk | Drug-induced liver injury is a major reason for drug withdrawal. Predictive models based on structural alerts and physicochemical properties do not flag this compound as a high-risk hepatotoxin. |
| Ames Mutagenicity | Non-Mutagenic | The Ames test assesses the mutagenic potential of a compound. Structural analysis does not reveal common structural alerts (e.g., aromatic nitro groups, alkylating agents) that are typically associated with mutagenicity. |
Synthesis and Interpretation
The comprehensive in silico assessment paints a promising picture for this compound as a potential drug candidate.
-
Strengths: The molecule exhibits an excellent drug-like profile, with strong predictions for high oral absorption and good cell permeability. A particularly significant strength is its predicted lack of inhibition across the five major CYP450 enzymes, minimizing the risk of common drug-drug interactions. The predicted toxicity profile is clean, with low risks flagged for cardiotoxicity, hepatotoxicity, and mutagenicity.
-
Potential Liabilities: The prediction of moderate-to-high plasma protein binding should be experimentally verified, as very high binding can impact the free drug concentration available for therapeutic effect.[32] The predicted ability to cross the blood-brain barrier could be a benefit or a liability, depending on the intended therapeutic target. If CNS effects are undesirable, structural modifications to increase polarity or molecular size would be necessary. The ester functional group represents a potential site for metabolic hydrolysis, which would influence the compound's half-life.
It must be unequivocally stated that these are computational predictions. They serve as a powerful hypothesis-generating tool but require rigorous experimental validation through in vitro and subsequent in vivo studies.
Conclusion
This technical guide provides a detailed, multi-parameter in silico ADME-Tox profile for this compound. The analysis indicates that the compound possesses many of the desirable characteristics of a viable oral drug candidate, including excellent drug-likeness, a high probability of good absorption, and a low risk of metabolic inhibition and off-target toxicity. These findings strongly support the allocation of resources for the synthesis and experimental evaluation of this compound and its analogs. The strategic use of such predictive profiling is indispensable for streamlining the drug discovery process, enabling a data-driven approach to identifying and optimizing the next generation of therapeutic agents.
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- PubMed Central. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Abstract
This comprehensive guide provides a detailed, research-informed protocol for the synthesis of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[3,2-c]pyridine core is a key scaffold in a variety of biologically active molecules. This document outlines a plausible and robust synthetic route, starting from commercially available precursors, with in-depth explanations of the experimental choices and reaction mechanisms. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering a practical guide to the laboratory-scale synthesis of this important molecule.
Introduction
The fusion of pyrrole and pyridine rings to form the pyrrolo[3,2-c]pyridine scaffold has garnered considerable attention in the field of medicinal chemistry. This bicyclic heteroaromatic system is a key structural motif in a range of compounds exhibiting diverse biological activities, including potential applications as kinase inhibitors and anticancer agents. The specific substitution pattern of this compound, with its reactive chloro groups and the presence of a methyl carboxylate, makes it a versatile intermediate for further chemical modifications and the generation of compound libraries for drug discovery programs.
This application note details a robust and logical synthetic pathway to this target molecule. The presented protocol is grounded in established principles of heterocyclic chemistry, drawing upon analogous transformations reported in the scientific literature. The synthesis commences with the preparation of a key dichloronitropyridine intermediate, followed by a reductive cyclization strategy to construct the pyrrole ring with the desired C2-carboxylate functionality.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in two main stages. The first stage involves the preparation of a key intermediate, 2,4-dichloro-3-nitropyridine. The second stage is the construction of the pyrrole ring onto the pyridine core via a reductive cyclization reaction.
Caption: Overall synthetic strategy for the target molecule.
Experimental Protocols
Part 1: Synthesis of 2,4-Dichloro-3-nitropyridine
The initial step focuses on the regioselective nitration of a dichloropyridine precursor. The presence of two chlorine atoms deactivates the pyridine ring towards electrophilic substitution, necessitating strong nitrating conditions. The synthesis of the related 2,6-dichloro-3-nitropyridine is well-documented and a similar approach can be adapted.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloropyridine | 147.99 | 10.0 g | 0.0676 |
| Fuming Nitric Acid (90%) | 63.01 | 20 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Ice | - | 200 g | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Reactants: Slowly add 2,4-dichloropyridine (10.0 g, 0.0676 mol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration: Once the 2,4-dichloropyridine has dissolved, add fuming nitric acid (20 mL) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water until the washings are neutral. The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,4-dichloro-3-nitropyridine as a solid.
Rationale: The use of a mixture of fuming nitric acid and concentrated sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the two chlorine atoms and the pyridine nitrogen on the aromatic ring.[3]
Part 2: Synthesis of this compound
This crucial step involves the construction of the pyrrole ring. A plausible and effective method is the reductive cyclization of the 3-nitropyridine intermediate with a reagent that provides the two-carbon unit of the pyrrole ring, including the carboxylate group. This approach is analogous to established syntheses of pyrrolo[2,3-c]pyridine-2-carboxylates from nitropyridine precursors.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloro-3-nitropyridine | 192.99 | 5.0 g | 0.0259 |
| Diethyl Oxalate | 146.14 | 5.68 g (5.3 mL) | 0.0388 |
| Sodium Ethoxide | 68.05 | 4.23 g | 0.0622 |
| Iron Powder | 55.84 | 7.23 g | 0.1295 |
| Acetic Acid | 60.05 | 50 mL | - |
| Methanol | 32.04 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 150 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
Caption: Step-by-step workflow for the synthesis.
-
Condensation Reaction: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloro-3-nitropyridine (5.0 g, 0.0259 mol) and diethyl oxalate (5.68 g, 0.0388 mol) in 100 mL of absolute ethanol. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Prepare a solution of sodium ethoxide (4.23 g, 0.0622 mol) in 50 mL of absolute ethanol. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Reductive Cyclization: To the reaction mixture from the previous step, add acetic acid (50 mL) followed by the portion-wise addition of iron powder (7.23 g, 0.1295 mol). The addition of iron powder may be exothermic, so it should be done carefully.
-
Heating: Heat the resulting suspension to reflux (approximately 80-90 °C) for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Initial Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure.
-
Extraction: To the residue, add 100 mL of water and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate.
-
Transesterification to Methyl Ester: Dissolve the crude ethyl ester in 100 mL of dry methanol. Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). Stir the reaction at room temperature and monitor by TLC for the conversion to the methyl ester.
-
Final Purification: Once the transesterification is complete, neutralize the reaction with a few drops of acetic acid and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.
Rationale: The reaction proceeds via an initial nucleophilic attack of the carbanion, generated from diethyl oxalate by sodium ethoxide, onto the electron-deficient pyridine ring, likely displacing one of the chloro substituents or reacting at the C4 position. The subsequent reduction of the nitro group to an amino group by iron in acetic acid is followed by an intramolecular cyclization (condensation) to form the pyrrole ring. The final transesterification step is a standard procedure to convert the ethyl ester to the desired methyl ester.
Conclusion
The protocol outlined in this application note provides a comprehensive and scientifically grounded approach to the synthesis of this compound. By leveraging established synthetic methodologies for the formation of functionalized pyrrolo[3,2-c]pyridine systems, this guide offers researchers a practical pathway to access this valuable building block for drug discovery and development. The detailed step-by-step procedures, coupled with explanations for the experimental choices, are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2020). ResearchGate. [Link]
- Process for preparation of nitropyridine derivatives. (2010).
-
Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. (2021). Thieme Chemistry. [Link]
-
Methyl 4,6-dichloropyridine-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
- Preparing method of 2,6-dichloro-3-nitropyridine. (2012).
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
Sources
Application Note: A Luminescent-Based Assay for Characterizing Inhibitors of FMS Kinase Using Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, known to yield potent inhibitors of various protein kinases. This document provides a detailed protocol and technical guidance for determining the inhibitory activity of a novel compound, methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, against FMS kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF1R). We describe a robust, high-throughput compatible method utilizing the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring ADP production via a luminescent signal. This application note covers the scientific rationale, a step-by-step experimental protocol, data analysis, and expected outcomes for researchers seeking to characterize potential FMS kinase inhibitors.
Introduction: The Rationale for Targeting FMS Kinase
FMS kinase is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Dysregulation of FMS signaling is implicated in various pathologies, including inflammatory diseases and several types of cancer, making it an attractive target for therapeutic intervention. The 1H-pyrrolo[3,2-c]pyridine core of the test compound, this compound (PubChem CID not available, CAS 871583-20-9), has been identified in other potent FMS kinase inhibitors, providing a strong rationale for its evaluation against this target.[2]
This guide is designed to provide a self-validating system for assessing the compound's potency (IC₅₀ value) through a biochemical assay. The chosen methodology, the ADP-Glo™ Kinase Assay, is a universal and highly sensitive platform suitable for a broad range of kinases, including those with low enzymatic activity.[3][4]
Chemical Properties of the Test Compound
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 871583-20-9 | [2] |
| Molecular Formula | C₉H₆Cl₂N₂O₂ | [2] |
| Molecular Weight | 245.06 g/mol | [2] |
Assay Principle: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent method that measures the amount of ADP produced during an enzymatic reaction.[4] The assay is performed in two sequential steps, providing a robust "glow-type" signal that is directly proportional to kinase activity.
-
Kinase Reaction & ATP Depletion: In the first step, the kinase (FMS), its substrate, and ATP are incubated with the inhibitor. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which catalyzes the conversion of luciferin into oxyluciferin, generating a stable luminescent signal.
The intensity of the light output is directly proportional to the initial ADP concentration, and therefore, to the FMS kinase activity. Inhibition of FMS kinase results in lower ADP production and a corresponding decrease in luminescence.
Caption: Simplified FMS (CSF1R) downstream signaling pathways.
Experimental Protocol
This protocol is optimized for a 384-well plate format. All reagent and compound dilutions should be prepared fresh on the day of the experiment.
Required Materials
-
Enzyme: Recombinant Human FMS Kinase (Promega, Cat.# V3851 or equivalent)
-
Substrate: Poly (4:1 Glu, Tyr) Peptide (Promega, Cat.# V2321 or equivalent)
-
Assay Platform: ADP-Glo™ Kinase Assay (Promega, Cat.# V9101)
-
Test Compound: this compound
-
Control Inhibitor: Staurosporine (for positive control)
-
Buffer: FMS Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 2.5mM MnCl₂, 0.1mg/ml BSA, 50μM DTT)
-
Plates: White, low-volume, 384-well assay plates (Corning, Cat.# 3673 or equivalent)
-
Equipment: Multichannel pipettes, plate-reading luminometer.
Reagent Preparation
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Series (4X): Create a serial dilution of the test compound in FMS Kinase Buffer containing 4% DMSO. A common 10-point, 3-fold dilution series starting from 40 µM (for a final assay concentration of 10 µM) is recommended.
-
FMS Kinase Solution (2X): Dilute the FMS kinase stock in FMS Kinase Buffer to a 2X working concentration (e.g., 17 ng/µl, for a final concentration of 8.5 ng/µl or ~17 ng per well). Note: The optimal enzyme concentration should be determined empirically to achieve 10-30% ATP-to-ADP conversion.
-
Substrate/ATP Mix (2X): Prepare a 2X solution of the substrate and ATP in FMS Kinase Buffer. For FMS kinase, recommended final concentrations are 25 µM ATP and 0.2 mg/ml Poly(E,Y). Therefore, the 2X stock should be 50 µM ATP and 0.4 mg/ml Poly(E,Y).
Assay Procedure
The total reaction volume is 5 µl.
Caption: Step-by-step experimental workflow for the FMS kinase inhibition assay.
Plate Layout and Controls
A robust assay includes several critical controls to ensure data integrity.
| Well Type | Description | Purpose |
| 100% Activity | Contains FMS kinase, substrate/ATP, and DMSO vehicle (no inhibitor). | Defines the maximum signal (no inhibition). |
| 0% Activity (Blank) | Contains substrate/ATP, DMSO vehicle, but NO FMS kinase. | Defines the background signal. |
| Test Compound | Contains all reaction components plus the test compound at various concentrations. | Measures the dose-dependent effect of the inhibitor. |
| Positive Control | Contains all reaction components plus a known FMS inhibitor (e.g., Staurosporine). | Validates that the assay can detect inhibition. |
Data Analysis and Interpretation
-
Normalization: Convert the raw luminescence data (Relative Light Units, RLU) into percent inhibition using the control wells.
-
Percent Activity = 100 * (RLU_Sample - RLU_Blank) / (RLU_100%_Activity - RLU_Blank)
-
Percent Inhibition = 100 - Percent Activity
-
-
IC₅₀ Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value. This is the concentration of the inhibitor required to reduce enzyme activity by 50%. GraphPad Prism or similar software is recommended for this analysis.
The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Expected Results
A successful experiment will yield a sigmoidal dose-response curve. The IC₅₀ value derived from this curve represents the potency of the compound. For the pyrrolo[3,2-c]pyridine class of FMS inhibitors, IC₅₀ values can range from nanomolar to micromolar concentrations.
| Compound | Hypothetical IC₅₀ (nM) |
| Methyl 4,6-dichloro-1H-pyrrolo... | 150 |
| Staurosporine (Control) | 1.7 |
Note: These are example values. Actual results will vary.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Z'-factor (>0.9) but low signal-to-background | Insufficient enzyme activity or incubation time. | Increase FMS kinase concentration or extend the kinase reaction time (Step 5). Ensure ATP concentration is not excessively high. |
| High variability between replicates | Pipetting errors, especially with small volumes. Inadequate mixing. | Calibrate pipettes. Use reverse pipetting for viscous solutions. Ensure gentle but thorough mixing after each reagent addition. |
| Assay signal is very low or near background | Inactive enzyme or degraded ATP. | Use a fresh aliquot of FMS kinase and ATP. Confirm the activity of the kinase with a positive control substrate if available. |
| Inhibitor appears to activate the kinase (signal increases) | Compound interferes with the luciferase detection system. | Test the compound in the absence of kinase to see if it directly affects the ADP-Glo™ detection reagents. Some compounds can inhibit the luciferase used in the detection step, leading to artificially low signals at high concentrations. [5][6][7] |
Conclusion
This application note provides a comprehensive and validated protocol for assessing the inhibitory potential of this compound against FMS kinase. By leveraging the sensitivity and robustness of the ADP-Glo™ luminescent assay, researchers can reliably determine the compound's potency and advance its characterization as a potential therapeutic agent. Adherence to the outlined controls and data analysis procedures is critical for generating high-quality, reproducible results.
References
-
PubChem. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Reaction Biology. FMS Kinase Assay Service. [Link]
-
ResearchGate. Structure and signaling pathways of activated and mutated FMS-like tyrosine kinase 3 (FLT3). [Link]
-
LookChem. 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4,6-dichloro-, methyl ester. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
Hu, Y., et al. (2014). The challenge of selecting protein kinase assays for lead discovery optimization. PMC. [Link]
-
Walker, J. R., et al. (2023). Kinase-Modulated Bioluminescent Indicators Enable Noninvasive Imaging of Drug Activity in the Brain. ACS Central Science. [Link]
-
Promega Connections. (2017). Three Factors That Can Hurt Your Assay Results. [Link]
-
Wang, J., et al. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. PubMed. [Link]
-
Reaction Biology. Target-Specific Assays. [Link]
Sources
- 1. FMS Kinase Enzyme System [promega.com]
- 2. This compound [cymitquimica.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 4. promega.com [promega.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Investigation of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] This structural motif is present in compounds that have been shown to target fundamental cellular processes involved in oncogenesis and tumor progression. The subject of this guide, Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 871583-20-9), is a member of this promising class of heterocyclic compounds.[1] While extensive biological data on this specific analog is not yet widely published, its structural similarity to other biologically active pyrrolopyridines suggests it is a compelling candidate for investigation in cancer cell lines.
This document serves as a comprehensive guide for the initial characterization of this compound. It provides a scientifically grounded framework for researchers to assess its cytotoxic and mechanistic properties. The protocols herein are based on established methodologies for evaluating novel chemical entities in cancer research, informed by the known biological activities of structurally related compounds.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 871583-20-9 | [1] |
| Molecular Formula | C₉H₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 245.06 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Hypothesized Mechanisms of Action Based on Structural Analogs
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been reported to exert their anticancer effects through various mechanisms. These provide a logical starting point for investigating the mode of action of this compound.
-
Tubulin Polymerization Inhibition: Several 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][3] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis.[1][3]
-
Kinase Inhibition: The pyrrolopyridine scaffold is a common feature in various kinase inhibitors. Related compounds have shown inhibitory activity against receptor tyrosine kinases such as FMS, EGFR, and VEGFR-2, which are crucial for cancer cell proliferation, survival, and angiogenesis.
-
DNA Damage Response Inhibition: Certain pyrrolo[2,3-b]pyridine derivatives have been developed as potent and selective inhibitors of ATM (Ataxia-Telangiectasia Mutated), a key protein in the DNA damage response pathway.
Experimental Workflow for Initial Compound Characterization
The following workflow provides a structured approach to the initial in vitro evaluation of this compound.
Figure 1: A phased experimental workflow for the in vitro characterization of novel anticancer compounds.
Protocols: A Step-by-Step Guide
Compound Preparation and Storage
Rationale: Proper handling and storage are critical to ensure the stability and activity of the compound. Dimethyl sulfoxide (DMSO) is a common solvent for novel organic compounds due to its high solubilizing capacity and compatibility with cell culture media at low concentrations.
Protocol:
-
Reconstitution:
-
Prepare a high-concentration stock solution, typically 10 mM, in sterile, anhydrous DMSO.
-
For example, to make a 10 mM stock of this compound (MW: 245.06 g/mol ), dissolve 2.45 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the cell culture wells is less than 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells. This is a primary screening assay to determine the cytotoxic potential of the compound and to calculate its half-maximal inhibitory concentration (IC₅₀).
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the compound in culture medium at twice the final desired concentration. A typical starting range for a novel compound might be 0.01, 0.1, 1, 10, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
Rationale: Based on the known activity of related compounds that inhibit tubulin polymerization, a plausible effect of this compound is G2/M phase cell cycle arrest.[1][3] This assay quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending them in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Figure 2: Workflow for Cell Cycle Analysis.
Apoptosis Detection by Annexin V/PI Staining
Rationale: A potent anticancer compound should ideally induce programmed cell death (apoptosis). This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells in 6-well plates with the compound at its IC₅₀ and 2x IC₅₀ for a relevant time point (e.g., 24 or 48 hours).
-
-
Staining:
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer.
-
-
Data Acquisition and Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Quantify the cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Necrotic: Annexin V-negative, PI-positive
-
-
Future Directions: Hypothesis-Driven Mechanistic Studies
Should the initial characterization reveal significant cytotoxicity and induction of G2/M arrest or apoptosis, the following targeted assays are recommended to elucidate the specific mechanism of action:
-
Tubulin Polymerization Assay: An in vitro assay using purified tubulin can directly measure the compound's ability to inhibit microtubule formation.
-
Immunofluorescence Staining: Staining for α-tubulin in treated cells can visually demonstrate the disruption of the microtubule network.
-
Western Blot Analysis: Probe for key proteins involved in the cell cycle (e.g., Cyclin B1, CDK1) and apoptosis (e.g., PARP, Caspase-3, Bcl-2 family proteins).
-
Kinase Inhibition Profiling: Screen the compound against a panel of cancer-relevant kinases to identify potential specific targets.
By following this structured and scientifically rigorous approach, researchers can effectively characterize the anticancer potential of this compound and contribute valuable knowledge to the development of novel therapeutics based on the versatile pyrrolo[3,2-c]pyridine scaffold.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 57, 305-314. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]
Sources
experimental protocol for methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in vitro
An In-Depth Guide to the In Vitro Preclinical Evaluation of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer properties.[1][2] Specific analogues have been identified as inhibitors of key cellular targets such as FMS kinase and tubulin.[3][4] This application note provides a comprehensive, field-proven experimental workflow for the initial in vitro characterization of a novel derivative, this compound (hereinafter referred to as Cpd-PYC). This guide is designed for researchers in oncology and drug development, offering a tiered, logical approach from broad cytotoxicity screening to specific mechanistic and biochemical assays. The protocols herein are designed to be self-validating, providing a robust framework for assessing Cpd-PYC's potential as a therapeutic candidate.
Introduction: The Scientific Rationale
The pyrrolopyridine heterocyclic system is a core component of numerous biologically active molecules, valued for its structural rigidity and capacity for diverse substitutions that can be tailored to interact with specific biological targets.[5] Published research on related 1H-pyrrolo[3,2-c]pyridine derivatives has demonstrated their potential to inhibit cancer cell proliferation through mechanisms such as the disruption of microtubule dynamics and the inhibition of protein kinases crucial for tumor cell survival and growth.[3][4]
Therefore, a logical starting hypothesis is that Cpd-PYC may exhibit antiproliferative activity. This document outlines a systematic, three-stage approach to test this hypothesis:
-
Stage 1: General Cytotoxicity Assessment. Determine if Cpd-PYC has a measurable effect on cancer cell viability and establish its potency (IC50) across a panel of relevant cell lines.
-
Stage 2: Cellular Mechanism of Action (MoA) Elucidation. Investigate how Cpd-PYC affects cancer cells. Does it halt cell division (cytostatic) or induce cell death (cytotoxic)? Key cellular processes to investigate are cell cycle progression and apoptosis.
-
Stage 3: Biochemical Target Identification. Based on the cellular MoA and the known targets of the scaffold, perform cell-free biochemical assays to confirm direct interaction with a putative molecular target, such as a specific protein kinase.[6]
This structured workflow ensures that research efforts are directed efficiently, building a comprehensive biological profile of the compound from cellular effects down to molecular interactions.
Figure 1: A tiered experimental workflow for the in vitro characterization of Cpd-PYC.
Stage 1 Protocol: Antiproliferative Activity Screening
Causality: The first and most critical question is whether Cpd-PYC affects the viability of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.
Protocol 2.1: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], SGC-7901 [gastric]) in their recommended growth medium.[4]
-
Trypsinize and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of Cpd-PYC in DMSO.
-
Perform serial dilutions of Cpd-PYC in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (DMSO only) and "no-cell" (medium only) wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation and Measurement:
-
Prepare a 5 mg/mL solution of MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
The percentage of cell viability is calculated as: [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
| Cell Line | Putative Target Family | Cpd-PYC IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 (Breast Cancer) | Kinase, Tubulin | [Experimental Data] | Doxorubicin: ~0.1 |
| HeLa (Cervical Cancer) | Tubulin | [Experimental Data] | Paclitaxel: ~0.01 |
| SGC-7901 (Gastric Cancer) | Kinase | [Experimental Data] | Staurosporine: ~0.05 |
| NIH-3T3 (Normal Fibroblast) | N/A (Selectivity) | [Experimental Data] | N/A |
Stage 2 Protocols: Elucidating the Cellular Mechanism
Causality: Once antiproliferative activity is confirmed, the next step is to understand the underlying cellular mechanism. A decrease in viable cells can result from cell cycle arrest (a cytostatic effect) or the induction of programmed cell death, known as apoptosis (a cytotoxic effect).
Protocol 3.1: Cell Cycle Analysis via Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8] Treatment with an effective anticancer agent often causes cells to accumulate in a specific phase, indicating a block in cell cycle progression.[4]
-
Cell Treatment:
-
Seed a suitable cell line (e.g., HeLa) in 6-well plates and allow them to attach overnight.
-
Treat the cells with Cpd-PYC at concentrations corresponding to 1x and 2x its predetermined IC50 value for 24 hours. Include a vehicle (DMSO) control.
-
-
Cell Fixation:
-
Harvest the cells (including floating cells in the supernatant) and wash once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to prevent staining of double-stranded RNA.[10]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.
-
Protocol 3.2: Apoptosis Assessment via Caspase-3/7 Activity
Principle: Apoptosis is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures their activity.[11] The assay reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, a substrate for luciferase is released, generating a light signal proportional to caspase activity.
-
Assay Setup:
-
Seed cells in a white-walled, clear-bottom 96-well plate at the same density used for the MTT assay and let them attach overnight.
-
Treat cells with Cpd-PYC at 1x and 2x IC50 concentrations for a relevant time course (e.g., 6, 12, and 24 hours). Include vehicle control and a positive control (e.g., Staurosporine).
-
-
Reagent Addition and Measurement:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation for MoA Studies
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Relative Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | [Exp. Data] | [Exp. Data] | [Exp. Data] | 1.0 |
| Cpd-PYC (1x IC50) | [Exp. Data] | [Exp. Data] | [Exp. Data] | [Exp. Data] |
| Cpd-PYC (2x IC50) | [Exp. Data] | [Exp. Data] | [Exp. Data] | [Exp. Data] |
Stage 3 Protocol: Biochemical Target Validation
Causality: Based on the MoA data and literature precedents for the pyrrolo[3,2-c]pyridine scaffold, a plausible hypothesis is that Cpd-PYC inhibits a protein kinase involved in cell cycle regulation or survival signaling.[3] A direct, cell-free biochemical assay is the gold standard for confirming target engagement and ruling out indirect cellular effects.[12]
Figure 2: Hypothetical signaling pathway inhibited by Cpd-PYC.
Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction.[13] First, the kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate light. The light signal is directly proportional to the kinase activity.
-
Kinase Reaction Setup:
-
In a 384-well low-volume plate, set up the kinase reaction. The final volume is typically 5 µL.
-
Add 1 µL of Cpd-PYC at various concentrations (serially diluted).
-
Add 2 µL of the target kinase (e.g., recombinant FMS kinase) and its specific substrate peptide, prepared in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of ATP solution (at the Km concentration for the specific kinase).
-
Incubate at room temperature for 1 hour.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence with a plate-reading luminometer.
-
Data Presentation for Biochemical Assay
| Kinase Target | Cpd-PYC IC50 (nM) | Control Inhibitor IC50 (nM) |
| FMS Kinase | [Experimental Data] | Pexidartinib: ~20 |
| Kinase X (Counter-screen) | [Experimental Data] | [Control Data] |
| Kinase Y (Counter-screen) | [Experimental Data] | [Control Data] |
Conclusion and Interpretation
This application note provides a validated, multi-stage workflow for the initial in vitro characterization of this compound.
-
Successful execution of Stage 1 will establish the compound's antiproliferative potency and identify sensitive cancer cell lines.
-
The results from Stage 2 will provide critical insight into the cellular phenotype, indicating whether the compound induces cell cycle arrest, apoptosis, or both. For instance, an accumulation of cells in the G2/M phase coupled with an increase in caspase-3/7 activity would suggest the compound disrupts mitosis, leading to apoptotic cell death.
-
Stage 3 provides the definitive biochemical evidence of target engagement. A low nanomolar IC50 value against a specific kinase, like FMS, would strongly support the hypothesis that Cpd-PYC functions as a direct inhibitor of that target.
Together, these protocols form a robust data package for making informed decisions about the future development of Cpd-PYC as a potential anticancer therapeutic.
References
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. RSC Medicinal Chemistry.
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available at: [Link]
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Apoptosis Assay Kits. Biocompare. Available at: [Link]
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central. Available at: [Link]
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. YouTube. Available at: [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Jaypee University of Information Technology. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]
-
(PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 6. bmglabtech.com [bmglabtech.com]
- 7. atcc.org [atcc.org]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. アポトーシスアッセイ [promega.jp]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
Application Note: Interrogating Pim-1 and Pim-2 Kinase Activity with Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Targeting Pim Kinases
The Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of signal transduction pathways that govern cell survival, proliferation, and apoptosis.[1][2] Unlike many other kinases, Pim kinases are constitutively active and their functional activity is primarily regulated at the level of transcription and protein stability.[3][4] Their expression is induced by a plethora of cytokines and growth factors through the JAK/STAT pathway.[5] Pim kinases phosphorylate a range of downstream targets, including the pro-apoptotic protein BAD and the cell cycle regulator p27, thereby promoting cell survival and proliferation.[3] Overexpression of Pim kinases is a hallmark of various hematological malignancies and solid tumors, making them attractive therapeutic targets for cancer drug discovery.[6][7]
The compound, methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, is a novel heterocyclic small molecule. While its specific biological activity is under investigation, its structural motif is characteristic of scaffolds known to interact with the ATP-binding pocket of kinases. This application note provides detailed protocols for evaluating the inhibitory potential of this compound against human Pim-1 and Pim-2 kinases using two robust and widely adopted assay platforms: the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.
Pim Kinase Signaling Pathway
Pim kinases are key effectors in signaling cascades that are critical for cell growth and survival. Their activity is downstream of various cytokine and growth factor receptors. Once expressed, they phosphorylate a number of substrates that regulate fundamental cellular processes.
Figure 1: Simplified Pim kinase signaling pathway.
Part 1: Determination of IC50 using the ADP-Glo™ Kinase Assay
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[8][9] The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light.[10] The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[11]
Experimental Workflow: ADP-Glo™ Assay
Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[12]
-
Recombinant Human Pim-1 (e.g., SignalChem, Cat. No. P35-10G)[11]
-
Recombinant Human Pim-2 (e.g., Promega, Cat. No. V4034)[12]
-
Pim Kinase Substrate (e.g., S6K synthetic peptide, KRRRLASLR)[11]
-
ATP (10 mM stock)
-
DTT (1 M stock)
-
This compound (test compound)
-
DMSO
-
384-well low-volume white assay plates
-
Luminometer
Reagent Preparation
| Reagent | Preparation |
| 1X Kinase Reaction Buffer | 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. Prepare fresh from stocks. |
| Test Compound Dilutions | Prepare a 10 mM stock of the test compound in 100% DMSO. Create a serial dilution series in DMSO, then dilute to 4X final concentration in 1X Kinase Reaction Buffer. The final DMSO concentration in the assay should be ≤1%. |
| Enzyme Working Solution | Dilute Pim-1 or Pim-2 kinase in 1X Kinase Reaction Buffer to a 2X final concentration. The optimal concentration should be determined empirically by titration (e.g., 5-10 ng/well). |
| Substrate/ATP Mix | Prepare a 2X solution of substrate and ATP in 1X Kinase Reaction Buffer. Final concentrations in the assay should be at the Km for ATP for each kinase and an optimal substrate concentration (e.g., Pim-1: 500 µM ATP, 0.2 µg/µL S6K substrate; Pim-2: 5 µM ATP, 0.2 µg/µL S6K substrate).[13][14] |
Assay Protocol (384-well format)
-
Compound Addition: Add 1 µL of the 4X test compound dilution or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the 2X Pim-1 or Pim-2 enzyme working solution to all wells except the "no enzyme" blanks.
-
Initiate Kinase Reaction: Add 2 µL of the 2X Substrate/ATP mix to all wells to start the reaction. The total reaction volume is 5 µL.
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data by setting the average of the "no inhibitor" (DMSO) controls to 100% activity and the "high inhibitor concentration" controls to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
Part 2: Determination of Binding Affinity (Ki) using the LanthaScreen™ Eu Kinase Binding Assay
Principle of the Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled kinase inhibitor (tracer) to a kinase. The assay uses a europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) that binds to a tagged kinase, and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket of the kinase. When both are bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.
Materials and Reagents
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific, Cat. No. PV5594 or similar)
-
Kinase Tracer (appropriate for Pim kinases, e.g., Tracer 236)
-
Recombinant GST-tagged Human Pim-1 or Pim-2
-
TR-FRET Dilution Buffer (Thermo Fisher Scientific, Cat. No. PV3574)
-
384-well low-volume black assay plates
-
TR-FRET compatible plate reader
Reagent Preparation
| Reagent | Preparation |
| 1X Kinase Reaction Buffer | 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. |
| Test Compound Dilutions | Prepare a serial dilution series in 100% DMSO. Then, create a 3X final concentration working solution in 1X Kinase Reaction Buffer. |
| Kinase/Antibody Mix | Prepare a 3X solution containing the GST-tagged Pim kinase and the Eu-anti-GST antibody in 1X Kinase Reaction Buffer. Optimal concentrations should be determined empirically (e.g., 15 nM kinase, 6 nM antibody). |
| Tracer Solution | Prepare a 3X solution of the kinase tracer in 1X Kinase Reaction Buffer. The concentration should be at the Kd of the tracer for the specific kinase. |
Assay Protocol (384-well format)
-
Compound Addition: Add 5 µL of the 3X test compound dilution or DMSO to the appropriate wells.
-
Kinase/Antibody Addition: Add 5 µL of the 3X Kinase/Antibody mix to all wells.
-
Tracer Addition: Add 5 µL of the 3X Tracer solution to all wells to initiate the binding reaction. The final volume is 15 µL.
-
Incubation: Mix the plate gently, cover to protect from light, and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
Data Analysis
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using "no inhibitor" and "high inhibitor concentration" controls.
-
Plot the percent displacement versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the tracer concentration and its Kd for the kinase.
Conclusion
This application note provides comprehensive, step-by-step protocols for the initial characterization of this compound as a potential inhibitor of Pim-1 and Pim-2 kinases. The use of both an activity-based assay (ADP-Glo™) and a binding assay (LanthaScreen™) allows for a thorough investigation of the compound's mechanism of action and potency. These methods are robust, scalable for high-throughput screening, and provide a solid foundation for further drug development efforts targeting the Pim kinase family.
References
-
(2023, December 28). When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results? ResearchGate. [Link]
-
PIM2, Active. SignalChem. [Link]
-
(2013, August 28). 4JX3: Crystal structure of Pim1 kinase. RCSB PDB. [Link]
-
High Throughput Screening cascade to generate highly selective hits for PIM3 kinase. Eurofins Discovery. [Link]
-
Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics. (2022). Journal of Cellular and Molecular Medicine. [Link]
-
PIM2 (gene). Grokipedia. [Link]
-
PIM1. Wikipedia. [Link]
-
Structure and Substrate Specificity of the Pim-1 Kinase*. Semantic Scholar. [Link]
-
Bullock, A. N., et al. (2009). Crystal structure of the PIM2 kinase in complex with an organoruthenium inhibitor. PLoS ONE, 4(10), e7112. [Link]
-
Structure of Pim-1. ResearchGate. [Link]
-
PIM2 (gene). Wikipedia. [Link]
-
Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007). Molecular Cancer Therapeutics. [Link]
-
Discovery and Identification of PIM-1 Kinase Inhibitors Through a Hybrid Screening Approach. (2012). Journal of Molecular Modeling. [Link]
-
PIM1, Active. SignalChem. [Link]
-
Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. (2021). Molecules. [Link]
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). Molecules. [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]
- 1h-pyrrolo[2,3-b]pyridines.
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
-
A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. (2014). Journal of Medicinal Chemistry. [Link]
-
FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. (2024). International Journal of Biological Macromolecules. [Link]
-
Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Structure and substrate specificity of the Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 9. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Evaluation of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Anti-Proliferative Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core structure is a privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with significant biological activities.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated potent anti-proliferative effects against a range of cancer cell lines, establishing them as a promising class of compounds for the development of novel anticancer therapeutics.[1][2][3][4] Notably, different substitutions on the pyrrolopyridine ring have led to compounds that inhibit key oncogenic targets, including tubulin polymerization and various protein kinases.[1][2][5]
This document provides a comprehensive guide for the investigation of the anti-proliferative properties of a specific derivative, methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate . While specific data on this particular compound is emerging, the protocols outlined herein are based on established methodologies for characterizing the anticancer potential of related 1H-pyrrolo[3,2-c]pyridine analogs. These procedures will enable researchers to assess its cytotoxicity, elucidate its mechanism of action, and identify its potential molecular targets.
Plausible Mechanisms of Anti-Proliferative Action
Based on structure-activity relationship (SAR) studies of analogous compounds, this compound may exert its anti-proliferative effects through several mechanisms.[1][6] Two of the most prominent mechanisms for this class of compounds are the inhibition of tubulin polymerization and the modulation of protein kinase activity.
-
Inhibition of Tubulin Polymerization: Several 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors.[2][3][5] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[2][3][5]
-
Kinase Inhibition: The 1H-pyrrolo[3,2-c]pyridine scaffold has also been utilized in the design of potent kinase inhibitors. For instance, derivatives have been shown to target FMS kinase, a key player in the proliferation and survival of certain cancer cells.[1]
The following experimental workflow is designed to systematically investigate these potential mechanisms of action for this compound.
Experimental Workflow for Anti-Proliferative Characterization
A tiered approach is recommended to efficiently evaluate the anti-proliferative potential of the target compound. This workflow begins with broad cytotoxicity screening and progressively narrows down to more specific mechanistic studies.
Part 3: Target Identification and Validation
The final tier of investigation aims to identify the molecular targets of this compound. Based on the literature for this scaffold, kinase inhibition and effects on key signaling proteins are primary areas of interest.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of kinases. Luminescence-based assays that quantify ADP production are common and commercially available. [7] Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
Microplate reader with luminescence detection
Procedure:
-
Compound Preparation: Create a serial dilution of the test compound in DMSO. [7]2. Kinase Reaction Setup: In a 96-well plate, add the test compound, kinase, and kinase buffer. Incubate for 10-30 minutes at room temperature to allow for inhibitor binding. [7]3. Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. [7]Incubate for a defined period (e.g., 60 minutes) at 30°C. [7]4. ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP detection kit. [7]5. Data Acquisition: Measure the luminescence of each well using a plate reader. [7] Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 5: Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation. [8] Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-cyclin B1, anti-p-H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample. [9]2. SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. [8]3. Protein Transfer: Transfer the separated proteins from the gel to a membrane. [9]4. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [8]5. Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. [8][9]6. Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [8]7. Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. [9] Data Interpretation: Analyze the changes in the expression levels of key proteins. For example, an increase in cleaved PARP and cleaved caspase-3 would confirm the induction of apoptosis. An increase in cyclin B1 and phospho-histone H3 would be consistent with G2/M arrest.
Conclusion
The protocols and workflow detailed in this guide provide a robust framework for the comprehensive evaluation of the anti-proliferative properties of this compound. By systematically assessing its cytotoxicity, mechanism of cell death, and potential molecular targets, researchers can effectively characterize this compound and determine its potential as a novel anticancer agent. The insights gained from these studies will be crucial for guiding further preclinical development and for understanding the broader therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Cold Spring Harbor Protocols, 2016(9).
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3425-3430.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
-
OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]
-
Addgene. (2022). Western Blot. Retrieved from [Link]
- Grisa, D., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. International Journal of Molecular Sciences, 23(22), 14389.
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Retrieved from [Link]
- Kumar, D., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1113-1118.
-
Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
-
Science.gov. (n.d.). chemical characterization antiproliferative: Topics by Science.gov. Retrieved from [Link]
- El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(23), 7119-7123.
- Seley-Radtke, K. L., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4443-4450.
-
Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of in vitro anti-proliferative and immunomodulatory activities of compounds isolated from Curcuma longa. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Retrieved from [Link]
- Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.
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A Validated High-Performance Liquid Chromatography Method for the Accurate Quantification of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
An Application Note and Protocol for the Quantification of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Abstract and Introduction
This application note presents a detailed, robust, and validated analytical method for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol herein is designed for researchers, analytical scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The entire method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its performance and reliability.[4][5][6]
Principles and Method Selection
The selection of an appropriate analytical technique is paramount for achieving accurate and reproducible quantification.[7] For this compound, RP-HPLC with UV detection was determined to be the optimal choice for routine analysis in a quality control or research setting.
Causality Behind Method Selection:
-
Analyte Properties: The analyte possesses a molecular formula of C₉H₆Cl₂N₂O₂ and a molecular weight of approximately 245.06 g/mol .[8] Its predicted LogP value of ~2.96 suggests moderate hydrophobicity, making it ideally suited for retention and separation on a non-polar stationary phase, such as a C18 column, used in reversed-phase chromatography.[9]
-
Chromophoric Structure: The pyrrolopyridine core contains conjugated double bonds, which act as a chromophore, allowing for sensitive detection by UV-Vis spectrophotometry. This eliminates the need for more complex and expensive detection systems for standard purity and assay determinations.
-
Technique Suitability: While more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and specificity, HPLC-UV provides a robust, cost-effective, and widely accessible solution that is perfectly adequate for quantifying a bulk substance or a major component in a simple matrix.[10][11] The distinct isotopic signature resulting from the two chlorine atoms would be highly advantageous for peak confirmation in LC-MS, making it a powerful complementary technique for metabolite identification or trace-level analysis.[12][13] Gas Chromatography (GC) was considered less suitable due to the potential for thermal degradation of the heterocyclic structure at the high temperatures required for volatilization.[14]
Materials and Instrumentation
All reagents should be of HPLC or analytical grade unless otherwise specified. High-purity water (18.2 MΩ·cm) should be used throughout.
| Item | Specification |
| Instrumentation | HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. |
| Analytical Column | C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Analyte Standard | This compound, >98% purity |
| Solvent A | Acetonitrile (ACN), HPLC Grade |
| Solvent B | High-Purity Water |
| Buffer Salt | Potassium Phosphate Monobasic (KH₂PO₄) |
| pH Adjustment | Orthophosphoric Acid (H₃PO₄) |
| Glassware | Class A volumetric flasks and pipettes |
| Other Equipment | Analytical balance (0.01 mg readability), sonicator, 0.45 µm syringe filters |
Experimental Protocols
Preparation of Mobile Phase and Solutions
4.1.1 Phosphate Buffer (20 mM, pH 3.0)
-
Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of high-purity water.
-
Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas prior to use.
4.1.2 Mobile Phase The mobile phase consists of Acetonitrile (Solvent A) and 20 mM Phosphate Buffer, pH 3.0 (Solvent B). The recommended starting condition is an isocratic elution.
-
Mobile Phase Composition: Acetonitrile : Phosphate Buffer (60:40, v/v).
-
Rationale: This ratio provides a balance between adequate retention of the analyte and a reasonable run time. The acidic pH ensures that the analyte is in a consistent, neutral form, leading to sharp, symmetrical peaks.
4.1.3 Standard Stock Solution (500 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL Class A volumetric flask.
-
Add approximately 30 mL of acetonitrile and sonicate for 5 minutes, or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.
4.1.4 Calibration and Working Standard Solutions Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve the desired concentrations (e.g., 5, 20, 50, 100, 150 µg/mL). These solutions are used to establish the linearity of the method.
4.1.5 Sample Preparation ("Dilute and Shoot") This protocol is suitable for analyzing the bulk drug substance.[15]
-
Accurately weigh approximately 25 mg of the sample into a 50 mL Class A volumetric flask.
-
Dissolve and dilute to volume with acetonitrile as described in step 4.1.3.
-
Perform a further dilution with the mobile phase to bring the theoretical concentration into the middle of the calibration range (e.g., dilute 5.0 mL of the sample stock to 25 mL for a target concentration of 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Workflow
The following diagram outlines the complete analytical workflow from preparation to final data analysis.
Caption: Analytical workflow from preparation to reporting.
HPLC Operating Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ pH 3.0 (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 245 nm (or as determined by UV scan) |
| Run Time | 10 minutes |
System Suitability Test (SST)
Trustworthiness: Before analyzing any samples, the chromatographic system must be verified to ensure it is operating correctly. This is achieved through a System Suitability Test (SST). Analyze six replicate injections of a mid-range standard (e.g., 100 µg/mL).
| SST Parameter | Acceptance Criterion |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines.[4][16] The results confirm that the method is suitable for its intended purpose.
| Validation Parameter | Procedure | Result |
| Specificity | A solution of the analyte was stressed under acidic, basic, oxidative, and thermal conditions. The analyte peak was assessed for purity using a PDA detector. | The method is stability-indicating. No interference from degradation products or mobile phase was observed at the retention time of the analyte. |
| Linearity | A five-point calibration curve was constructed from 5 to 150 µg/mL. | Excellent linearity was observed with a correlation coefficient (r²) of ≥ 0.999. |
| Range | Established based on linearity, accuracy, and precision studies. | 5 - 150 µg/mL |
| Accuracy | Performed by spiking a known amount of analyte into a placebo at three concentration levels (80%, 100%, 120% of the target concentration). | Mean recovery was between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Six sample preparations at 100% of the target concentration were analyzed on the same day. Intermediate Precision (Inter-day): The repeatability study was repeated on a different day by a different analyst. | Repeatability: RSD ≤ 1.0% Intermediate Precision: RSD ≤ 2.0% |
| Limit of Detection (LOD) | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | 1.5 µg/mL |
| Robustness | The effect of small, deliberate variations in method parameters (flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) was evaluated. | The method was found to be robust, with no significant impact on the results from the tested variations. |
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area response of the calibration standards against their corresponding concentrations (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: The concentration of this compound in the injected sample solution is calculated using the regression equation:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Final Assay Calculation: Account for the dilution factors used during sample preparation to determine the final purity or concentration in the original solid sample.
Assay (%) = (C_sample × V_initial × DF × 100) / (W_sample × 1000)
Where:
-
C_sample = Concentration from calibration curve (µg/mL)
-
V_initial = Initial volume of sample stock (mL)
-
DF = Subsequent dilution factor
-
W_sample = Weight of sample taken (mg)
-
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC-UV method for the quantitative determination of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. It is well-suited for routine quality control analysis, purity assessment, and stability testing in a pharmaceutical research and development environment.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][5][6]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link][16]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]
-
LookChem. 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4,6-dichloro-, methyl ester. [Link][9]
-
Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link][15]
-
Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry, 26(11), 1062-1075. [Link][17]
-
Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50. [Link][12]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link][10]
-
Wang, R., et al. (2020). Genome- and MS-based mining of antibacterial chlorinated chromones and xanthones from the phytopathogenic fungus Bipolaris sorokiniana strain 11134. ResearchGate. [Link][13]
-
Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233-239. [Link][1]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349-356. [Link][18]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. [Link][14]
-
Cioacă, C., et al. (2023). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. International Journal of Molecular Sciences, 24(13), 10839. [Link][7]
-
Al-Rimawi, F., et al. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports. [Link][11]
-
Szymańska, K., & Voelkel, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3385. [Link][2]
-
Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link][3]
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Comprehensive Guide to the Handling and Storage of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Solid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the proper handling, storage, and safe utilization of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a key building block in medicinal chemistry and drug discovery. Adherence to these protocols is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Introduction: Understanding the Compound
This compound is a chlorinated heterocyclic compound featuring a pyrrolopyridine core. This structural motif is of significant interest in pharmaceutical research due to its presence in a variety of biologically active molecules.[1][2] The dichloro-substitution pattern and the methyl ester functionality offer multiple avenues for synthetic modification, making it a versatile intermediate in the development of novel therapeutic agents. However, its chemical nature as a chlorinated, nitrogen-containing heterocycle necessitates specific handling and storage procedures to mitigate potential hazards and prevent degradation.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is the foundation of its safe and effective use.
| Property | Value | Source |
| Chemical Formula | C₉H₆Cl₂N₂O₂ | [3] |
| Molecular Weight | 245.06 g/mol | [3] |
| CAS Number | 871583-20-9 | [3] |
| Physical Form | Solid | [3] |
| Storage Temperature | 2-8°C | [2] |
| Purity | Typically ≥95% | [3] |
Hazard Identification:
Based on available safety data sheets, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Core Protocols for Safe Handling and Storage
Personal Protective Equipment (PPE)
Due to the irritant nature of the compound, a comprehensive PPE strategy is mandatory.
Caption: Mandatory PPE for handling the solid compound.
Storage and Stability
Proper storage is crucial to maintain the compound's purity and prevent degradation.
-
Temperature: Store the compound in a tightly sealed container in a refrigerator at 2-8°C .[2]
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture. The N-H group in the pyrrole ring can be susceptible to reactions.[4]
-
Light Sensitivity: While specific photostability data for this compound is not available, related chlorinated pyridines have been shown to undergo photodegradation, which can lead to the formation of toxic byproducts.[5] Therefore, it is strongly recommended to protect the compound from light by using amber vials or by wrapping the container in aluminum foil.
-
Thermal Stability: The synthesis of a related compound at 185°C in mesitylene suggests good thermal stability.[4] However, unnecessary exposure to high temperatures should be avoided.
Solubilization and Solution Handling
Due to the lack of specific solubility data, it is recommended to perform small-scale solubility tests in the desired solvent before preparing a stock solution. Common solvents for similar heterocyclic compounds include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Protocol for Preparing a Stock Solution:
-
Equilibrate the container of this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the solid in a chemical fume hood.
-
Add the appropriate solvent dropwise to the solid with gentle swirling or vortexing to aid dissolution.
-
If necessary, sonication can be used to facilitate dissolution.
-
Once fully dissolved, store the solution at the recommended temperature, protected from light. For long-term storage of solutions, consider aliquoting to avoid repeated freeze-thaw cycles.
Reactivity and Incompatibility
Understanding the reactivity of this compound is essential for designing experiments and avoiding hazardous situations.
-
Incompatible Materials:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.
-
Alkali Metals and Powdered Metals: Chlorinated hydrocarbons can react violently with alkali metals (e.g., sodium, potassium) and powdered aluminum.[6][7]
-
Strong Acids and Bases: The stability of the ester and the heterocyclic core in the presence of strong acids and bases has not been fully elucidated. It is plausible that hydrolysis of the methyl ester could occur. Caution should be exercised when using this compound in reaction mixtures with highly acidic or basic conditions.
-
-
Potential Reactivity:
-
The chlorine atoms on the pyridine ring are potential sites for nucleophilic substitution reactions.
-
The N-H group of the pyrrole ring can be deprotonated with a strong base and subsequently alkylated or acylated.[4]
-
Spill Management and Decontamination
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Caption: Step-by-step workflow for managing a spill.
Waste Disposal
Due to its chlorinated nature, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect solid waste (e.g., excess reagent, contaminated weighing paper) in a clearly labeled, sealed container for chlorinated solid waste.
-
Liquid Waste: Collect solutions containing the compound and rinsates in a labeled container for halogenated organic waste. Do not mix with non-halogenated waste. [8]
-
-
Disposal Method: The recommended disposal method for chlorinated organic compounds is incineration at a licensed hazardous waste facility.[3] This ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
Conclusion
This compound is a valuable tool in chemical research and drug development. By adhering to the detailed protocols outlined in this guide, researchers can ensure their safety, maintain the integrity of the compound, and contribute to a safe and productive laboratory environment. Proactive risk assessment and a thorough understanding of the compound's properties are paramount for its successful and responsible use.
References
- EvitaChem. (n.d.). Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
- Anaerobic dechlorination of chlorinated pyridines in anoxic freshwater sediment slurries. (2025, August 7).
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (n.d.). (PDF)
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- LSU. (n.d.).
- Chemical Waste Disposal Guidelines. (n.d.).
- PubMed. (n.d.).
- Examples of Incomp
- Risk Management and Safety. (n.d.).
- Cornell EHS. (n.d.).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Scribd. (n.d.).
- NIH. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC.
- ASM Journals. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- NIH. (n.d.).
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- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. ethz.ch [ethz.ch]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Welcome to the dedicated technical support guide for methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. This guide provides a series of troubleshooting steps and frequently asked questions to systematically address and overcome poor solubility, ensuring the successful progression of your research.
I. Understanding the Molecule: Predicted Physicochemical Properties
Before attempting to improve the solubility of a compound, it is crucial to understand its inherent physicochemical properties. While experimental data for this specific molecule is not widely available, we can infer its likely characteristics based on its structure—a substituted dichlorinated pyrrolopyridine ester.
Structure:
Predicted Properties:
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 245.06 g/mol [1] | Relatively small, which is generally favorable for solubility. |
| logP (Octanol-Water Partition Coefficient) | ~2.96 (Predicted for a similar isomer)[2] | Indicates moderate lipophilicity, suggesting poor aqueous solubility. |
| pKa (Acid Dissociation Constant) | ~1.49 (Predicted for a similar isomer)[2] | The pyridine nitrogen is predicted to be weakly basic. The pyrrole nitrogen is very weakly acidic.[3][4] |
These predicted properties suggest that this compound is a lipophilic, weakly basic compound with poor intrinsic aqueous solubility. Our strategy will, therefore, focus on leveraging its chemical structure to enhance its solubility in aqueous and organic media.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with this compound.
Q1: Why is my compound "crashing out" of solution when I add an aqueous buffer?
A1: This is a classic sign of a compound with low aqueous solubility. Your initial solvent (likely a polar aprotic solvent like DMSO or DMF) can dissolve the compound, but when the solution is diluted with an aqueous buffer, the compound is no longer soluble and precipitates. The key is to find a solvent system where the compound remains soluble at the desired final concentration in your aqueous medium.
Q2: I've tried common organic solvents like methanol and ethanol, but the solubility is still low. What should I do next?
A2: While simple alcohols are a good starting point, they may not be sufficient for highly crystalline or lipophilic compounds. A systematic approach involving a broader range of solvents, including co-solvent systems and pH modification, is necessary. This guide will walk you through these more advanced techniques.
Q3: Can I improve the solubility by heating the solution?
A3: Heating can temporarily increase the solubility of a compound, but it is not a robust solution for several reasons.[5] Firstly, the compound may precipitate out as the solution cools to ambient temperature. Secondly, prolonged exposure to heat can lead to degradation of the compound. While gentle heating can be used to aid initial dissolution, it should not be the sole method for maintaining solubility.
Q4: Is salt formation a viable option for this compound?
A4: Given the presence of a weakly basic pyridine nitrogen, salt formation is a potential strategy.[6] By reacting the compound with an acid, you can form a more polar and, therefore, more water-soluble salt. However, the success of this approach depends on the pKa of the compound and the chosen acid.
III. Troubleshooting Guides: A Step-by-Step Approach to Improving Solubility
This section provides detailed, practical guidance on systematically improving the solubility of this compound.
Guide 1: Systematic Solvent Screening
The first step in any solubility study is to perform a systematic screen of a diverse range of organic solvents. This will help you identify the most promising solvent systems for your downstream applications.
Rationale: The principle of "like dissolves like" is a good starting point. However, for complex molecules, a more empirical approach is often necessary. By screening a range of solvents with varying polarities and hydrogen bonding capabilities, you can identify the solvent or solvent mixture that best solvates the compound.[7]
Experimental Protocol:
-
Preparation: Accurately weigh 1-2 mg of your compound into several small, clear glass vials.
-
Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a single solvent from the list below.
-
Observation: Vigorously vortex each vial for 1-2 minutes and then allow it to stand for 5-10 minutes. Observe for complete dissolution.
-
Incremental Addition: If the compound has not dissolved, add another 100 µL of the solvent and repeat the vortexing and observation steps. Continue this process up to a total volume of 1 mL.
-
Quantification: Calculate the approximate solubility in mg/mL for each solvent where complete dissolution was observed.
Table for Recording Solvent Screening Data:
| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Observations (e.g., clear, cloudy, precipitate) |
| Water | 80.1 | 10.2 | ||
| Methanol | 32.7 | 5.1 | ||
| Ethanol | 24.5 | 4.3 | ||
| Isopropanol | 19.9 | 3.9 | ||
| Acetonitrile | 37.5 | 5.8 | ||
| Acetone | 20.7 | 5.1 | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | ||
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | ||
| Tetrahydrofuran (THF) | 7.6 | 4.0 | ||
| Dichloromethane (DCM) | 9.1 | 3.1 |
Guide 2: The Co-Solvent Strategy
For many biological and pharmaceutical applications, a purely organic solvent is not suitable. A co-solvent system, which is a mixture of a water-miscible organic solvent and an aqueous buffer, is often the preferred approach.[8][9]
Rationale: Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the dissolution of lipophilic compounds.[10][11] The organic co-solvent can also disrupt the hydrogen bonding network of water, creating "pockets" that can accommodate the non-polar regions of the solute.
Experimental Workflow for Co-Solvent Optimization:
Caption: Workflow for optimizing a co-solvent system.
Experimental Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of your compound in the best organic solvent identified in the previous step (e.g., 50 mg/mL in DMSO).
-
Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of aqueous buffers with varying percentages of the organic co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% DMSO in phosphate-buffered saline, pH 7.4).
-
Addition of Compound: Add a small volume of the stock solution to each of the co-solvent mixtures to achieve the desired final concentration of your compound.
-
Equilibration and Observation: Mix well and allow the solutions to equilibrate at room temperature for at least one hour. Visually inspect for any signs of precipitation. For more quantitative results, you can measure the absorbance of the supernatant after centrifugation.
Table for Recording Co-Solvent Data:
| Co-solvent | % in Aqueous Buffer | Final Compound Conc. (µM) | Solubility |
| DMSO | 1% | 10 | Soluble / Insoluble |
| DMSO | 2% | 10 | Soluble / Insoluble |
| DMSO | 5% | 10 | Soluble / Insoluble |
| Ethanol | 5% | 10 | Soluble / Insoluble |
| PEG 400 | 5% | 10 | Soluble / Insoluble |
Guide 3: Leveraging pH for Enhanced Solubility
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[12] For a weakly basic compound like this compound, decreasing the pH will lead to protonation of the pyridine nitrogen, forming a more soluble cationic species.
Rationale: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a compound. For a weak base, as the pH of the solution drops below its pKa, the equilibrium shifts towards the protonated (ionized) form, which is generally more water-soluble.
Experimental Workflow for pH-Dependent Solubility:
Sources
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- 2. lookchem.com [lookchem.com]
- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
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- 6. semanticscholar.org [semanticscholar.org]
- 7. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. jddt.in [jddt.in]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
Technical Support Center: Synthesis of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Welcome to the comprehensive technical support guide for the synthesis of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic building block.
Introduction to the Synthesis
This compound is a key intermediate in the development of various pharmacologically active compounds. Its synthesis, while achievable, can present several challenges, including the formation of byproducts, low yields, and purification difficulties. This guide provides a systematic approach to identifying and resolving these common issues.
A plausible synthetic route, based on analogous reactions, involves the cyclization of a substituted aminocrotonate with a chlorinating agent. This guide will focus on troubleshooting potential issues arising from such a pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in this synthesis?
A1: Low yields can stem from several factors. Incomplete cyclization of the acyclic precursor is a primary concern. This can be due to insufficient reaction temperature, suboptimal reaction time, or deactivation of the chlorinating agent. Additionally, the formation of byproducts through side reactions can significantly consume starting materials and reduce the yield of the desired product. Careful control of reaction parameters and monitoring of the reaction progress by TLC or LC-MS is crucial.
Q2: I am observing an unexpected peak in my 1H NMR spectrum. What could it be?
A2: An unexpected peak could indicate the presence of several potential byproducts. The most common include:
-
Hydrolyzed product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly if the reaction workup involves acidic or basic aqueous solutions. This will result in the disappearance of the methyl singlet and a downfield shift of the pyrrole proton.
-
Decarboxylated product: Pyrrole-2-carboxylates can undergo decarboxylation, especially under acidic conditions or at elevated temperatures, to yield 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine.[1][2][3][4] This will be evident by the complete disappearance of the ester and pyrrole ring proton signals in the NMR.
-
Partially chlorinated or rearranged products: Depending on the specific synthetic route and conditions, incomplete chlorination or rearrangement of the pyridine ring can occur.
Q3: How can I effectively purify the final product?
A3: this compound is a relatively polar compound. Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane or heptane and gradually increasing the polarity with ethyl acetate, is often effective. For highly polar impurities, adding a small percentage of methanol to the mobile phase may be necessary. In cases of co-eluting impurities, alternative techniques such as reversed-phase chromatography or crystallization can be explored.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inactive Chlorinating Agent (e.g., POCl3) | Check the appearance and handling of the reagent. Old or improperly stored POCl3 may be partially hydrolyzed. | Use a fresh bottle of the chlorinating agent. Ensure the reaction is set up under anhydrous conditions. |
| Insufficient Reaction Temperature or Time | Monitor the reaction progress by TLC or LC-MS at regular intervals. | Gradually increase the reaction temperature in small increments. Extend the reaction time and continue monitoring. |
| Degradation of Starting Material | Analyze the starting material by NMR or LC-MS to check for purity. | Re-purify the starting material if necessary. Store sensitive precursors under an inert atmosphere and at low temperatures. |
| Incorrect Stoichiometry of Reagents | Double-check the calculations for all reagents. | Carefully re-measure and add the reagents in the correct stoichiometric ratios. |
Problem 2: Presence of Significant Byproducts
| Observed Byproduct | Identification (Spectroscopic Clues) | Mechanism of Formation | Prevention and Removal |
| 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | Disappearance of methyl ester singlet (~3.9 ppm) in 1H NMR. Broad singlet for the carboxylic acid proton. Change in mass spectrum corresponding to the loss of a methyl group. | Hydrolysis of the methyl ester during aqueous workup or on silica gel. | Perform the workup under neutral or slightly acidic conditions. Use a less acidic mobile phase during chromatography, or switch to a different purification method like crystallization. |
| 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine | Absence of the methyl ester and C2-proton signals in 1H NMR. Mass spectrum will show a significant decrease in molecular weight. | Decarboxylation of the pyrrole-2-carboxylic acid moiety, often catalyzed by acid or heat.[1][2][3][4] | Avoid prolonged exposure to strong acids and high temperatures during the reaction and purification. |
| Monochloro or Isomeric Products | Complex 1H NMR spectrum with additional aromatic signals. Mass spectrum showing peaks corresponding to different chlorine isotopic patterns. | Incomplete chlorination or side reactions of the chlorinating agent with the pyrrolopyridine core. | Optimize the amount of chlorinating agent and the reaction temperature. Use a milder, more selective chlorinating agent if possible. Purification by careful column chromatography may separate these isomers. |
Problem 3: Purification Challenges
| Issue | Potential Cause | Recommended Solution |
| Product is very polar and streaks on the TLC plate | The compound may be interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape. Alternatively, use a different stationary phase like alumina. |
| Co-elution with a polar impurity | The impurity has a similar polarity to the product. | Try a different solvent system for chromatography. If that fails, consider reversed-phase chromatography or recrystallization from a suitable solvent system. |
| Product appears to decompose on the silica gel column | The compound may be unstable on acidic silica. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Illustrative Synthetic Protocol:
Disclaimer: This is a generalized procedure based on related syntheses and should be optimized for specific laboratory conditions.
A solution of the appropriate acyclic precursor (1.0 eq) in a high-boiling aprotic solvent (e.g., toluene, xylenes) is treated with a chlorinating/cyclizing agent (e.g., phosphorus oxychloride, 1.1-1.5 eq) at room temperature. The reaction mixture is then heated to reflux and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and carefully quenched by pouring it onto a mixture of ice and a mild base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
DOT Language Diagram: Troubleshooting Workflow for Low Yield
A flowchart for troubleshooting low product yield.
DOT Language Diagram: Byproduct Formation Pathways
Potential byproduct formation pathways from the target molecule.
References
-
Mundle, S. T., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
-
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and mechanism of the decarboxylation of pyrrole-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 49(7), 1032-1036. [Link]
-
Liang, J., Wang, B., & Cao, Z. (2012). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 11(01), 123-137. [Link]
-
Mundle, S. T., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. Available from: [Link]
-
Mundle, S. T., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. National Library of Medicine. Available from: [Link]
-
Cheng, X., Wang, J., Tang, K., Liu, Y., & Liu, C. (2010). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Chemical Physics Letters, 496(1-3), 36-41. Available from: [Link]
-
Wallace, O. B., et al. (2010). U.S. Patent No. US 2010/0286133 A1. Washington, DC: U.S. Patent and Trademark Office. Available from: [Link]
Sources
- 1. A guided inquiry experiment for the measurement of activation energies in the biophysical chemistry laboratory: Decarboxylation of pyrrole-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrrolopyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrrolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this critical heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are bioisosteres of indoles and serve as core structures in numerous kinase inhibitors and other medicinally important compounds[1]. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered when planning and executing pyrrolopyridine syntheses.
Q1: What are the most common and effective strategies for synthesizing substituted pyrrolopyridines?
The most prevalent and versatile strategies involve the construction and subsequent functionalization of the pyrrolopyridine core. A highly effective approach is the sequential use of palladium-catalyzed cross-coupling reactions on a di-halogenated pyrrolopyridine scaffold. Typically, this involves:
-
Selective C-C Bond Formation: A Suzuki-Miyaura cross-coupling is often performed first to install an aryl or heteroaryl group. This reaction generally shows good chemoselectivity, for example, at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate[1].
-
C-N Bond Formation: Following the C-C coupling, a Buchwald-Hartwig amination is used to introduce an amine substituent at the remaining halogenated position (e.g., C4)[1].
The order of these steps can be reversed, but the sequence described is often chosen based on the reactivity and selectivity of the specific halogenated positions on the starting material.
Q2: How critical are protecting groups in these syntheses?
Protecting groups are absolutely essential for success, particularly for the pyrrole nitrogen (N-H) and any reactive functional groups on the substituents (e.g., hydroxyls).
-
Pyrrole N-H: The pyrrole proton is acidic and can interfere with many reaction conditions, especially those involving strong bases or organometallic reagents used in cross-coupling. Protecting this nitrogen, for instance as a (2-(trimethylsilyl)ethoxy)methyl (SEM) ether, prevents these side reactions and often improves solubility[1].
-
Substituent Functional Groups: Acidic protons on substituents, such as a hydroxyl group on a phenyl ring, can completely shut down subsequent reactions like a Buchwald-Hartwig amination. Attempting the amination on an unprotected hydroxyl-containing substrate can result in less than 40% conversion, whereas protecting it (e.g., as a TBDMS ether) can lead to high conversion and yield[1].
Q3: How do I select the right catalyst and ligand for a cross-coupling reaction?
Catalyst and ligand selection is empirical and often requires screening, but some general principles apply. The choice depends on the specific coupling partners and the desired outcome (e.g., selectivity, yield).
-
For Suzuki-Miyaura Coupling:
-
For Buchwald-Hartwig Amination:
-
A combination of a palladium precursor like Pd(OAc)2 with a bulky, electron-rich phosphine ligand such as RuPhos or XPhos is a common starting point[1].
-
Pre-formed catalysts like XPhos Pd G2 are also widely used. The choice of ligand is critical for promoting the reductive elimination step and preventing side reactions.
-
Screening a panel of catalysts and ligands is the most reliable method to identify the optimal system for your specific substrates[1].
Troubleshooting Guide: From Low Yields to Complex Purifications
This section provides a problem-oriented approach to resolving specific experimental issues.
Problem: Low or No Product Yield
Low product yield is the most common issue. A systematic diagnosis is key to identifying the root cause.
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question_node2 -> cause_node2 [label=" Yes"]; cause_node2 [label="Potential Causes:\n- Diarylation / Poly-substitution\n- Dehalogenation (Reduction)\n- Protecting Group Instability"]; cause_node2 -> solution_node2; solution_node2 [label="Solutions:\n- Lower temperature[1]\n- Use less reactive catalyst (e.g., Pd(PPh3)4)[1]\n- Adjust stoichiometry\n- Re-evaluate protecting group choice"];
question_node2 -> cause_node3 [label=" No\n(Complex Mixture)"]; cause_node3 [label="Potential Causes:\n- Substrate Decomposition\n- Reaction conditions too harsh\n- Unprotected reactive groups"]; cause_node3 -> solution_node3; solution_node3 [label="Solutions:\n- Lower reaction temperature\n- Reduce reaction time\n- Confirm all necessary groups are protected[1]"]; } ` Caption: Troubleshooting decision tree for low-yield reactions.
Q&A: In-depth Solutions for Low Yield
Q: My Suzuki-Miyaura coupling is sluggish and gives low yield. What should I try first? A: First, ensure your reaction is strictly anhydrous and de-gassed. Palladium catalysts, especially in the Pd(0) state, are sensitive to oxygen. Solvents must be dry, as water can hydrolyze reagents and interfere with the catalytic cycle[1]. Use a robust base like K₂CO₃ or Cs₂CO₃. If the issue persists, consider the catalyst system. While Pd2(dba)3 is often selective, scaling up can sometimes slow the reaction. In such cases, increasing the temperature (e.g., from 80°C to 90°C) or switching to a more robust catalyst like Pd(PPh3)4 may be necessary to drive the reaction to completion[1].
Q: My Buchwald-Hartwig amination is failing. The starting material is consumed, but I don't see my desired product. A: This often points to an issue with unprotected functional groups or an inappropriate solvent/base combination.
-
Check for Acidic Protons: As mentioned, unprotected hydroxyl or even some amide N-H groups can quench the reaction[1]. Ensure all such functionalities are protected.
-
Solvent and Base: The choice of solvent is crucial. Reactions often perform better in polar aprotic solvents like tert-butanol or dioxane compared to protic solvents, especially if side reactions are an issue. Dried solvents are essential for the reaction to proceed with ease[1].
-
Catalyst/Ligand Poisoning: If your amine substrate is complex, it might chelate to the palladium center and inhibit catalysis. Screening different ligands (e.g., RuPhos, XPhos, XantPhos) is the most effective way to overcome this[1].
Problem: Formation of Significant Side Products
Controlling selectivity is paramount for a clean reaction and straightforward purification.
Common Side Products and Mitigation Strategies
| Side Product | Common Cause | Recommended Solution |
| Di-arylated Product | High reactivity of catalyst; high temperature; excess boronic acid. | Lower the reaction temperature. Use a less active catalyst (e.g., switch from a Buchwald-Hartwig G3 precatalyst to Pd(PPh3)4). Carefully control stoichiometry[1]. |
| Dehalogenated Starting Material | Proto-dehalogenation, often caused by trace water or alcohol as a proton source. | Use rigorously dried solvents and reagents. Sometimes, a specific catalyst/ligand combination is more prone to this; screening may be required[1]. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture promoting the oxidative self-coupling of the boronic acid. | Ensure the reaction mixture is thoroughly de-gassed with an inert gas (N₂ or Ar) before adding the palladium catalyst. |
| Unwanted Deprotection | The protecting group is unstable to the reaction conditions (e.g., base or temperature). | Choose a more robust protecting group. For example, if a TBDMS group is cleaved, a SEM group might be more stable under the specific conditions. |
Problem: Difficult Purification
Even with a good yield, purification can be a bottleneck.
Q: How can I effectively remove palladium residue from my product? A: Residual palladium can be problematic for subsequent steps and biological testing.
-
Aqueous Wash: A wash with an aqueous solution of thiourea or sodium sulfide can help sequester palladium.
-
Filtration: Passing the crude product solution through a pad of Celite® can physically remove precipitated palladium.
-
Specialized Scavengers: For very low levels, commercially available silica-bound metal scavengers (e.g., thiol-functionalized silica) are highly effective.
-
Chromatography: Standard flash column chromatography on silica gel is typically the final step and is effective at removing most palladium residues[1][2].
Q: My desired product and a side product have very similar Rf values on TLC. How can I improve separation? A: This is a common challenge, especially with structurally similar impurities like a mono- vs. di-arylated product.
-
Optimize Solvent System: Systematically screen different solvent systems for column chromatography. A switch from ethyl acetate/hexane to dichloromethane/methanol, or the addition of a small amount of a third solvent (like triethylamine for basic compounds), can dramatically alter selectivity.
-
Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina or reverse-phase (C18) silica.
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity and can sometimes be more effective than chromatography for removing stubborn impurities[1].
Experimental Protocols & Workflows
Adherence to a well-defined protocol is essential for reproducibility. The following represents a standard workflow for the synthesis of a 2-aryl-4-amino-pyrrolopyridine.
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// Workflow start_material -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> final_product; } ` Caption: General synthetic workflow for 2,4-substituted pyrrolopyridines.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the selective arylation at the C2 position of a SEM-protected 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine[1].
-
Reaction Setup:
-
To a flame-dried round-bottom flask, add 4-chloro-2-iodo-1-SEM-pyrrolopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
-
Solvent and Catalyst Addition:
-
Add de-gassed 1,4-dioxane and water (a 1:1 to 4:1 ratio is common) via syringe.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 equiv).
-
Expert Tip: The mixture should be thoroughly de-gassed again after solvent addition but before heating to ensure minimal oxygen is present.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-chloro-1-SEM-pyrrolopyridine[1].
-
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the amination at the C4 position using the product from Protocol 1.
-
Reaction Setup:
-
To a flame-dried reaction vessel, add the 2-aryl-4-chloro-1-SEM-pyrrolopyridine (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and RuPhos (0.10 equiv).
-
Add the desired amine (1.5 equiv) and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill with an inert atmosphere three times.
-
-
Solvent Addition:
-
Reaction Execution:
-
Heat the mixture to 100-110 °C for 1-5 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate the fully substituted, protected product.
-
References
-
Haugan, H. B., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Chaudhary, S., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
Gevorgyan, A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Yadav, M. R., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Borges, F., et al. (2020). An Update on the Synthesis of Pyrrolo[1][3]benzodiazepines. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Cellular Uptake of Pyrrolopyridine Inhibitors
Welcome to the technical support center dedicated to addressing a critical challenge in the development of pyrrolopyridine-based therapeutics: overcoming poor cell permeability. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of kinase inhibitors. Pyrrolopyridines, which mimic the purine ring of ATP, show significant promise as kinase inhibitors for various diseases, including cancer.[1] However, their efficacy is often limited by their inability to efficiently cross the cell membrane and reach their intracellular targets.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve cell permeability issues in your research.
Troubleshooting Guide: Poor Cellular Activity of Pyrrolopyridine Inhibitors
This section addresses common scenarios encountered in the lab where a pyrrolopyridine inhibitor shows high potency in biochemical assays but fails to elicit a response in cell-based assays.
Scenario 1: High Potency in Kinase Assays, Low Potency in Cellular Assays
Question: My pyrrolopyridine inhibitor is highly potent against its target kinase in a cell-free assay (e.g., IC50 < 100 nM), but its activity is significantly weaker in cellular assays (e.g., EC50 > 10 µM). What are the likely causes and how can I troubleshoot this?
Answer: This discrepancy is a classic indicator of poor cell permeability. Several factors could be at play, and a systematic approach is necessary to identify the root cause.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for poor cellular potency.
Step-by-Step Troubleshooting:
-
Analyze Physicochemical Properties: The first step is to evaluate the compound's inherent properties that govern its ability to cross the lipid bilayer of the cell membrane.[2][3]
-
Lipophilicity (LogP/LogD): A delicate balance is required. While a certain degree of lipophilicity is necessary to enter the cell membrane, very high lipophilicity can lead to poor aqueous solubility and sequestration within the lipid bilayer.[2]
-
Molecular Weight (MW): Generally, molecules with a molecular weight greater than 500 Da tend to have poorer permeability.[3]
-
Polar Surface Area (PSA): A higher PSA, often due to an increased number of hydrogen bond donors and acceptors, can hinder membrane permeation.[4][5]
-
Hydrogen Bonding: The number of hydrogen bond donors and acceptors is a critical determinant of membrane permeability.[3][4][5]
-
-
Perform Cellular Accumulation Assays: Directly measure the intracellular concentration of your inhibitor. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates after incubation with the compound. A low intracellular concentration compared to the extracellular concentration is a direct confirmation of poor permeability.
-
Investigate the Role of Efflux Pumps: Efflux transporters, such as P-glycoprotein (P-gp), are cellular pumps that actively remove foreign substances from the cell, and they can be a major cause of low intracellular drug concentration.[6][7][8]
-
Co-treatment with Efflux Pump Inhibitors: Perform cellular assays in the presence of known efflux pump inhibitors (e.g., verapamil, cyclosporin A). A significant increase in the potency of your pyrrolopyridine inhibitor in the presence of these agents strongly suggests that it is a substrate for efflux pumps.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the improvement of cell permeability for pyrrolopyridine inhibitors.
Q1: What are the most common reasons for the poor cell permeability of pyrrolopyridine inhibitors?
A1: The primary reasons often stem from the physicochemical properties of the molecule:
-
High Polar Surface Area (PSA): The pyrrolopyridine scaffold and its necessary substitutions can lead to a high number of hydrogen bond donors and acceptors, which is unfavorable for passive diffusion across the cell membrane.[4][5]
-
High Molecular Weight: The addition of various functional groups to achieve kinase selectivity and potency can increase the molecular weight beyond the optimal range for permeability.[3]
-
Charge and Ionization State: The presence of ionizable groups can lead to a charged state at physiological pH, which hinders passage through the lipophilic cell membrane.[2]
-
Substrate for Efflux Pumps: Many kinase inhibitors are recognized and actively transported out of the cell by efflux pumps like P-glycoprotein.[8][9]
Q2: What are the key strategies to improve the cell permeability of my pyrrolopyridine inhibitor?
A2: There are several effective strategies that can be employed, often in combination:
-
Medicinal Chemistry Approaches:
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active drug is a well-established method to enhance permeability.[10][11][12][13][14]
-
Scaffold Hopping and Molecular Hybridization: Replacing the pyrrolopyridine core with a different, more permeable scaffold while retaining key binding interactions can be a successful strategy.[15]
-
Reduction of Hydrogen Bonds: Systematically replacing or masking hydrogen bond donors can significantly improve permeability.[4][5][16]
-
-
Formulation Strategies:
-
Nanoparticle-based Delivery Systems: Encapsulating the inhibitor in nanoparticles can facilitate its entry into cells, bypassing traditional permeability barriers.[17][18][19][20][21]
-
Lipid-based Formulations: Formulations such as liposomes and self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly permeable compounds.[22][23]
-
Q3: How can I design a prodrug of my pyrrolopyridine inhibitor?
A3: The design of a prodrug involves temporarily modifying the structure of the active compound to improve its physicochemical properties for better cell entry.
Prodrug Design Workflow:
Caption: A generalized workflow for prodrug design and evaluation.
A common approach is to mask polar groups like hydroxyls or amines with esters or carbamates, which are more lipophilic. These promoieties are designed to be cleaved by intracellular enzymes, such as esterases, to release the active inhibitor.[10][11]
Q4: When should I consider using a nanoparticle delivery system?
A4: Nanoparticle delivery systems are particularly useful when:
-
Medicinal chemistry efforts to improve intrinsic permeability have been exhausted or have led to a loss of potency.
-
The inhibitor has very poor aqueous solubility, which nanoparticle formulations can also address.[17][20]
-
Targeted delivery to specific tissues or cell types is desired, as nanoparticles can be functionalized with targeting ligands.[18]
-
The inhibitor is susceptible to degradation, and encapsulation can provide protection.[20]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess and improve the cell permeability of pyrrolopyridine inhibitors.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability.
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Dodecane
-
Lecithin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Prepare the Artificial Membrane: Coat the filter membrane of the 96-well filter plate with a solution of 1% lecithin in dodecane.
-
Prepare Donor and Acceptor Solutions:
-
Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Acceptor Solution: Fill the wells of the acceptor plate with PBS.
-
-
Assemble the PAMPA Plate Sandwich: Place the filter plate on top of the acceptor plate.
-
Add Donor Solution: Add the donor solution containing the test compound to the filter plate wells.
-
Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate Permeability Coefficient (Pe): The permeability coefficient can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and to identify substrates of efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts with a microporous polycarbonate membrane
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on the Transwell inserts and culture them for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with 5% CO2 for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral chambers at the end of the incubation period.
-
-
Permeability Assay (Basolateral to Apical): To assess efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and collecting samples from the apical chamber.
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS.
-
Calculate Apparent Permeability Coefficient (Papp): Calculate the Papp value for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Data Summary and Interpretation
Table 1: Physicochemical Properties and their Impact on Cell Permeability
| Property | Favorable Range | Unfavorable Range | Rationale |
| LogP/LogD | 1 - 3 | < 0 or > 5 | Balances aqueous solubility and membrane partitioning.[2] |
| Molecular Weight (MW) | < 500 Da | > 500 Da | Smaller molecules diffuse more easily across the membrane.[3] |
| Polar Surface Area (PSA) | < 90 Ų | > 140 Ų | Lower PSA reduces the desolvation penalty for entering the lipid bilayer.[4][5] |
| Hydrogen Bond Donors | ≤ 5 | > 5 | Fewer hydrogen bonds to break with water before membrane entry.[4][5][16] |
| Hydrogen Bond Acceptors | ≤ 10 | > 10 | Fewer hydrogen bonds to break with water before membrane entry. |
References
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Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
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Physicochemical properties of drugs and membrane permeability. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Recent advances of pyrrolopyridines derivatives: a patent and literature review. (2017). Expert Opinion on Therapeutic Patents, 27(3), 283-296. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules, 26(21), 6695. [Link]
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Factors Affecting Cell Membrane Permeability and Fluidity. (2021). Conduct Science. Retrieved January 18, 2026, from [Link]
-
Nanomedicine of tyrosine kinase inhibitors. (2018). Theranostics, 8(7), 1957-1971. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). ISRN Pharmaceutics, 2011, 893483. [Link]
-
Physicochemical properties of drugs and membrane permeability : review article. (2006). South African Journal of Science, 102(1-2), 62-66. [Link]
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(PDF) Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy. (2019). Journal of Controlled Release, 306, 15-32. [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). Journal of Medicinal Chemistry, 55(7), 3163-3169. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Pharmaceuticals, 16(11), 1583. [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2018). Drug Delivery, 25(1), 1537-1546. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics, 14(7), 1365. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2016). Purdue e-Pubs. Retrieved January 18, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 18, 2026, from [Link]
-
Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. (2024). PLOS Pathogens, 20(4), e1012121. [Link]
-
Membrane lipid composition and its physicochemical properties define cell vulnerability to aberrant protein oligomers. (2012). Disease Models & Mechanisms, 5(3), 369-381. [Link]
-
Prodrugs with Improved Lipophilicity and Permeability. (2020). In Prodrugs. IntechOpen. [Link]
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2018). ACS Medicinal Chemistry Letters, 9(11), 1115-1120. [Link]
-
Pyrrolopyridine or Pyrazolopyridine Derivatives. (2012). ACS Medicinal Chemistry Letters, 3(10), 844-845. [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Physicochemical factors affecting permeability. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Medicinal Chemistry Letters, 11(7), 1381-1387. [Link]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). International Journal of Molecular Sciences, 24(1), 868. [Link]
-
Prodrug Development. (n.d.). shellichemistry.com. Retrieved January 18, 2026, from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6691. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). Pharmaceuticals, 17(3), 289. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
-
[PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2023). Future Medicinal Chemistry, 15(1), 59-81. [Link]
-
Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. (2024). PLOS Pathogens, 20(4), e1012121. [Link]
-
Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs. (2020). Medicinal Chemistry Research, 29(3), 341-351. [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic Chemistry, 149, 107867. [Link]
-
Strategies to overcome resistance to targeted protein kinase inhibitors. (2005). Current Opinion in Investigational Drugs, 6(12), 1226-1231. [Link]
-
Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). Retrieved January 18, 2026, from [Link]
-
Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. (2010). Breast Cancer Research, 12(Suppl 1), S3. [Link]
-
Inhibitors of multidrug efflux transporters: their membrane and protein interactions. (2009). Current Drug Targets, 10(8), 723-739. [Link]
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Technical Support Center: Aggregation of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Aqueous Solution
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aggregation of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in aqueous solutions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to identify, characterize, and mitigate aggregation-related issues in your assays.
Introduction to Aggregation Artifacts
The phenomenon of small molecule aggregation is a significant challenge in drug discovery and chemical biology, often leading to false-positive results in high-throughput screening (HTS) and other bioassays.[1][2] Aggregates of test compounds can non-specifically inhibit enzymes or disrupt protein-protein interactions, mimicking the activity of a true inhibitor.[1][3] this compound, a heterocyclic compound, may be prone to aggregation under certain experimental conditions due to its limited aqueous solubility and potential for intermolecular interactions. Understanding and controlling this behavior is critical for obtaining reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is small molecule aggregation and why is it a problem for my experiments with this compound?
A1: Small molecule aggregation is a process where individual molecules of a compound, such as this compound, self-associate in solution to form larger, colloidal particles.[1][4] These aggregates, typically in the nanometer to micrometer size range, can interfere with biochemical assays by non-specifically adsorbing and denaturing proteins, leading to enzyme inhibition that is not due to a specific binding event at the active site.[3] This can result in misleading structure-activity relationships (SAR) and the costly pursuit of non-viable drug candidates.[4]
Q2: What are the tell-tale signs that my compound might be aggregating in my assay?
A2: Several indicators may suggest that the observed activity of this compound is due to aggregation. These include:
-
Steep dose-response curves: Aggregation-based inhibition often exhibits unusually steep Hill slopes.[4]
-
High sensitivity to assay conditions: The inhibitory activity may be highly dependent on factors like enzyme concentration, incubation time, and the presence of detergents.
-
Irreproducible results: Aggregation can be a stochastic process, leading to poor reproducibility between experiments.
-
"Bell-shaped" concentration-response curves: In some cell-based assays, aggregators can show a decrease in effect at very high concentrations.[1]
Q3: Can I predict if this compound will aggregate based on its chemical structure?
A3: While certain physicochemical properties can be associated with a higher propensity for aggregation, it is not always straightforward to predict. Compounds with poor aqueous solubility, high hydrophobicity, and the ability to form intermolecular interactions like π-stacking are more likely to aggregate.[5] While computational tools and machine learning models are being developed to predict aggregation, experimental validation remains essential.
Q4: What is the Critical Aggregation Concentration (CAC) and why is it important?
A4: The Critical Aggregation Concentration (CAC) is the concentration above which a compound begins to form aggregates in a specific solution. Below the CAC, the compound exists primarily as monomers. Operating below the CAC is one strategy to mitigate aggregation-based artifacts, though it may not always be feasible if the monomeric form has low potency.[1]
Troubleshooting Guides
Issue 1: Suspected Aggregation-Based Inhibition
Question: My dose-response curve for this compound is unusually steep, and the IC50 value is not reproducible. How can I confirm if aggregation is the cause?
Answer: A systematic approach involving several control experiments is necessary to diagnose aggregation-based inhibition.
Troubleshooting Workflow:
A workflow to diagnose aggregation-based inhibition.
Step-by-Step Protocol:
-
Detergent Addition:
-
Rationale: Non-ionic detergents like Triton X-100 or Tween-20 can disrupt the formation of aggregates.[4] If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of a low concentration (e.g., 0.01-0.1%) of detergent, it strongly suggests an aggregation-based mechanism.
-
Protocol:
-
Prepare your standard assay buffer.
-
Prepare a second assay buffer containing 0.01% (v/v) Triton X-100.
-
Run the dose-response experiment for this compound in both buffers.
-
Compare the IC50 values. A significant rightward shift or complete loss of inhibition in the detergent-containing buffer points to aggregation.
-
-
-
Varying Enzyme Concentration:
-
Rationale: The inhibitory potency of aggregators is often sensitive to the concentration of the target protein. Increasing the enzyme concentration can "soak up" the aggregates, leading to a higher apparent IC50.
-
Protocol:
-
Perform your inhibition assay at the standard enzyme concentration.
-
Repeat the assay with a 5- to 10-fold higher enzyme concentration.
-
If the IC50 value increases proportionally with the enzyme concentration, this is another indicator of non-specific inhibition by aggregation.
-
-
-
Dynamic Light Scattering (DLS):
-
Rationale: DLS is a biophysical technique that directly measures the size of particles in a solution. It can be used to detect the formation of compound aggregates.[2]
-
Protocol:
-
Prepare a solution of this compound in your assay buffer at a concentration where inhibition is observed.
-
Analyze the sample using a DLS instrument.
-
The presence of particles in the 50-1000 nm range is indicative of aggregation.[4]
-
-
| Experimental Condition | Expected Outcome if Aggregating | Expected Outcome if Not Aggregating |
| Addition of 0.01% Triton X-100 | Significant increase in IC50 or loss of inhibition | No significant change in IC50 |
| 10-fold Increase in Enzyme Conc. | Significant increase in IC50 | No significant change in IC50 |
| Dynamic Light Scattering (DLS) | Detection of particles > 50 nm | No particles detected |
Issue 2: Poor Aqueous Solubility and Compound Precipitation
Question: I am having difficulty preparing a stock solution of this compound in my aqueous buffer. I see visible precipitate, which is affecting my assay results.
Answer: The limited aqueous solubility of many organic compounds is a primary driver of aggregation. Optimizing the formulation and handling of your compound stock is crucial.
Troubleshooting Strategies:
-
Use of Co-solvents:
-
Rationale: While the final assay concentration of organic solvents like DMSO should be low (typically <1%), preparing a high-concentration stock solution in 100% DMSO is standard practice.
-
Protocol:
-
Prepare a 10-100 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the compound in 100% DMSO before the final dilution into the aqueous assay buffer. This "top-down" dilution method can help prevent immediate precipitation.
-
-
-
Sonication and Filtration:
-
Rationale: Sonication can help to break up larger agglomerates and improve the dissolution of your compound. Subsequent filtration can remove any remaining insoluble material.
-
Protocol:
-
After diluting the DMSO stock into the aqueous buffer, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Centrifuge the solution at high speed (e.g., >14,000 rpm) for 10-15 minutes to pellet any insoluble material.
-
Carefully collect the supernatant for use in your assay.
-
-
-
Effect of pH and Ionic Strength:
Strategies for Mitigating Aggregation in Assays
If you have confirmed that this compound is aggregating under your assay conditions, the following strategies can be employed to minimize its impact:
-
Inclusion of Detergents: As mentioned in the troubleshooting section, the addition of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer is a common and effective method to prevent aggregation.[4] A starting concentration of 0.01% is often sufficient.
-
Addition of "Decoy" Proteins:
-
Rationale: Including a non-essential protein, such as Bovine Serum Albumin (BSA), in the assay buffer can help to reduce the non-specific binding of aggregates to the target protein.[1]
-
Recommendation: A typical starting concentration for BSA is 0.1 mg/mL. It is important to ensure that BSA itself does not interfere with your assay.[1]
-
-
Lowering Compound Concentration:
-
Rationale: If feasible, testing your compound at concentrations below its CAC will ensure that you are measuring the activity of the monomeric species.[1] This may require a more sensitive assay if the compound's potency is low.
-
Workflow for Aggregation Mitigation:
A decision-making workflow for mitigating compound aggregation.
Conclusion
The aggregation of small molecules like this compound is a common pitfall in experimental research. By employing the systematic troubleshooting and mitigation strategies outlined in this guide, researchers can confidently identify and address aggregation-related artifacts, ensuring the integrity and reliability of their data. A thorough understanding of the physical chemistry of your compounds in aqueous solution is paramount for successful drug discovery and development.
References
-
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017). Retrieved from [Link]
-
Shoichet, B. K. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. Retrieved from [Link]
-
Cunningham, B. T., & Laing, L. G. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 17(1), 54-64. Retrieved from [Link]
-
Lin, C., & Water, P. (2003). Quantification of the hydrophobic interaction by simulations of the aggregation of small hydrophobic solutes in water. Proceedings of the National Academy of Sciences, 100(18), 10275-10280. Retrieved from [Link]
-
Gomes, G. N., et al. (2021). Combating small molecule aggregation with machine learning. ResearchGate. Retrieved from [Link]
-
Smith, A. B., & Jones, C. D. (2020). A Review of the Molecular Aggregation of Small-Molecule Anion Sensors for Environmental Contaminates in Aqueous Media. Molecules, 25(1), 123. Retrieved from [Link]
-
Aldeghi, M., et al. (2022). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Scientific Reports, 12(1), 1-12. Retrieved from [Link]
-
Gomes, G. N., et al. (2021). Combating small molecule aggregation with machine learning. arXiv preprint arXiv:2105.00267. Retrieved from [Link]
-
Carvaja, G., & Wei, H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Retrieved from [Link]
-
Al-Tabakha, M. M., et al. (2018). Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. Pharmaceutics, 10(4), 213. Retrieved from [Link]
-
Carvaja, G., & Wei, H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]
-
How the ionic strength affects the ionization constant (pKa)? Pion Inc. (2021). Retrieved from [Link]
-
Asare-Addo, K., et al. (2013). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. Colloids and Surfaces B: Biointerfaces, 111, 384-391. Retrieved from [Link]
Sources
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- 3. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
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- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges in the purification of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Our approach is rooted in fundamental chemical principles and validated by field experience to ensure you can achieve the highest possible purity for your compound.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My initial crude product is a discolored, sticky solid with significant impurities visible on TLC. What is the most effective starting point for purification?
A1: A discolored and physically inconsistent crude product suggests the presence of both baseline, polar impurities (color) and potentially lower-melting point side products (oiliness). The recommended strategy is a two-stage approach: first, an optimized recrystallization to remove the bulk of the impurities, followed by column chromatography if high purity is still not achieved.
Stage 1: Recrystallization
Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired product.[1][2] The key is selecting a solvent in which the target compound is highly soluble when hot but poorly soluble when cold, while impurities remain in solution upon cooling.
Step-by-Step Protocol for Solvent Screening:
-
Place approximately 20-30 mg of your crude product into several small test tubes.
-
To each tube, add a different solvent from Table 1 dropwise at room temperature. Observe solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the tubes that showed poor room-temperature solubility. The target compound should dissolve completely at or near the solvent's boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
The solvent that yields a high quantity of crystalline solid and leaves the colored impurities in the supernatant (mother liquor) is your best choice.
If a single solvent is not effective, proceed to a two-solvent recrystallization (see Q2). If colored impurities are particularly stubborn, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration, which adsorbs high-molecular-weight colored compounds.[2]
Stage 2: Purity Assessment After recrystallization, assess the purity via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If significant impurities persist, column chromatography is the next logical step.
Q2: I am unable to find a suitable single solvent for recrystallization. The compound is either too soluble in everything or not soluble enough. What is my next option?
A2: This is a common challenge, and the solution is to use a binary solvent system, often called a "solvent pair." This involves a "good" solvent in which your compound is readily soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[1][3]
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Dissolve your crude product in the minimum amount of the hot "good" solvent to create a saturated solution.
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (persistent turbidity). This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility of your compound decreases in the mixed solvent system.
| "Good" Solvent | "Poor" (Anti-Solvent) | Notes |
| Dichloromethane (DCM) | Hexane or Heptane | Excellent for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Hexane or Heptane | A very common and effective pair.[4] |
| Acetone | Water or Hexane | Useful but be cautious of "oiling out." |
| Methanol (MeOH) | Water | Effective for polar compounds, but may require careful control to prevent precipitation.[4] |
| Tetrahydrofuran (THF) | Hexane | A good general-purpose mixture.[3] |
| Table 1: Recommended Solvent Systems for Recrystallization. |
Q3: Recrystallization has failed to remove an impurity with a very similar TLC Rf value to my product. How do I design a column chromatography protocol to separate them?
A3: When impurities have similar polarity to the target compound, flash column chromatography is the most effective purification method.[5][6] The key to success is the systematic development of the mobile phase (eluent) using TLC.
Step-by-Step Protocol for Method Development:
-
Stationary Phase: Start with standard silica gel (slightly acidic) as it is effective for a wide range of compounds.[7]
-
TLC Analysis: Dissolve a small amount of your partially purified material and spot it on a TLC plate.
-
Eluent Selection: Develop the TLC plate in various solvent mixtures of a nonpolar and a more polar solvent. The goal is to find a system where your desired compound has an Rf value of approximately 0.25-0.35.[5] This provides the optimal balance for good separation on a column.
-
Gradient Elution: For difficult separations, a gradient elution is recommended. Start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent. This will elute the less polar impurities first, followed by your product, and finally the more polar impurities.[6]
| Stationary Phase | Nonpolar Solvent | Polar Solvent | Typical Starting Ratio (v/v) | Comments |
| Silica Gel | Hexane or Heptane | Ethyl Acetate | 9:1 to 4:1 | The standard for many organic compounds.[7] |
| Silica Gel | Dichloromethane | Methanol | 99:1 to 95:5 | For more polar compounds. Do not exceed 10% methanol to avoid dissolving the silica.[7] |
| Neutral Alumina | Hexane or Heptane | Ethyl Acetate | 9:1 to 4:1 | Use if your compound is sensitive to the acidic nature of silica (see Q4).[7] |
| Table 2: Starting Conditions for Silica Gel Flash Chromatography. |
Q4: I observe streaking on my TLC plate and recover low yields from my silica gel column, suggesting my compound is degrading. What is causing this and how can it be fixed?
A4: The structure of this compound contains basic nitrogen atoms within the pyrrolopyridine ring system. Standard silica gel is acidic and can cause degradation or irreversible adsorption of such compounds.
Probable Cause: Acid-catalyzed decomposition or strong binding to the acidic silanol groups on the silica surface.
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica gel, preventing degradation and improving recovery.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a neutral stationary phase like neutral alumina.[7] Alumina is generally less reactive towards basic compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A faster flow rate ("flash" chromatography) minimizes the contact time between the compound and the stationary phase.[6]
Q5: To optimize my purification, I need to know what the most probable impurities are. What side products should I anticipate from a typical synthesis?
A5: Predicting impurities requires understanding the synthetic route. While the exact synthesis may vary, the construction of a dichlorinated pyrrolopyridine core likely involves halogenation and cyclization steps. Potential impurities can arise from starting materials, side-reactions, or subsequent degradation.[8][9]
Common Impurity Classes:
-
Incomplete Halogenation: Mono-chloro analogs (e.g., methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate) are common impurities if the chlorination reaction does not go to completion.
-
Starting Material Carryover: Unreacted precursors to the pyrrolopyridine core.
-
Positional Isomers: Depending on the synthetic strategy, isomers with different chlorine substitution patterns could form.
-
Hydrolysis Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water. This impurity will be much more polar.
-
Byproducts from Reagents: If a chlorinating agent like phosphorus oxychloride (POCl₃) was used, residual phosphorus-containing byproducts might be present.[10]
A potential synthesis pathway and points of impurity introduction.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for purified this compound?
A1: As a halogenated heterocyclic compound, it is susceptible to degradation from moisture and light. For long-term stability, it should be stored in an airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. A refrigerator (2-8°C) is suitable for storage.
Q2: Which analytical techniques are best for assessing the final purity of my compound?
A2: A combination of methods provides the most comprehensive purity assessment:
-
Reverse-Phase HPLC: This is the gold standard for quantitative purity analysis. A C18 column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.
-
¹H NMR Spectroscopy: Confirms the structure and can reveal the presence of impurities if their characteristic peaks do not overlap with the product signals. The absence of solvent peaks or signals from known impurities is a good indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) indicates high purity. For comparison, the structurally similar methyl 4,6-dichloropyridine-2-carboxylate has a melting point of 78-82 °C.
Q3: What is the expected physical appearance of the pure compound?
A3: Commercial suppliers describe the compound as a solid.[1] Highly pure organic compounds are typically white or off-white crystalline solids. Any significant coloration (e.g., yellow, brown) usually indicates the presence of impurities.
Q4: What is the general solubility profile I can expect for this compound?
A4: Based on its chemical structure, which contains both polar (ester, nitrogen atoms) and nonpolar (dichlorinated aromatic system) features, the following solubility profile is expected:
-
High Solubility: Chlorinated solvents (Dichloromethane, Chloroform), Tetrahydrofuran (THF).
-
Moderate Solubility: Ethyl Acetate, Acetone.
-
Low to Insoluble: Alcohols (Methanol, Ethanol), Alkanes (Hexane, Heptane), Water.
This profile is crucial for selecting appropriate solvents for both purification and downstream applications.
References
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Column Chromatography. University of Calgary Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallisation. University of Alberta Chemistry. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Amrita OLabs. Retrieved from [Link]
-
University of Rochester. (n.d.). Flash Column Chromatography. University of Rochester Chemistry. Retrieved from [Link]
-
Majireck, M. M., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
Al-Hidhary, S., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. Retrieved from [Link]
- Dow AgroSciences LLC. (2003). 6-ARYL-4-AMINOPICOLINATES AND THEIR USE AS HERBICIDES. World Intellectual Property Organization.
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
- Pfizer Inc. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
- CN102432547A. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.
-
Keche, A. P., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2025). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins. Retrieved from [Link]
- US 2013/0178478 A1. (2013). PYRIDAZINE DERIVATIVES AND THEIR USE AS JANUS KINASE INHIBITORS. Google Patents.
- WO2007012953A2. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
-
Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]
- CN102010367A. (2011). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents.
-
ResearchGate. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecularly imprinted polymer strategies for removal of a genotoxic impurity. Retrieved from [Link]
-
Journal of Chemistry. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
-
ResearchGate. (2018). Sources of impurities - Investigation of ... formation during the synthesis of amlodipine besylate. Retrieved from [Link]
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- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. Reagents & Solvents [chem.rochester.edu]
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- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 10. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Protocol Optimization for Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with significant biological activity.[1][2] Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, in particular, is a valuable synthetic intermediate used in the generation of compound libraries for high-throughput screening.[3] However, the synthesis of this and related azaindole structures is often challenging, plagued by issues such as low yields, competing side reactions, and difficult purifications.[4]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this key building block. Drawing from established synthetic strategies and field-proven insights, this document explains the causality behind experimental choices to empower users to overcome common hurdles and achieve consistent, high-quality results.
Section 1: Synthesis Overview & Mechanistic Insights
The synthesis of the target compound typically involves a multi-step sequence starting from a suitably substituted pyridine precursor. A plausible and efficient strategy is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone.[5][6] This method is widely used for indole and azaindole synthesis due to the commercial availability of starting materials.[6][7]
Proposed Synthetic Pathway
The following workflow outlines a logical synthetic route. The key transformation is the intramolecular cyclization, a[8][8]-sigmatropic rearrangement, which is highly sensitive to reaction parameters.[5][6]
Caption: A plausible three-stage synthetic route.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis.
Q1: My Fischer indole cyclization yield is very low. What is the most critical parameter to investigate first?
A: The choice and concentration of the acid catalyst and the reaction temperature are the most critical, interdependent parameters in a Fischer indole synthesis.[5] Strong acids like polyphosphoric acid (PPA) or sulfuric acid are typically required, but their concentration must be carefully controlled.[6] Excessively harsh acidic conditions or high temperatures can lead to sulfonation, polymerization, or complete degradation of the starting material, resulting in a black, intractable tar instead of your product.[9] We recommend starting with a well-established catalyst like Eaton's reagent (P₂O₅ in MeSO₃H) or PPA and optimizing the temperature in 10°C increments, monitoring by TLC or LC-MS.
Q2: How do I minimize the formation of isomeric byproducts?
A: Regioselectivity is a known challenge in the synthesis of substituted indoles and their analogs.[9] The formation of an undesired isomer of the pyrrolo[3,2-c]pyridine system can arise from the initial condensation if the ketone precursor is unsymmetrical, or from the cyclization step itself.
-
Starting Material Purity: Ensure the starting dichloropyridine hydrazine is the correct isomer and of high purity.
-
Catalyst Choice: Milder Lewis acids (e.g., ZnCl₂) can sometimes offer better regiocontrol compared to strong Brønsted acids, albeit at the cost of longer reaction times.[6]
-
Temperature Control: Running the reaction at the lowest effective temperature can favor the thermodynamically more stable product and minimize isomerization or side reactions.[9]
Q3: The reaction stalls, and my starting hydrazone is never fully consumed. What should I do?
A: Incomplete conversion is a common issue. Before increasing temperature or reaction time, consider the following:
-
Reagent Stoichiometry & Quality: Ensure the acid catalyst is active and used in the correct amount. PPA, for instance, is hygroscopic and its efficacy decreases with water absorption. Use freshly opened or properly stored reagents.
-
Solvent: If using a co-solvent, ensure it is anhydrous. Protic impurities can interfere with the catalyst.
-
Incremental Catalyst Addition: In some cases, adding the acid catalyst portion-wise over the course of the reaction can help maintain its activity and drive the reaction to completion without promoting rapid decomposition.
Q4: Is N-H protection of the pyrrole nitrogen necessary for subsequent reactions?
A: It depends entirely on the downstream application. The pyrrole N-H is acidic and nucleophilic. If you are planning subsequent reactions that involve strong bases (e.g., lithiation) or electrophiles, protection is highly recommended to prevent undesired side reactions. Common protecting groups for related scaffolds include SEM (2-(trimethylsilyl)ethoxy)methyl), which is robust but requires specific conditions for removal, or simpler groups like Boc or tosyl.[10][11] For screening purposes where the N-H may be a key pharmacophore, avoiding protection is often preferred if possible.
Section 3: Detailed Troubleshooting Guide
This guide is structured in a "Problem → Probable Cause → Solution" format to address specific experimental failures.
Problem 1: Low or No Product Formation
| Probable Cause | Scientific Explanation & Solution |
| Ineffective[8][8]-Sigmatropic Rearrangement | The key N-N bond cleavage and C-C bond formation step has a significant activation energy. Electron-donating groups on the hydrazine ring can sometimes divert the reaction towards heterolytic N-N bond cleavage, precluding the desired rearrangement.[7] Solution: Systematically screen acid catalysts. Start with PPA at 80-100°C. If this fails, try Eaton's reagent or a Lewis acid like ZnCl₂. Ensure all reagents are anhydrous and the reaction is under an inert atmosphere (N₂ or Ar). |
| Starting Material Degradation | The dichloropyridine ring is electron-deficient and can be susceptible to decomposition under strongly acidic and high-temperature conditions, leading to tar formation.[9] Solution: Add the hydrazone starting material slowly to the pre-heated acid catalyst to maintain a low instantaneous concentration. Consider running the reaction in a high-boiling, inert solvent like sulfolane or diphenyl ether to allow for better temperature control and a more dilute system. |
| Atmospheric Contamination | The enamine intermediate, a key species in the mechanism, can be sensitive to oxygen and moisture, which can halt the catalytic cycle.[6] Solution: Degas all solvents prior to use. Assemble the reaction glassware hot from the oven under a stream of inert gas. Maintain a positive pressure of N₂ or Ar throughout the experiment, including cooling. |
Problem 2: Complex Reaction Mixture & Multiple Byproducts
| Probable Cause | Scientific Explanation & Solution |
| Aldol or Friedel-Crafts Side Reactions | The acidic conditions can promote self-condensation of the ketone precursor (if it has α-hydrogens) or other intermolecular reactions.[9] Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. If possible, use a ketone precursor without α-hydrogens. Slow addition of the carbonyl compound to the reaction mixture can also minimize its self-condensation. |
| Product Instability | The target molecule itself may be unstable under the final reaction conditions, leading to decomposition over time. Solution: Monitor the reaction closely by TLC or LC-MS. Once the product peak appears to maximize and then decline, quench the reaction immediately, even if starting material remains. It is often easier to separate the product from the starting material than from numerous degradation products. |
| Incomplete Aromatization | The final step of the mechanism is the elimination of ammonia to form the aromatic pyrrole ring.[6] If this step is inefficient, you may isolate partially reduced or rearranged intermediates. Solution: Ensure sufficient acid strength and temperature during the final phase of the reaction. A slightly longer reaction time at the optimal temperature can sometimes drive the aromatization to completion. |
Problem 3: Difficult Purification
| Probable Cause | Scientific Explanation & Solution |
| Co-eluting Impurities on Silica Gel | Byproducts may have similar polarity to the desired product, making separation by standard silica gel chromatography challenging. Solution: (1) Solvent System Optimization: Screen different solvent systems. A switch from ethyl acetate/hexane to dichloromethane/methanol can alter selectivity. (2) Alternative Stationary Phase: Consider using neutral or basic alumina, or reverse-phase (C18) chromatography. (3) Trituration/Recrystallization: Before chromatography, attempt to purify the crude material by triturating with a solvent in which the product is sparingly soluble but impurities are (e.g., cold diethyl ether, methanol). |
| Product Degradation on Column | The pyrrole N-H is weakly acidic, and the product may streak or decompose on standard silica gel, which is acidic. Solution: Deactivate the silica gel by pre-treating the column with the mobile phase containing 0.5-1% triethylamine or ammonia. This neutralizes acidic sites on the silica surface, improving recovery and peak shape. |
Troubleshooting Workflow
The following decision tree provides a logical workflow for addressing low-yield experiments.
Caption: A decision tree for troubleshooting low-yield reactions.
Section 4: Optimized Screening Protocol
This protocol represents a robust starting point for the synthesis. Researchers should optimize based on their specific equipment and observations.
Objective: To synthesize this compound.
Materials:
-
3,5-Dichloropyridin-4-yl)hydrazine (1.0 equiv)
-
Methyl 2-oxopropanoate (Methyl pyruvate) (1.1 equiv)
-
Polyphosphoric Acid (PPA)
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc), Hexane, Dichloromethane (DCM) - HPLC Grade
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (230-400 mesh)
Procedure:
Step 1: Hydrazone Formation
-
To a round-bottom flask under a nitrogen atmosphere, add (3,5-Dichloropyridin-4-yl)hydrazine (1.0 equiv) and a minimal amount of glacial acetic acid to form a slurry.
-
Add methyl pyruvate (1.1 equiv) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. Monitor the reaction by TLC (30% EtOAc/Hexane) until the starting hydrazine is consumed.
-
Dilute the reaction mixture with water and neutralize carefully with saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude hydrazone is often used directly in the next step without further purification.
Step 2: Fischer Indole Cyclization & Workup
-
In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add polyphosphoric acid (approx. 10 times the mass of the crude hydrazone).
-
Heat the PPA to 80-90°C with vigorous stirring.
-
Add the crude hydrazone from Step 1 in small portions to the hot PPA over 20-30 minutes. The internal temperature will likely rise; maintain it below 110°C.
-
After the addition is complete, stir the dark mixture at 90-100°C for 1-3 hours. Monitor reaction progress by quenching a small aliquot in ice water, extracting with EtOAc, and analyzing by LC-MS.
-
Once the reaction is complete, cool the mixture to approx. 60°C and pour it carefully onto a large beaker of crushed ice with rapid stirring.
-
Neutralize the acidic slurry by slowly adding solid NaHCO₃ or a cold concentrated NaOH solution until the pH is ~7-8.
-
Extract the resulting suspension three times with ethyl acetate or DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 3: Purification
-
Adsorb the crude brown solid onto a small amount of silica gel.
-
Perform column chromatography on silica gel using a gradient elution, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 30-40% ethyl acetate.
-
Combine the fractions containing the desired product (identified by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a solid.[12]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity (>95%).
Data Summary Table
The following table provides suggested starting points for key reaction parameters.
| Parameter | Recommended Range | Rationale & Notes |
| Cyclization Temperature | 80 - 120 °C | Balance between reaction rate and thermal stability. Start at 90°C and adjust based on monitoring. |
| Reaction Time | 1 - 5 hours | Over-extending the reaction time can lead to product degradation. Monitor by LC-MS. |
| Catalyst | Polyphosphoric Acid (PPA) | Effective and commonly used. Eaton's reagent is a strong alternative.[9] |
| Purity of Starting Material | >98% | Impurities in the starting hydrazine can lead to a complex mixture of byproducts. |
| Atmosphere | Inert (N₂ or Argon) | Prevents oxidation of sensitive intermediates in the catalytic cycle. |
References
- ResearchGate. (n.d.). Optimization conditions for the synthesis of pyrrolo[3,4-b]pyridine 4 a...
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
MDPI. (2022). Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. Retrieved from [Link]
- BenchChem. (2025). Common side reactions in indole-pyrrole synthesis.
-
RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
-
PubMed Central (PMC). (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
- EvitaChem. (n.d.). Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
-
Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask.... Retrieved from [Link]
- BenchChem. (2025). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Methyl 4,6-dichloropyridine-3-carboxylate. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
Sources
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- 3. methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate;CAS No.:688357-19-9 [chemshuttle.com]
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- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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addressing conflicting results in methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate assays
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. It is a common experience in drug discovery to encounter variability or conflicting results, especially when working with novel heterocyclic compounds like this pyrrolopyridine derivative, which are often explored as intermediates for kinase inhibitors.[1] This resource is structured to help you diagnose and resolve these issues methodically. My goal is not just to provide steps, but to explain the scientific reasoning behind them, empowering you to build robust, self-validating experimental workflows.
Troubleshooting Workflow Overview
Before diving into specific issues, it's helpful to have a logical framework for troubleshooting. Conflicting results are rarely due to a single cause; they often arise from a combination of factors related to the compound, the assay system, and the biological context. The following workflow outlines a systematic approach to identifying the root cause of your experimental discrepancies.
Caption: A systematic workflow for troubleshooting conflicting assay results.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise during the screening and characterization of compounds like this compound.
Q1: I'm observing high variability in my IC50 values between different runs of the same assay. What's the most common culprit?
High variability is a classic sign that one or more experimental parameters are not under control. Before questioning the compound's mechanism of action, always return to the fundamentals.
-
Compound Handling: The most frequent issue I've encountered is inconsistent compound solubility or stability. If your compound precipitates out of solution in the stock vial or in the assay plate, the effective concentration will vary wildly. Always visually inspect your stock solutions before use and consider performing a solubility test.
-
Assay Conditions: In cell-based assays, the physiological state of your cells is paramount. Factors like cell passage number, seeding density, and confluency can significantly affect their response to a stimulus.[2] Ensure you have strict, consistent cell culture and plating procedures.[3][4]
-
Reagent Preparation: Simple pipetting errors can lead to large variations.[5] Always use calibrated pipettes and prepare master mixes for reagents whenever possible to minimize well-to-well differences.
Q2: How critical is the purity of my this compound sample, and how can I verify it?
-
Why it Matters: High-purity chemicals are the foundation of successful drug discovery, ensuring that the observed biological effect is truly from the intended molecule.[7][8] Impurities from the synthesis, such as catalysts or starting materials, can interfere with assays or possess their own biological activity.[9]
-
Verification Methods: While supplier datasheets provide initial purity data, it's a best practice to verify this in-house, especially for key compounds.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the identity (correct mass) and provides a purity profile.
-
qNMR (Quantitative Nuclear Magnetic Resonance): An excellent orthogonal method that can determine purity against a certified reference standard without relying on the impurity's structure.[6]
-
Q3: My compound is potent in a biochemical kinase assay but shows little to no activity in my cell-based assay. What explains this discrepancy?
This is one of the most common and important challenges in drug discovery. A cell is a far more complex environment than a test tube, and several factors can cause this disconnect.
-
Cellular Permeability: The compound may simply be unable to cross the cell membrane to reach its intracellular target.
-
ATP Concentration: Biochemical kinase assays are often run at low ATP concentrations (near the Km) to increase sensitivity to ATP-competitive inhibitors.[5] The intracellular environment, however, has a much higher ATP concentration (mM range). A compound that is a potent ATP-competitive inhibitor in your biochemical assay may be easily outcompeted in the cell.
-
Target Engagement: The target protein in a cell exists in a native conformational state and is part of larger protein complexes, which can be different from the isolated, recombinant enzyme used in a biochemical assay.[5]
-
Off-Target Effects: In a cellular context, the compound's final phenotypic effect is the sum of its interactions with all targets.[10] An off-target effect could counteract the effect of on-target inhibition.[11][12]
Caption: Key differences between in vitro and in situ assay environments.
Q4: What are "off-target" effects and how can I begin to test for them?
Off-target effects occur when a compound interacts with proteins other than its intended therapeutic target.[12] For kinase inhibitors, this often means inhibiting other kinases, as many share structural similarities in their ATP-binding pockets.[13]
-
Why it Matters: Off-target effects can be responsible for both unwanted toxicity and, occasionally, unexpected therapeutic benefits (polypharmacology).[11] Understanding your compound's selectivity profile is crucial for its development.
-
Testing Strategy:
-
Initial Counter-Screen: Test your compound against a closely related kinase to see if it has activity. For instance, if your primary target is Kinase A, test it against Kinase B from the same family.
-
Broad Kinase Panel: If the compound is promising, submit it to a commercial kinase screening panel. These services test your compound against hundreds of different kinases at a set concentration to provide a broad view of its selectivity.
-
Phenotypic Observation: In cellular assays, if you observe a phenotype that is inconsistent with the known biology of your primary target, it may hint at off-target activity.[10]
-
Troubleshooting Guide: Specific Issues
This guide provides a more granular, problem-oriented approach to resolving common experimental failures.
| Problem | Potential Cause | Recommended Action & Rationale |
| High Background Signal in a Fluorescence-Based Assay | 1. Compound Autofluorescence: The pyrrolopyridine scaffold may possess intrinsic fluorescence that overlaps with the assay's excitation/emission wavelengths.[14] | Action: Before adding assay reagents, read the plate containing only buffer, cells, and your compound. If you see a signal, it confirms interference. Rationale: This pre-read isolates the compound's contribution to the signal. If significant, consider switching to an orthogonal assay with a different readout, like a luminescence-based one (e.g., ADP-Glo™).[15][16] |
| 2. Light Scattering/Quenching: At high concentrations, the compound may precipitate or form aggregates, scattering light or quenching the fluorescent signal.[14][17] | Action: Visually inspect wells with high compound concentrations for precipitation. Lower the compound concentration range. Add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Rationale: Detergents can help prevent aggregation. Lowering the concentration may solve the issue while still defining the bottom of the dose-response curve. | |
| High Background or Inhibited Signal in a Luminescence-Based Assay (e.g., ADP-Glo™) | 1. Luciferase Inhibition: The compound may directly inhibit the luciferase enzyme used in the detection step, leading to a false positive (if looking for kinase inhibition) or a suppressed signal.[14] | Action: Perform a counter-screen. Run the assay in the absence of your primary target kinase but with all other components, including ATP, substrate, and your compound.[16] Rationale: This setup directly tests for interaction with the detection system. If the luciferase signal is still inhibited, the compound is an assay artifact. |
| Inconsistent Results in Cellular Assays | 1. Compound Cytotoxicity: The compound might be killing the cells, which can be misinterpreted as target-specific inhibition of proliferation or signaling. | Action: Run a standard cytotoxicity assay (e.g., LDH release) or a viability assay (e.g., CellTiter-Glo®, MTS) in parallel with your primary functional assay, using the same cell type and conditions.[2] Rationale: This decouples general toxicity from the specific phenotype you are measuring. A true "hit" should show activity at concentrations well below those that cause significant cell death. |
| 2. Inconsistent Cell Health: Cells that are passaged too many times, allowed to become over-confluent, or are unhealthy will respond poorly and inconsistently.[3] | Action: Use cells with a low, consistent passage number. Never allow cells to become over-confluent in flasks. Always perform a cell count and viability check (e.g., trypan blue) before seeding plates.[3] Rationale: Cellular physiology changes with time in culture. Maintaining strict and consistent cell culture practices is essential for reproducible data.[2] | |
| 3. Solvent (DMSO) Toxicity: High concentrations of DMSO are toxic to most cell lines. | Action: Ensure the final concentration of DMSO is consistent across all wells (including controls) and is kept at a low level, typically ≤0.5%.[15] Rationale: Even small differences in DMSO concentration can affect cell health and lead to variability, confounding your results. |
Key Experimental Protocols
Here are step-by-step methodologies for essential validation experiments.
Protocol 1: Rapid Assessment of Compound Solubility
-
Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Create a 2-fold serial dilution of this stock in 100% DMSO.
-
Aqueous Dilution: Transfer a small volume (e.g., 1 µL) from each DMSO dilution into a clear 96-well plate containing your final assay buffer (e.g., 99 µL), mimicking the final assay concentration and 1% DMSO.
-
Incubation & Observation: Mix and let the plate sit at the assay temperature (e.g., 37°C) for 30 minutes.
-
Analysis: Visually inspect the wells against a black background for any signs of cloudiness or precipitate. You can also read the plate on a plate reader at 600 nm to quantify turbidity. The highest concentration that remains clear is your practical upper limit for solubility in that buffer.
Protocol 2: Cellular Viability/Cytotoxicity Counter-Assay (MTS Assay Example)
-
Cell Plating: Seed your cells in a 96-well plate at the same density and conditions as your primary functional assay.[3]
-
Compound Addition: Add your compound using the same serial dilution scheme and final DMSO concentration as the primary assay. Include "cells + vehicle (DMSO)" controls and "no cells" background controls.
-
Incubation: Incubate for the same duration as your primary assay (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS reagent according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Readout: Measure the absorbance at 490 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle (DMSO) control after subtracting background. Plot this alongside your functional assay results to identify the concentration window where your compound is active without being overtly toxic.
References
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Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
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The essential roles of chemistry in high-throughput screening triage. (2015). NIH PubMed Central. [Link]
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Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections. [Link]
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The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2020). NIH. [Link]
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How Are Biochemical Assays Used in High-Throughput Screening? (2025). Patsnap Synapse. [Link]
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Applications of Biophysics in High-Throughput Screening Hit Validation. (2015). ResearchGate. [Link]
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The Importance of Triaging in Determining the Quality of Output from High-Throughput Screening. (2015). Taylor & Francis Online. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). NIH PubMed Central. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2025). ResearchGate. [Link]
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The Importance of High-Purity Chemicals in Pharmaceutical Testing. (2025). Techmate. [Link]
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Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit? (2016). ResearchGate. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015). BMC Systems Biology. [Link]
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1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4,6-dichloro-, methyl ester. LookChem. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. [Link]
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Methyl 4,6-dichloropyridine-3-carboxylate. (2008). NIH PubMed Central. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). NIH PubMed Central. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). NIH PubMed Central. [Link]
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Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate. (2011). NIH. [Link]
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Methyl 4,6-dichloro-pyridine-3-carboxyl-ate. (2008). PubMed. [Link]
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CAS No : 65973-52-6 | Product Name : Methyl 4,6-dichloropyridine-3-carboxylate (BSC). Pharmaffiliates. [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. [Link]
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Validation & Comparative
A Comparative Guide to Pim Kinase Inhibitors: Evaluating Established Compounds and the Potential of Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the Pim kinases have emerged as a compelling target. These constitutively active serine/threonine kinases are crucial regulators of cell proliferation, survival, and apoptosis, and their overexpression is implicated in a variety of hematological malignancies and solid tumors.[1][2] This guide provides a comparative analysis of prominent Pim kinase inhibitors, offering a deep dive into their preclinical data. We will evaluate the well-characterized inhibitors SGI-1776, AZD1208, and CX-6258.
While direct inhibitory activity against Pim kinases for the specific molecule, methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, is not documented in the public scientific literature, the pyrrolo[3,2-c]pyridine scaffold to which it belongs has shown potential in the broader field of kinase inhibition and cancer research. Derivatives of this scaffold have been investigated as inhibitors of other kinases, such as FMS kinase, and have demonstrated anticancer properties by targeting the colchicine-binding site.[3][4] This highlights the potential of this chemical framework in developing novel therapeutic agents.
The Pim Kinase Family: A Trio of Therapeutic Targets
The Pim kinase family consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3. They play a significant role in signaling pathways that are fundamental to cancer cell growth and survival.[1] Their constitutive activity makes them attractive targets for therapeutic intervention. A key downstream effector of Pim kinases is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim kinases inhibits its pro-apoptotic function, thereby promoting cell survival.
Pim Kinase Signaling Pathway
Caption: The Pim Kinase Signaling Pathway.
Comparative Analysis of Leading Pim Kinase Inhibitors
A pan-Pim inhibitor, one that targets all three isoforms, is often considered the most effective strategy due to the functional redundancy among the Pim kinases. Here, we compare three well-documented pan-Pim inhibitors.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Other Notable Targets |
| SGI-1776 | 7[5][6] | 363[5][6] | 69[5][6] | Flt-3 (44 nM), haspin (34 nM)[5][6] |
| AZD1208 | 0.4[4] | 5[4] | 1.9[4] | Highly selective[3][7] |
| CX-6258 | 5[8] | 25[8] | 16[8] | FLT3[9] |
Table 1: In Vitro Potency of Selected Pim Kinase Inhibitors
SGI-1776
SGI-1776 is a potent inhibitor of Pim-1 and Pim-3, with weaker activity against Pim-2.[5][6] Its clinical development was halted due to cardiac toxicity concerns. However, it remains a valuable tool compound for preclinical research. SGI-1776 induces apoptosis in chronic lymphocytic leukemia (CLL) cells and has been shown to reduce Mcl-1 levels, a key anti-apoptotic protein.[10]
AZD1208
AZD1208 is a highly potent and selective pan-Pim kinase inhibitor with excellent oral bioavailability.[3][7] It effectively inhibits all three Pim isoforms in the low nanomolar range in enzyme assays and demonstrates efficacy in preclinical models of acute myeloid leukemia (AML).[3][7] AZD1208 treatment leads to cell cycle arrest and apoptosis, accompanied by a reduction in the phosphorylation of downstream Pim targets like BAD and 4EBP1.[4]
CX-6258
CX-6258 is another potent and selective pan-Pim kinase inhibitor with oral efficacy.[8] It demonstrates robust in vivo efficacy and has been shown to act synergistically with chemotherapeutic agents.[9] CX-6258 inhibits the phosphorylation of pro-survival proteins Bad and 4E-BP1.[8]
Experimental Protocols for Evaluating Pim Kinase Inhibitors
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for key in vitro assays used to characterize Pim kinase inhibitors.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a Pim kinase.
Caption: Workflow for an ELISA-based Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with a recombinant Pim kinase substrate, such as GST-BAD, overnight at 4°C.
-
Blocking: Wash the plate and block with a solution of bovine serum albumin (BSA) to minimize non-specific binding.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Kinase Reaction: Add a solution containing the recombinant Pim kinase (Pim-1, -2, or -3) and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a solution containing EDTA.
-
Primary Antibody: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chromogenic HRP substrate (e.g., TMB) and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the kinase activity. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (Luminescent)
This assay determines the effect of a Pim kinase inhibitor on the proliferation of cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., a leukemia cell line known to overexpress Pim kinases) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Lysis and ATP Measurement: Add a reagent that lyses the cells and measures the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Detection: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
The development of potent and selective Pim kinase inhibitors represents a promising avenue for cancer therapy. While established inhibitors like AZD1208 and CX-6258 have demonstrated significant preclinical potential, the exploration of novel chemical scaffolds, such as the pyrrolo[3,2-c]pyridine core, is crucial for the discovery of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of such novel compounds.
References
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- Selleck Chemicals. CX-6258 HCl Pim inhibitor.
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- Liu, R., et al. (2021). The role of Pim-1 kinases in inflammatory signaling pathways.
- Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913.
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- Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150-4158.
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Comparative Analysis: Staurosporine vs. Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Kinase Inhibition and Cellular Response
A Guide for Senior Application Scientists
In the landscape of drug discovery and cell biology research, the choice of chemical probes is paramount to elucidating complex signaling pathways and identifying novel therapeutic targets. This guide provides an in-depth comparison between the classical, broad-spectrum kinase inhibitor, Staurosporine, and Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a member of the promising pyrrolopyridine class of heterocyclic compounds.
While Staurosporine is a well-characterized, powerful tool with known limitations, this compound represents a scaffold under active investigation for developing more targeted molecular entities. Direct comparative experimental data between these two specific molecules is not extensively available in public literature, reflecting the status of the latter as a more nascent chemical entity. Therefore, this guide will compare the established profile of Staurosporine with the known activities and therapeutic potential of the pyrrolo[3,2-c]pyridine scaffold, providing a framework for researchers looking to characterize this and similar novel compounds.
Part 1: Staurosporine - The Pan-Kinase Inhibitor Benchmark
Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is one of the most potent and well-known protein kinase inhibitors.[1] Its utility in the lab is primarily as a positive control for kinase inhibition and as a reliable agent for inducing apoptosis in a wide range of cell lines.[2][3]
Mechanism of Action
Staurosporine functions as a prototypical ATP-competitive kinase inhibitor.[4][5] It achieves its potent, broad-spectrum activity by binding with high affinity to the ATP-binding pocket of a vast number of protein kinases.[4][6] This strong interaction prevents the kinase from binding ATP, thereby inhibiting the phosphorylation of its downstream substrates. The promiscuity of staurosporine is attributed to its ability to interact with conserved structural features within the kinase ATP-binding site.[4]
Target Profile & Biological Effects
Staurosporine's lack of selectivity is its defining characteristic. It inhibits a wide array of kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), CaM Kinase II, and numerous receptor tyrosine kinases (RTKs).[6][7]
Key Biological Outcomes:
-
Apoptosis Induction: Staurosporine is widely used as a robust, general inducer of programmed cell death (apoptosis).[2] It can activate apoptotic pathways through mechanisms such as the activation of executioner caspases like caspase-3.[4][8]
-
Cell Cycle Arrest: At lower concentrations, staurosporine can arrest cells in the G1 or G2 phases of the cell cycle, depending on the cell type.[4]
Strengths and Limitations
| Feature | Strengths | Limitations |
| Potency | High potency with low nanomolar IC50 values against many kinases.[7] | Narrow therapeutic window and high toxicity to both cancerous and normal cells.[6] |
| Selectivity | Excellent positive control for validating kinase-dependent pathways. | Lack of specificity precludes its use as a clinical therapeutic.[4] |
| Application | Valuable research tool for studying apoptosis and general kinase function.[3] | Off-target effects can complicate the interpretation of experimental results. |
| Physicochemical | Well-characterized and commercially available. | Poor solubility and stability can pose formulation challenges.[6] |
Part 2: The Pyrrolo[3,2-c]pyridine Scaffold - A Platform for Targeted Inhibitors
In contrast to the broad activity of staurosporine, modern drug discovery efforts often focus on developing highly selective inhibitors to maximize efficacy and minimize off-target toxicity. The pyrrole ring is a versatile heterocyclic scaffold that is a constituent of many biologically active compounds and pharmaceuticals.[9] The fused pyrrolopyridine core, in particular, serves as a privileged structure in medicinal chemistry for the development of targeted agents.
Characterization and Potential of this compound
This specific compound is a derivative of the pyrrolo[3,2-c]pyridine core. While this molecule itself is not well-characterized in the literature as a biological agent, its structural class is of significant interest. Derivatives of the broader pyrrolopyridine family have been synthesized and evaluated for a range of activities:
-
Anticancer Activity: A recent study reported that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold were designed as inhibitors of the colchicine-binding site on tubulin, demonstrating potent anticancer activities and inducing G2/M cell cycle arrest.[10] This represents a completely different mechanism of action compared to staurosporine's kinase inhibition.
-
Kinase Inhibition: Various isomers of the pyrrolopyridine scaffold have been developed as selective inhibitors for specific kinases, such as FMS kinase, ATM kinase, and CSF1R, highlighting the tuneability of this core structure for achieving target specificity.[11][12][13]
-
Other Therapeutic Areas: Pyrrolopyridine derivatives have also been investigated as inhibitors of phosphodiesterase 4B (PDE4B) for central nervous system diseases and as antibacterial agents.[14][15]
The dichloro substitutions and the methyl carboxylate group on this compound provide chemical handles for further synthetic modification, positioning it as a valuable starting material or fragment for building more complex, potent, and selective inhibitors. Its potential lies not in mimicking staurosporine's pan-inhibition, but in serving as a foundational block for a new class of targeted therapeutics.
Part 3: A Proposed Framework for Experimental Comparison
For a researcher seeking to characterize a novel compound like this compound, a logical series of experiments is required to define its biological activity, using staurosporine as a critical benchmark.
Experimental Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, using staurosporine as a positive control.[16]
Objective: To quantify the inhibitory potency of this compound against a panel of kinases and compare its selectivity profile to that of staurosporine.
Materials:
-
Kinase of interest, substrate peptide, and ATP.
-
Test Compound and Staurosporine (positive control).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
DMSO for compound dilution.
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
White opaque 96-well or 384-well plates.
-
Luminometer plate reader.
Procedure:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound and staurosporine in DMSO, starting from a high concentration (e.g., 1 mM).[16] Prepare a DMSO-only negative control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of each diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.[17]
-
-
Initiate Reaction: Add 5 µL of a pre-mixed solution containing the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Protocol 2: Cell Viability and Apoptosis Induction Assay
This protocol assesses the cytotoxic effect of the compounds on a chosen cell line and determines if cell death occurs via apoptosis.
Objective: To compare the dose-dependent effect of this compound and staurosporine on cell viability and their ability to induce apoptosis.
Materials:
-
Cancer cell line (e.g., HeLa, Jurkat, or a line relevant to the hypothesized target).
-
Complete cell culture medium.
-
Test Compound and Staurosporine.
-
96-well clear-bottom plates (for viability) and 6-well plates (for apoptosis).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).
-
Apoptosis detection kit (e.g., Caspase-3 colorimetric assay or Annexin V-FITC/PI flow cytometry kit).
Procedure:
Part A: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and staurosporine for 24, 48, or 72 hours.[18] Include a DMSO-only control.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence, absorbance, or fluorescence) with a plate reader.
-
Analysis: Normalize the data to the DMSO control and calculate the EC50 value for each compound.
Part B: Caspase-3 Activity Assay (Apoptosis)
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with each compound at its EC50 concentration (and 2x EC50) for a predetermined time (e.g., 6 to 24 hours).[19] Use staurosporine at a known apoptosis-inducing concentration (e.g., 1 µM) as a positive control.[20]
-
Cell Lysis: After treatment, harvest and wash the cells. Lyse the cells according to the assay kit's protocol to release cellular contents.
-
Caspase-3 Reaction: Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-p-NA). Active caspase-3 in apoptotic cells will cleave the substrate, releasing a chromophore.[19]
-
Data Acquisition: Measure the absorbance of the cleaved chromophore using a spectrophotometer.
-
Analysis: Compare the caspase-3 activity in cells treated with the test compound to the negative (DMSO) and positive (staurosporine) controls to determine if the compound induces apoptosis.
Summary and Future Directions
The comparison between staurosporine and this compound is a study in contrasts, pitting a non-selective, potent biological tool against a chemical scaffold with the potential for high target specificity.
| Attribute | Staurosporine | This compound |
| Compound Class | Natural Product (Indolocarbazole Alkaloid)[4] | Synthetic Heterocycle (Pyrrolopyridine) |
| Primary Mechanism | Broad-spectrum, ATP-competitive kinase inhibitor[6] | Unknown; derivatives of the scaffold target tubulin and specific kinases.[10][13] |
| Selectivity | Pan-Kinase Inhibitor (Low Selectivity)[4] | Hypothesized to be a scaffold for developing selective inhibitors. |
| Key Application | Research tool for inducing apoptosis and as a pan-kinase inhibitor control.[2][3] | Potential starting point or intermediate for medicinal chemistry programs. |
| Clinical Potential | Low, due to high toxicity.[6] | High, if derivatives can be optimized for potency, selectivity, and drug-like properties. |
Future research should focus on executing the experimental framework outlined above. A broad kinase screen is the critical first step to determine if this compound has any kinase activity and to define its selectivity profile. If it proves to be a selective inhibitor of a particular kinase, it could represent a valuable lead compound. Alternatively, if it shows activity through a different mechanism, such as tubulin polymerization inhibition, it could open up an entirely new avenue of investigation.
By systematically characterizing novel chemical entities against well-understood benchmarks like staurosporine, the scientific community can more effectively navigate the complex path of drug discovery, moving from broad-acting probes to precisely targeted therapeutics.
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Comparative Guide to the Structure-Activity Relationship of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate Analogs
A Technical Guide for Researchers in Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from the methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate scaffold. We will delve into the critical structural modifications that influence the biological activity of these compounds, with a particular focus on their applications as kinase inhibitors and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support further research and development in this promising area of medicinal chemistry.
Introduction: The 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. Its rigid, bicyclic structure provides a template for the strategic placement of functional groups to interact with specific biological targets. The parent compound of the series discussed herein, this compound, serves as a versatile starting material for the synthesis of a diverse library of analogs. The chlorine atoms at the 4 and 6 positions, along with the methyl ester at the 2-position, offer multiple points for chemical modification, allowing for a systematic exploration of the SAR.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2] Furthermore, these compounds have shown potent antiproliferative activity against a range of cancer cell lines, highlighting their potential as novel therapeutic agents.[3][4] This guide will dissect the key structural features that govern these activities, providing a rational basis for the design of more potent and selective analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1H-pyrrolo[3,2-c]pyridine analogs is highly dependent on the nature and position of substituents on the bicyclic core and the carboxamide side chain. The following sections provide a comparative analysis of these relationships.
Modifications at the 6-Position of the Pyrrolo[3,2-c]pyridine Ring
The 6-position of the pyrrolo[3,2-c]pyridine ring is a critical determinant of activity, particularly for anticancer applications. In a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as colchicine-binding site inhibitors, the nature of the aryl substituent at the 6-position significantly influenced their antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines.[3][4]
Key Observations:
-
Aromatic Substituents: The introduction of various aryl groups at the 6-position generally leads to potent antiproliferative activity.
-
Electron-donating and Electron-withdrawing Groups: The electronic properties of the substituents on the 6-aryl ring play a crucial role. For instance, the presence of an indolyl moiety at this position resulted in one of the most potent compounds in the series, with IC50 values ranging from 0.12 to 0.21 µM.[3][4]
-
Heterocyclic Rings: Replacement of the phenyl ring with other heterocyclic systems, such as pyridine, also maintained significant activity.[3]
Table 1: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs [3][4]
| Compound | 6-Substituent | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | 0.45 | 0.52 | 0.68 |
| 10f | 2-Methoxyphenyl | 0.25 | 0.31 | 0.42 |
| 10r | Pyridin-3-yl | 0.33 | 0.41 | 0.55 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
Modifications of the Carboxamide Side Chain at the 2-Position
The carboxamide moiety at the 2-position is a key interaction point for many biological targets, including kinases. The nature of the amine substituent on the carboxamide can dramatically alter both potency and selectivity. In a study of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors, modifications to this side chain were explored extensively.[1][2]
Key Observations:
-
Diarylamides and Diarylureas: Both diarylamide and diarylurea linkages at the 2-position can lead to potent FMS kinase inhibition.
-
Substitution on the Terminal Phenyl Ring: The substitution pattern on the terminal phenyl ring of the diarylamide/diarylurea is critical for activity.
-
Impact of Halogenation: Halogen substitution, particularly chlorine and fluorine, on the terminal phenyl ring often enhances potency.
-
Urea vs. Amide Linker: In some cases, a urea linker provides superior activity compared to an amide linker.
Table 2: FMS Kinase Inhibitory Activity of 2-Substituted-1H-pyrrolo[3,2-c]pyridine Analogs [1][2]
| Compound | 2-Substituent | FMS Kinase IC50 (nM) |
| KIST101029 (Lead) | 4-(4-tert-butyl-phenylamino)-benzamide | 96 |
| 1e | 4-(4-Chloro-3-(trifluoromethyl)phenylamino)-benzamide | 60 |
| 1r | 4-(4-Chloro-3-(trifluoromethyl)phenylamino)-phenylurea | 30 |
These results indicate that a combination of a trifluoromethyl group and a chlorine atom on the terminal phenyl ring, coupled with a urea linker, leads to a significant increase in FMS kinase inhibitory activity.[1][2]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the execution of key biological assays.
Synthesis of this compound
Workflow for the Synthesis of this compound
Sources
Navigating the Kinome: A Comparative Guide to the Selectivity Profile of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding and optimizing the selectivity of a compound.[1][2] An inhibitor's interaction with its intended target, versus its off-target effects across the vast landscape of the human kinome, often dictates its efficacy and safety profile.[1][2] This guide provides an in-depth technical comparison and a methodological framework for evaluating the kinase selectivity profile of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate , a heterocyclic compound belonging to a scaffold known for its kinase inhibitory activity.[3][4]
While a comprehensive, publicly available kinome-wide scan for this specific molecule is not yet prevalent, its structural class—the pyrrolo[3,2-c]pyridines—has demonstrated activity against several important kinase families.[3][5][6] This guide will, therefore, use known inhibitors of kinases frequently associated with this scaffold as a comparative baseline. We will explore the causality behind experimental choices for profiling and provide a detailed, self-validating protocol for researchers to conduct their own assessments.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[7] Due to the highly conserved nature of the ATP-binding site across many kinases, achieving selective inhibition is a significant medicinal chemistry challenge.[8][9][10] A non-selective inhibitor can lead to unexpected toxicities or confound the interpretation of experimental results by modulating multiple signaling pathways simultaneously.[1] Conversely, a well-characterized, multi-targeted inhibitor can sometimes offer therapeutic advantages in complex diseases like cancer.[1] Therefore, a quantitative and comprehensive understanding of a compound's selectivity is paramount.
Comparative Kinase Inhibitor Selectivity Profiles
To contextualize the potential selectivity of this compound, we present a comparative analysis against established inhibitors targeting kinases from families where pyrrolopyridine scaffolds have shown activity. These include the PIM, CLK, and DYRK families. The data below is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), which provides a quantitative measure of potency.
| Kinase Target | This compound | SMI-4a (PIM1 Inhibitor)[11] | TG003 (CLK Inhibitor)[12] | Harmine (DYRK1A Inhibitor)[8] |
| PIM1 | Data Not Available | 17 nM | >10,000 nM | >10,000 nM |
| PIM2 | Data Not Available | Modestly Potent | >10,000 nM | >10,000 nM |
| PIM3 | Data Not Available | >10,000 nM | >10,000 nM | >10,000 nM |
| CLK2 | Data Not Available | >10,000 nM | Direct Inhibitor | >10,000 nM |
| DYRK1A | Data Not Available | >10,000 nM | >10,000 nM | Potent Inhibitor |
| FMS | Data Potentially Relevant[3] | >10,000 nM | >10,000 nM | >10,000 nM |
Note: This table is for illustrative purposes to highlight the concept of selectivity. The potency of this compound against these kinases would need to be determined experimentally.
Experimental Protocol: Determining Kinase Inhibition and Selectivity using the ADP-Glo™ Kinase Assay
To empirically determine the selectivity profile of a novel compound like this compound, a robust and high-throughput method is required. The ADP-Glo™ Kinase Assay is a widely adopted platform that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[13][14] This luminescent assay is universal and can be used for virtually any kinase.[13]
The rationale for choosing this assay lies in its high sensitivity, broad applicability, and resistance to interference from colored or fluorescent compounds.[14] The two-step process effectively separates the kinase reaction from the signal detection, minimizing assay artifacts.
Step-by-Step Methodology
-
Kinase Reaction Setup :
-
Prepare a reaction buffer containing the kinase of interest, its specific substrate (protein or peptide), and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
In a 384-well plate, dispense the test compound (this compound) across a range of concentrations (e.g., 10-point serial dilution). Include positive controls (a known inhibitor for the kinase) and negative controls (DMSO vehicle).
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mix to the wells containing the compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Termination and ATP Depletion :
-
ADP to ATP Conversion and Signal Detection :
-
Add Kinase Detection Reagent to each well.[15] This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP, and also contains luciferase and luciferin.
-
The newly synthesized ATP is then used by the luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced in the initial kinase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[14][15]
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for the compound against the specific kinase.
-
To establish a selectivity profile, this entire procedure is repeated for a broad panel of kinases, such as the KINOMEscan® panel, which covers a large portion of the human kinome.[16][17]
Experimental Workflow Diagram
Caption: Workflow for determining kinase inhibitor potency using the ADP-Glo™ assay.
Signaling Pathway Context: The PIM Kinase Pathway
To illustrate the downstream consequences of inhibiting a potential target, consider the PIM kinase signaling pathway. PIM kinases are serine/threonine kinases implicated in cell survival, proliferation, and apoptosis, making them attractive targets in oncology.[18] A selective inhibitor of PIM1 could modulate these critical cellular processes.
PIM Kinase Signaling Diagram
Caption: Simplified PIM1 signaling pathway in cell survival and proliferation.
This diagram illustrates how a selective PIM1 inhibitor would prevent the phosphorylation of downstream targets like BAD and p27, thereby promoting apoptosis and inhibiting cell cycle progression. Understanding this pathway is crucial for designing cell-based assays to confirm the on-target effects of the inhibitor.
Conclusion
While the precise kinase selectivity profile of this compound remains to be fully elucidated, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. By employing standardized, high-throughput screening assays and comparing the resulting data against well-characterized inhibitors, researchers can build a comprehensive understanding of the compound's potency and selectivity. This crucial data will inform structure-activity relationship (SAR) studies, guide medicinal chemistry efforts to optimize selectivity, and ultimately determine the therapeutic potential of this promising chemical scaffold.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure.[1][2] Its derivatives have demonstrated potent inhibitory activity against a range of therapeutic targets, including protein kinases and tubulin.[1][2] This guide focuses on a specific, yet under-characterized member of this family: methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate . Given the known biological activities of its analogs, we will explore a hypothetical framework for assessing its cross-reactivity, a critical step in preclinical development to understand a compound's selectivity and potential off-target effects.
This guide will provide a comparative analysis of this compound against two benchmark compounds: a known FMS kinase inhibitor with a similar pyrrolo[3,2-c]pyridine core and TGX-221, a well-characterized PI3Kβ inhibitor.[3][4][5] Through detailed experimental protocols and data interpretation, we will illustrate how to build a comprehensive selectivity profile for this novel compound.
The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core is a bioisostere of indole, a common motif in biologically active compounds.[6][7] This structural similarity allows it to interact with a variety of protein targets. Recent studies have highlighted the potential of this scaffold in developing inhibitors for FMS kinase, a key player in cancer and inflammatory diseases, as well as compounds that disrupt microtubule dynamics by binding to the colchicine site on tubulin.[1][2] The diverse biological activities of these derivatives underscore the importance of thoroughly characterizing the selectivity of any new analog to predict its therapeutic potential and potential liabilities.[8][9]
Comparative Compound Selection
To contextualize the cross-reactivity of this compound, we have selected two comparators:
-
Compound 1r (a pyrrolo[3,2-c]pyridine FMS inhibitor): This compound has a published inhibitory profile, showing high potency against FMS kinase.[1] Its structural similarity to our topic compound makes it an excellent candidate for direct comparison of on-target and off-target kinase activity.
-
TGX-221 (a PI3Kβ inhibitor): As a well-studied, potent, and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K), TGX-221 serves as a benchmark for isoform-selective kinase inhibition.[3][4][5][10][11] Comparing our topic compound to TGX-221 will help elucidate its potential for cross-reactivity against the broader PI3K family, a common off-target for many kinase inhibitors.[12][13]
| Compound | Core Scaffold | Primary Target(s) | Key Characteristics |
| This compound | Pyrrolo[3,2-c]pyridine | Hypothetical | Novel compound with potential kinase inhibitory activity based on its structural class. |
| Compound 1r | Pyrrolo[3,2-c]pyridine | FMS Kinase | Potent and selective FMS kinase inhibitor, providing a direct comparison for on-target potency and selectivity.[1] |
| TGX-221 | Pyrido[1,2-a]pyrimidin-4-one | PI3Kβ | Highly selective PI3Kβ inhibitor, serving as a benchmark for isoform-specific kinase inhibition.[3][4][5] |
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is essential for a thorough cross-reactivity assessment. This typically involves initial broad screening followed by more focused biochemical and cell-based assays to confirm target engagement and functional effects.
Broad Kinome Profiling: KINOMEscan®
To obtain an initial, comprehensive overview of the kinase selectivity of this compound, a competition binding assay such as KINOMEscan® is invaluable.[14][15][16][17] This technology quantitatively measures the binding of a compound to a large panel of kinases (typically over 400).
Caption: KINOMEscan® workflow for kinase profiling.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize this compound, Compound 1r, and TGX-221 in DMSO to a stock concentration of 10 mM.
-
Assay Execution: Submit the compounds to a commercial KINOMEscan® service for screening against their full kinase panel at a concentration of 1 µM.
-
Data Analysis: The primary data is typically reported as percent of control, which is then used to calculate dissociation constants (Kd) for interactions that show significant binding. A lower Kd value indicates a stronger interaction. The results are often visualized using a TREEspot™ diagram, which provides a graphical representation of the compound's interactions across the kinome.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA®)
While KINOMEscan® identifies binding partners, it does not confirm target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify that a compound binds to its putative target in intact cells.[18][19][20][21][22] The principle is based on the ligand-induced thermal stabilization of the target protein.[18][21]
Caption: Cellular Thermal Shift Assay (CETSA®) experimental workflow.
Experimental Protocol: CETSA® for Target Engagement
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinases) to 70-80% confluency.
-
Compound Treatment: Treat the cells with this compound, the comparator compounds, or a vehicle control (DMSO) for 1-2 hours.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured protein) from the insoluble, aggregated proteins.
-
Protein Quantification: Analyze the soluble fractions by Western blot or ELISA using antibodies specific to the target proteins (e.g., FMS, PI3Kβ).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Functional Cellular Assays
To determine if target binding translates into a functional cellular response, specific cell-based assays are employed. These assays measure the downstream effects of inhibiting the target kinase.[23][24][25][26][27]
a) Phosphorylation Assay (for Kinase Activity)
This assay directly measures the phosphorylation of a kinase's substrate. A reduction in phosphorylation indicates inhibition of the kinase.[24]
Experimental Protocol: In-Cell Western/ELISA for Substrate Phosphorylation
-
Cell Seeding and Starvation: Seed cells in a 96-well plate and serum-starve them overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with a relevant growth factor or cytokine to activate the target kinase pathway (e.g., CSF-1 for FMS, IGF-1 for PI3K).
-
Lysis and Detection: Lyse the cells and use a phospho-specific antibody to detect the phosphorylated substrate via ELISA or an in-cell Western assay.
-
Data Analysis: Plot the phosphorylation signal against the compound concentration to determine the IC50 value.
b) Cell Proliferation/Viability Assay
This assay assesses the impact of the compound on cell growth and survival, which is often dependent on the activity of key kinases.[23][24]
Experimental Protocol: Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells that are known to be dependent on the target kinase pathway in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Viability Measurement: Add a reagent such as CellTiter-Glo® that measures ATP levels, which correlate with cell viability.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Interpreting the Cross-Reactivity Data
The collective data from these assays will provide a comprehensive cross-reactivity profile for this compound.
Hypothetical Data Summary Table:
| Assay | This compound | Compound 1r | TGX-221 |
| KINOMEscan® (Kd) | FMS: 50 nM, PI3Kβ: 500 nM, Other Kinase X: 2 µM | FMS: 30 nM, PI3Kβ: >10 µM | FMS: >10 µM, PI3Kβ: 5 nM |
| CETSA® (ΔTm) | FMS: +5°C, PI3Kβ: +2°C | FMS: +6°C, PI3Kβ: No significant shift | FMS: No significant shift, PI3Kβ: +8°C |
| Phosphorylation (IC50) | p-FMS: 100 nM, p-AKT: 1 µM | p-FMS: 84 nM, p-AKT: >20 µM | p-FMS: >20 µM, p-AKT: 50 nM |
| Proliferation (GI50) | Cancer Cell Line A (FMS-dependent): 200 nM | Cancer Cell Line A (FMS-dependent): 150 nM | Cancer Cell Line B (PI3K-dependent): 100 nM |
Analysis of Hypothetical Results:
-
Primary Target: The KINOMEscan® and functional assay data suggest that this compound is a potent inhibitor of FMS kinase, similar to Compound 1r.
-
Cross-Reactivity: The compound shows moderate activity against PI3Kβ in the binding and cellular assays, indicating some cross-reactivity. However, it is significantly less potent against PI3Kβ compared to the highly selective inhibitor TGX-221. The CETSA® data corroborates this, with a more pronounced thermal shift for FMS than for PI3Kβ.
-
Selectivity Profile: Compared to Compound 1r, our topic compound appears to have a broader kinase inhibition profile, with some off-target activity on PI3Kβ. This could have implications for its therapeutic window and potential side effects. The toxicities associated with broader PI3K inhibition, such as hyperglycemia, hypertension, and autoimmune-like effects, would need to be considered.[28][29] Cutaneous adverse events are also a known side effect of PI3K inhibitors.[30]
Conclusion
This guide provides a systematic framework for evaluating the cross-reactivity of a novel compound, this compound. By employing a combination of broad-panel screening, target engagement verification, and functional cellular assays, and by comparing the results to well-characterized inhibitors, researchers can build a robust selectivity profile. This in-depth understanding of a compound's interactions with the kinome is crucial for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutics.
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OncLive. Common Toxicities With PI3K Inhibition. [Link]
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A Senior Application Scientist's Guide to Validating Hits from a Screen with Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Introduction
In the landscape of drug discovery, high-throughput screening (HTS) serves as the primary engine for identifying novel bioactive molecules. Among the vast chemical libraries employed, heterocyclic compounds built upon scaffolds like pyrrolopyridine are of significant interest due to their prevalence in approved drugs and their ability to interact with a wide range of biological targets, particularly protein kinases.[1][2] Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a representative of this chemical class, a molecule whose journey from a simple "hit" in a primary assay to a validated lead candidate is a rigorous, multi-step process.[3]
This guide provides a comprehensive framework for the critical phase of hit validation. The objective is not merely to confirm activity but to build a robust evidence package that justifies the significant investment required for lead optimization. We will move beyond simple re-testing to explore a cascade of orthogonal biochemical, biophysical, and cell-based assays designed to eliminate artifacts, confirm direct target engagement, and establish physiological relevance.[4] This process is the bedrock of a successful drug discovery program, ensuring that resources are focused on compounds with the highest potential for clinical translation.[5]
The Hit Validation Cascade: A Strategic Overview
A primary hit is merely a starting point, often identified from a single-concentration screen of thousands of compounds.[6] The subsequent validation process is a systematic funnel designed to triage these initial findings, separating true biological activity from a host of potential artifacts.[4] The confidence in a hit compound grows as it successfully passes through each successive layer of investigation.
Caption: The Hit Validation Workflow.
Phase 1: Foundational Triage and Hit Confirmation
The initial phase focuses on eliminating known problematic compounds and confirming the primary activity with fresh materials.
1.1. Computational and Historical Data Triage Before any wet lab work commences, hits should be scrutinized using computational filters. The goal is to flag compounds with undesirable characteristics.[7]
-
PAINS (Pan-Assay Interference Compounds): These are chemical structures known to interfere with assay readouts through non-specific mechanisms like aggregation, redox cycling, or fluorescence interference.[7] Numerous cheminformatics tools are available to flag these problematic scaffolds.
-
Promiscuity Analysis: Cross-referencing the hit against historical screening data can identify frequent hitters that show activity across multiple, unrelated screens, suggesting a non-specific mode of action.[7]
1.2. Compound Integrity and Dose-Response Confirmation A critical and often overlooked step is to procure or re-synthesize a fresh powder sample of the hit compound. This verifies the chemical structure and ensures that the observed activity is not due to a contaminant in the original screening sample.
With a confirmed, pure compound in hand, the immediate next step is to re-test in the primary assay to generate a full dose-response curve. This moves beyond the single-point data of the HTS to determine the compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration).[8] A steep and complete dose-response curve provides confidence that the inhibition is behaving as expected for a specific interaction.
Phase 2: Ruling Out False Positives with Orthogonal Assays
A positive result in a single assay format is not sufficient proof of activity. Assay-specific artifacts are a common source of false positives.[4] Therefore, confirming the hit in an orthogonal assay—one that measures the same biological event but with a different detection technology—is essential.[9]
For a putative kinase inhibitor like a pyrrolopyridine derivative, several robust biochemical assay formats are available. The choice of an orthogonal method should be based on a detection principle that is distinct from the primary screen.
| Assay Technology | Principle | Throughput | Key Information | Advantages | Disadvantages |
| TR-FRET | Time-Resolved Förster Resonance Energy Transfer between a labeled antibody and a tracer to detect product.[10] | High | IC50 | Homogeneous, sensitive, robust. | Susceptible to fluorescent compounds or light scatter. |
| Luminescence (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in a reaction via a coupled luciferase reaction.[11] | High | IC50 | Highly sensitive, low interference from colored/fluorescent compounds.[12] | Indirect detection, requires multiple reagent additions. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled substrate upon enzymatic modification. | High | IC50 | Homogeneous, simple "mix-and-read" format. | Lower sensitivity, requires specific fluorescent probes. |
| AlphaScreen® | Amplified luminescent proximity homogenous assay using donor and acceptor beads. | High | IC50 | Very high sensitivity. | Can be sensitive to light and singlet oxygen quenchers. |
Protocol: Orthogonal Confirmation using ADP-Glo™ Kinase Assay
This protocol describes a universal, luminescence-based assay to confirm the inhibitory activity of this compound on a putative target kinase.
Rationale: The ADP-Glo™ assay is an excellent orthogonal choice if the primary screen was fluorescence-based (e.g., TR-FRET). It directly measures ADP production, a universal product of kinase reactions, and its luminescent readout is not susceptible to fluorescence interference from the test compound.[11]
Materials:
-
Target Kinase and its specific Substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound (10 mM stock in DMSO)
-
Kinase Buffer (specific to the target kinase)
-
ATP (at Km concentration for the specific kinase)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Dilute the target kinase to a 2X working concentration in kinase buffer. Add 5 µL to each well and pre-incubate with the compound for 15-30 minutes at room temperature.[11] This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a 2X solution of ATP and substrate in kinase buffer. Add 5 µL to each well to start the kinase reaction. The final volume is now 10 µL.
-
Kinase Reaction: Incubate the plate for the desired time (e.g., 60 minutes) at room temperature. The duration should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
-
Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 3: Unambiguous Proof of Direct Target Engagement
While biochemical assays measure the inhibition of function, they do not definitively prove that the compound binds directly to the intended target. Biophysical methods are the gold standard for confirming a direct physical interaction between the small molecule and the target protein.[4][9]
Caption: A generic kinase signaling pathway.
| Method | Principle | Throughput | Key Information | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the compound flows over the immobilized protein target.[4] | Medium | Binding affinity (KD), kinetics (kon/koff). | Real-time, label-free, provides kinetic data. | Requires protein immobilization, can be technically demanding. |
| Thermal Shift Assay (TSA) / DSF | Measures the change in a protein's melting temperature (Tm) upon ligand binding using a fluorescent dye that binds to unfolded protein. | High | Target engagement (ΔTm), relative affinity. | High throughput, simple, widely accessible. | Indirect measure of affinity, some proteins may not show a shift. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding.[4] | Medium | Binding affinity (KD). | Low sample consumption, works in solution, wide affinity range. | Requires protein labeling or relies on intrinsic fluorescence. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event. | Low | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). | Gold standard for thermodynamics, label-free. | Low throughput, requires large amounts of pure protein. |
Protocol: Validating Binding with a Thermal Shift Assay (TSA)
Rationale: TSA is a highly accessible and efficient method to quickly confirm if a compound physically engages with the target protein. A positive result is observed as an increase in the protein's melting temperature (Tm), indicating that the compound stabilizes the protein's folded state.
Materials:
-
Purified Target Protein (e.g., 1-2 µM final concentration)
-
SYPRO™ Orange dye (5000X stock, Invitrogen)
-
Test Compound (10 mM stock in DMSO)
-
Protein Buffer
-
Real-Time PCR instrument with a thermal ramping feature
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye (e.g., at a 5X final concentration) in the appropriate buffer.
-
Compound Addition: In a 96-well or 384-well PCR plate, add the test compound to achieve the desired final concentration (e.g., 10-50 µM). Include a DMSO-only control.
-
Reaction Setup: Add the protein/dye master mix to the wells containing the compound/DMSO. The final volume is typically 20-25 µL.
-
Thermal Melt: Place the plate in a real-time PCR instrument. Set up a melt curve protocol to ramp the temperature from 25 °C to 95 °C, increasing by approximately 0.5-1.0 °C per minute, while continuously monitoring fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A positive hit is identified by a significant positive shift in the Tm (ΔTm) in the presence of the compound compared to the DMSO control. A ΔTm of >2 °C is generally considered a meaningful stabilizing effect.
Phase 4: Establishing Cellular Activity and Physiological Relevance
A compound that is potent in biochemical and biophysical assays must prove its worth in a cellular context.[13] Cellular assays are critical for assessing cell permeability, target engagement in the presence of high intracellular ATP concentrations, and the ultimate functional consequence of inhibiting the target.
| Assay Type | Principle | Key Question Answered | Example(s) |
| Cellular Target Engagement | Directly measures compound binding to the target protein inside intact cells. | Does my compound get into cells and bind its target? | NanoBRET™, Cellular Thermal Shift Assay (CETSA).[13][14] |
| Target-Specific Functional | Measures the phosphorylation of a known downstream substrate of the target kinase. | Does compound binding lead to functional inhibition of the kinase in a cell? | Western Blot, In-Cell ELISA, TR-FRET for phospho-substrate.[14][15] |
| Phenotypic/Pathway | Measures a downstream cellular outcome that is dependent on the target's activity. | Does inhibiting the target produce the desired biological effect? | Cell proliferation assays (e.g., BaF3), apoptosis assays, reporter gene assays.[13][14] |
A successful hit will demonstrate potency in a cellular target engagement assay, which should then translate to the inhibition of downstream signaling and, ultimately, a relevant phenotypic outcome. Discrepancies between biochemical and cellular potency (a "biochemical-to-cellular shift") can provide important insights into a compound's drug-like properties, such as cell permeability and susceptibility to efflux pumps.[13]
When the Target is Unknown: A Primer on Target Deconvolution
If this compound was identified in a phenotypic screen (e.g., a screen for compounds that induce cancer cell death), the target is unknown. Identifying the molecular target is a crucial step known as target deconvolution.[16][17]
Caption: Workflow for Affinity Chromatography Target Deconvolution.
Several powerful techniques exist for this purpose:
-
Affinity Chromatography: The small molecule is immobilized on a solid support and used as "bait" to pull down its binding partners from a cell lysate.[16][17][18] Bound proteins are then identified by mass spectrometry.
-
Expression Cloning: A library of proteins is expressed (e.g., on the surface of phage), and those that bind to the immobilized small molecule are isolated and identified by sequencing.[16][17]
-
Genetic Approaches: Methods like CRISPR-based screening can identify genes whose knockout confers resistance to the compound, pointing toward the target or essential pathway components.[19]
-
Protein Microarrays: The compound is screened against thousands of purified proteins arrayed on a slide to identify direct binding partners.[16]
Conclusion
The validation of a screening hit like this compound is a methodical process that demands scientific rigor and a multi-faceted experimental approach. By systematically confirming on-target activity through a cascade of dose-response, orthogonal, biophysical, and cell-based assays, researchers can build an unassailable case for a compound's therapeutic potential. This structured validation funnel ensures that only the most promising, well-characterized molecules are advanced into the resource-intensive stages of lead optimization, thereby maximizing the probability of success in the long and challenging journey of drug development.
References
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Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]
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Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1404-1412. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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National Center for Biotechnology Information. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. [Link]
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A Comparative Efficacy Analysis of Pyrrolo[3,2-c]pyridine Derivatives and Established Anticancer Agents
A Technical Guide for Researchers in Oncology and Drug Development
In the landscape of anticancer drug discovery, the relentless pursuit of novel scaffolds with superior efficacy and improved safety profiles is paramount. The pyrrolo[3,2-c]pyridine core has emerged as a promising heterocyclic system, giving rise to derivatives with potent antineoplastic properties. This guide provides a detailed comparative analysis of the efficacy of a representative pyrrolo[3,2-c]pyridine derivative against established anticancer drugs, grounded in experimental data and mechanistic insights.
While the specific compound, methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, serves as a key synthetic intermediate, this guide will focus on a highly potent downstream derivative, hereafter referred to as Compound 10t , which has demonstrated significant anticancer activity. Compound 10t belongs to a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as inhibitors of tubulin polymerization that bind to the colchicine site.[1] Its performance will be benchmarked against well-established chemotherapeutic agents that also target the microtubule network, namely Paclitaxel and Vincristine , as well as the widely used anthracycline antibiotic, Doxorubicin .
Mechanistic Synopsis: Targeting the Cellular Skeleton
The cellular cytoskeleton, a dynamic network of protein filaments, is a critical regulator of cell division, shape, and motility. Microtubules, polymers of α- and β-tubulin heterodimers, are a key component of this network and a validated target for cancer therapy. Disruption of microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis.
Compound 10t and the Vinca Alkaloids (e.g., Vincristine) function as microtubule destabilizers. They bind to tubulin subunits, preventing their polymerization into microtubules.[2][3] Specifically, Compound 10t has been shown to bind to the colchicine-binding site on β-tubulin, a distinct pocket at the interface of the α- and β-tubulin dimer.[1] This inhibition of microtubule assembly leads to the disruption of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.
Paclitaxel , a member of the taxane class, operates through a contrasting mechanism. It binds to the β-tubulin subunit of already formed microtubules, stabilizing them and preventing their depolymerization.[4][5] This hyper-stabilization also disrupts the dynamic instability required for proper mitotic spindle function, leading to mitotic arrest.[5][6]
Doxorubicin has a different primary mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription, ultimately leading to cell death. While not a direct microtubule inhibitor, it serves as a valuable benchmark for general cytotoxic potency.
Below is a diagram illustrating the distinct mechanisms of these anticancer agents on microtubule dynamics.
Caption: Mechanisms of microtubule-targeting agents.
Comparative In Vitro Efficacy: A Quantitative Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for Compound 10t and the comparator drugs against a panel of human cancer cell lines: cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7). It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay method.
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Primary Mechanism of Action |
| Compound 10t | 0.12[1] | 0.15[1] | 0.21[1] | Tubulin Polymerization Inhibitor |
| Paclitaxel | ~0.0025 - 0.0075 | N/A | ~0.019 - 3.5[7][8] | Microtubule Stabilizer |
| Vincristine | N/A | N/A | ~0.005 - 7.37[9][10] | Tubulin Polymerization Inhibitor |
| Doxorubicin | ~2.92[11] | N/A | ~0.4 - 2.5[11][12] | DNA Intercalation / Topo II Inhibitor |
From the available data, Compound 10t demonstrates potent, sub-micromolar activity across all three cell lines, highlighting its broad-spectrum efficacy. Its potency is within the range of established agents like Paclitaxel and Vincristine, making it a compelling candidate for further preclinical development.
Cellular Consequences: Cell Cycle Arrest and Apoptosis
The disruption of microtubule dynamics by Compound 10t leads to predictable and measurable downstream cellular events. Experimental evidence shows that treatment with Compound 10t induces a significant arrest of cancer cells in the G2/M phase of the cell cycle.[1] This arrest is a direct consequence of the activation of the mitotic checkpoint, which halts cell division in response to a defective mitotic spindle.
Prolonged G2/M arrest ultimately triggers the intrinsic pathway of apoptosis. This is characterized by the externalization of phosphatidylserine on the cell surface, a decrease in mitochondrial membrane potential, and the activation of a cascade of cysteine-aspartic proteases known as caspases. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with anti-apoptotic members like Bcl-2 being antagonized by pro-apoptotic members like Bax, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[1]
Caption: Apoptotic pathway triggered by Compound 10t.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Cell Viability and IC50 Determination via MTT Assay
This protocol is used to assess the cytotoxic effect of a compound on a cell population.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete culture medium
-
Compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with medium and DMSO as vehicle controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis via Propidium Iodide Staining
This protocol quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the compound at various concentrations (e.g., 1x, 2x, and 3x IC50) for 24 hours.
-
Harvesting: Collect both adherent and floating cells and centrifuge at 1200 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing, and fix overnight at 4°C.[5][6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 100 µL of RNase A and incubate at 37°C for 30 minutes. Add 400 µL of PI staining solution and incubate for 30 minutes in the dark at 4°C.[4][5]
-
Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Detection via Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Harvesting: Collect all cells and centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.[3]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion and Future Directions
The data presented in this guide strongly support the pyrrolo[3,2-c]pyridine scaffold as a valuable template for the development of novel anticancer agents. The representative compound, Compound 10t , exhibits potent in vitro efficacy against a range of cancer cell lines, with a clear mechanism of action involving the inhibition of tubulin polymerization. Its performance is comparable to that of established microtubule-targeting drugs, warranting further investigation.
Future studies should focus on in vivo efficacy and toxicity profiling of optimized pyrrolo[3,2-c]pyridine derivatives in relevant animal models. Furthermore, exploring their activity in drug-resistant cancer models could reveal additional therapeutic advantages. The detailed protocols provided herein offer a robust framework for researchers to validate and expand upon these promising findings.
References
A comprehensive list of references is available for further reading and verification.
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A Senior Application Scientist's Guide to Benchmarking Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate in Cellular Models
Introduction: Unveiling the Potential of a Novel Pyrrolo[3,2-c]pyridine Derivative
The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of this heterocycle have demonstrated potent antiproliferative effects across various cancer cell lines and have been identified as promising kinase inhibitors.[3][4][5][6] Specifically, certain analogues show high affinity for FMS kinase (CSF-1R), a key receptor tyrosine kinase implicated in cancer and inflammatory diseases.[3][4]
This guide focuses on methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate , a novel derivative whose cellular activity is yet to be fully characterized. Our objective is to provide a comprehensive, field-proven framework for its initial benchmarking. This is not merely a list of protocols; it is a strategic workflow designed to logically progress from broad phenotypic effects to specific molecular interactions. We will compare its performance against Staurosporine , a well-characterized, broad-spectrum kinase inhibitor that serves as an industry-standard positive control for cytotoxicity and kinase inhibition.[7][8]
This guide is structured to answer three fundamental questions in a sequential, self-validating manner:
-
Cellular Potency: What is the compound's cytotoxic and anti-proliferative efficacy?
-
Target Engagement: Does the compound enter the cell and physically interact with its intended protein targets?
-
Mechanism of Action: Does this physical interaction translate into a functional modulation of the target's activity?
By following this workflow, researchers can generate a robust, multi-faceted dataset to confidently assess the therapeutic potential of this promising molecule.
Figure 1: Overall experimental workflow for benchmarking the test compound.
Part 1: Cytotoxicity and Anti-Proliferative Profiling
The Scientific Rationale: The first crucial step is to determine the compound's potency in a cellular context. A cytotoxicity assay measures the concentration at which the compound induces cell death or inhibits proliferation, yielding an IC50 (half-maximal inhibitory concentration) value. This metric is fundamental for comparing potency against other compounds and for establishing the precise, sub-lethal concentration range required for subsequent mechanistic assays. We will employ the XTT assay, a robust colorimetric method that measures the metabolic activity of viable cells.[9][10] Unlike the related MTT assay, the XTT assay's formazan product is water-soluble, simplifying the protocol by removing the need for a solubilization step.[9][11]
To assess selectivity, we will test the compound on a cancer cell line where related compounds have shown efficacy, such as the MCF-7 human breast cancer cell line , and a non-cancerous cell line, NIH3T3 mouse fibroblasts .[1][12] A significant difference in IC50 values between these lines would suggest a therapeutic window.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate MCF-7 and NIH3T3 cells in separate 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and Staurosporine in complete culture medium. A typical starting concentration is 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank) and vehicle-treated cells (100% viability control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.[9]
-
Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of >600 nm should also be measured to subtract background absorbance.[13]
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Hypothetical Performance Data
| Compound | Cell Line | IC50 (µM) | Selectivity Index (NIH3T3 IC50 / MCF-7 IC50) |
| This compound | MCF-7 | 0.75 | 12.0 |
| NIH3T3 | 9.0 | ||
| Staurosporine | MCF-7 | 0.02 | 1.5 |
| NIH3T3 | 0.03 |
Interpretation: In this hypothetical scenario, the test compound shows potent activity against the MCF-7 cancer cell line and a favorable 12-fold selectivity over the non-cancerous fibroblast line. While less potent than the broad-spectrum Staurosporine, its selectivity suggests a more targeted mechanism of action.
Part 2: In-Cell Target Engagement Confirmation
The Scientific Rationale: Demonstrating that a compound kills cells is insufficient; we must prove it works by interacting with its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to confirm drug-target engagement within the native physiological context of the cell.[14][15] The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16] By heating treated cells to various temperatures and measuring the amount of soluble target protein remaining, we can observe a "thermal shift," which is direct evidence of physical binding.[17][18]
Figure 2: Workflow for the Western Blot-based Cellular Thermal Shift Assay (WB-CETSA).
Experimental Protocol: Western Blot-CETSA (WB-CETSA)
-
Cell Culture and Treatment: Culture MCF-7 cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x its IC50 value, ~7.5 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.[19] Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the insoluble, aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration and prepare for SDS-PAGE by adding sample buffer.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against a hypothesized target kinase (e.g., FMS) or a known Staurosporine target. Follow with an appropriate HRP-conjugated secondary antibody and detect using chemiluminescence.[20]
-
Data Analysis: Quantify the band intensities at each temperature relative to the unheated control for both vehicle and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves and determine the melting temperature (Tm). The difference in Tm between the curves indicates the thermal shift induced by the compound.
Hypothetical Performance Data
| Condition | Target Protein | Melting Temp (Tm) | ΔTm (Compound - Vehicle) |
| Vehicle (DMSO) | FMS Kinase | 52.1°C | N/A |
| Test Compound (7.5 µM) | FMS Kinase | 56.3°C | +4.2°C |
| Vehicle (DMSO) | GAPDH (Control) | 62.5°C | N/A |
| Test Compound (7.5 µM) | GAPDH (Control) | 62.4°C | -0.1°C |
Interpretation: A significant positive shift in the melting temperature of FMS Kinase (+4.2°C) in the presence of the test compound provides strong evidence of direct binding and stabilization inside the cell. The lack of a shift for the control protein, GAPDH, demonstrates the specificity of the interaction.
Part 3: Functional Target Activity Modulation
The Scientific Rationale: Having confirmed that the compound binds to a target, the final step is to verify that this binding leads to a functional consequence—namely, the inhibition of the kinase's catalytic activity. The most direct way to measure kinase activity in cells is to quantify the phosphorylation of its downstream substrates.[21][22] A phospho-specific western blot allows for precise measurement of the phosphorylation status of a target protein relative to its total protein expression.[23] This assay provides definitive proof of the compound's mechanism as a kinase inhibitor.
We will continue with the FMS kinase hypothesis. Upon activation by its ligand (CSF-1), FMS autophosphorylates on specific tyrosine residues. We will measure this autophosphorylation as a direct readout of its activity.
Figure 3: Hypothesized signaling pathway showing inhibition of FMS kinase autophosphorylation.
Experimental Protocol: Phospho-Specific Western Blot
-
Cell Culture and Starvation: Plate MCF-7 cells and grow to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-treatment with Inhibitors: Pre-treat the starved cells with various concentrations of the test compound or Staurosporine (e.g., 0.1x to 10x IC50) for 2 hours. Include a vehicle-only control.
-
Ligand Stimulation: Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 10 minutes to induce FMS autophosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with a buffer (e.g., RIPA) supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state.[19][24]
-
Western Blotting:
-
Normalize protein concentrations for all lysates.
-
Separate proteins on two identical SDS-PAGE gels and transfer to PVDF membranes.
-
Crucially, block membranes with 5% Bovine Serum Albumin (BSA) in TBST, not milk. Milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[19][24]
-
Incubate one membrane overnight at 4°C with an antibody specific for phospho-FMS (e.g., p-Tyr723).
-
Incubate the second membrane with an antibody for total FMS protein as a loading control.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-FMS and total FMS. For each sample, calculate the ratio of p-FMS to total FMS to normalize for any differences in protein loading. Express the results as a percentage of the stimulated vehicle control.
Hypothetical Performance Data
| Compound Concentration (µM) | Normalized p-FMS/Total FMS Ratio (% of Stimulated Control) |
| Test Compound | |
| 0 (Unstimulated) | 5% |
| 0 (Stimulated) | 100% |
| 0.075 | 85% |
| 0.25 | 52% |
| 0.75 (IC50) | 28% |
| 2.5 | 8% |
| Staurosporine | |
| 0.002 | 88% |
| 0.007 | 55% |
| 0.02 (IC50) | 15% |
| 0.07 | 4% |
Interpretation: The data hypothetically shows that the test compound inhibits CSF-1-induced FMS autophosphorylation in a dose-dependent manner, confirming its role as a functional kinase inhibitor in a cellular context. This mechanistic data, combined with the cytotoxicity and target engagement results, provides a comprehensive and compelling profile of the compound's activity.
References
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El-Gamal, M. I., & Oh, C. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][3][4][5]
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Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link][20][25]
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Chen, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link][14]
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Massey, A. J. (2018). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery. Available at: [Link][18]
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Saei, A. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. Available at: [Link][16]
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Wikipedia. (n.d.). MTT assay. Wikipedia. Available at: [Link][10]
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Abcam. (n.d.). Western Blotting of Phospho-Proteins Protocol. ResearchGate. Available at: [Link][19]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link][21]
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Gescher, A. (1998). Staurosporine analogues - pharmacological toys or useful antitumour agents? PubMed. Available at: [Link][8]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][12][26]
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Ciesielska, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link][6]
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El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][1]
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Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link][2]
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A Comparative Analysis of Pyrrolo[3,2-c]pyridine and Pyrrolo[2,3-b]pyridine Cores: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold stands out as a privileged heterocyclic system, forming the core of numerous biologically active compounds. Among the six possible isomers, the pyrrolo[3,2-c]pyridine (5-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) cores have garnered significant attention due to their prevalence in kinase inhibitors and other therapeutic agents. This guide provides a comprehensive comparative analysis of these two critical scaffolds, offering insights into their synthesis, physicochemical properties, and biological activities to aid researchers in the strategic design of novel therapeutics.
Introduction: The Significance of Isomeric Pyrrolopyridines in Drug Design
The fusion of a pyrrole ring to a pyridine ring gives rise to a family of bicyclic heteroaromatic systems known as pyrrolopyridines or azaindoles. The position of the nitrogen atom in the pyridine ring dramatically influences the electronic distribution, hydrogen bonding capabilities, and overall topology of the molecule. This, in turn, dictates the scaffold's interaction with biological targets and its metabolic fate.
The pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine cores, while isomeric, present distinct profiles that can be strategically exploited in drug design. The pyrrolo[2,3-b]pyridine moiety is a well-established pharmacophore found in several approved drugs, including the BRAF inhibitor Vemurafenib.[1] The pyrrolo[3,2-c]pyridine core is also a key component of numerous clinical candidates and potent biological probes, particularly in the realm of kinase inhibition.[2] Understanding the nuanced differences between these two scaffolds is paramount for medicinal chemists aiming to fine-tune the properties of their lead compounds.
Comparative Synthesis Strategies
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine cores can be constructed through various synthetic routes, often starting from appropriately substituted pyridine or pyrrole precursors.
Synthesis of the Pyrrolo[2,3-b]pyridine Core
A common strategy for the synthesis of the pyrrolo[2,3-b]pyridine (7-azaindole) core involves the construction of the pyrrole ring onto a pre-existing pyridine moiety. One illustrative approach starts from 2-amino-3-cyanopyrroles, which can undergo cyclocondensation with active methylene compounds to furnish the desired bicyclic system.[3]
Experimental Protocol: Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives
Step 1: Synthesis of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives (Starting Material)
This starting material can be synthesized using previously reported methods.[3]
Step 2: Cyclocondensation to form the 1H-Pyrrolo[2,3-b]pyridine core
-
To a solution of the appropriate 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivative (1 mmol) in glacial acetic acid (10 mL), add the active methylene compound (e.g., acetylacetone, 1.2 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1H-pyrrolo[2,3-b]pyridine derivative.[3]
Synthesis of the Pyrrolo[3,2-c]pyridine Core
The synthesis of the pyrrolo[3,2-c]pyridine (5-azaindole) core often involves a ring rearrangement or the construction of the pyrrole ring on a functionalized pyridine. A notable method involves the fusion of 4-chloropyrrolo[2,3-b]pyridine with a nitroaniline, which undergoes a rearrangement to yield the 1-aryl-4-aminopyrrolo[3,2-c]pyridine scaffold.[2]
Experimental Protocol: Synthesis of 1-Aryl-4-aminopyrrolo[3,2-c]pyridine Derivatives
Step 1: Synthesis of 4-chloropyrrolo[2,3-b]pyridine
-
Treat pyrrolo[2,3-b]pyridine with m-chloroperoxybenzoic acid to form the corresponding N-oxide.
-
Heat the N-oxide with phosphorus oxychloride to yield 4-chloropyrrolo[2,3-b]pyridine.[2]
Step 2: Ring Rearrangement to 1-Aryl-4-aminopyrrolo[3,2-c]pyridine
-
Fuse 4-chloropyrrolo[2,3-b]pyridine (1 equivalent) with the appropriate nitroaniline (1.2 equivalents) at a high temperature (e.g., 180-200 °C) for a specified time.
-
Cool the reaction mixture and dissolve it in a suitable organic solvent.
-
The product, often an HCl salt, can be precipitated or purified by column chromatography to yield the desired 1-aryl-4-aminopyrrolo[3,2-c]pyridine derivative.[2]
Caption: Comparative synthetic pathways for pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine cores.
Physicochemical Properties: A Tale of Two Isomers
While direct comparative studies on the fundamental physicochemical properties of the parent pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine cores are scarce, we can infer trends by examining their derivatives. The position of the pyridine nitrogen significantly impacts properties such as dipole moment, basicity (pKa), and solubility.
Generally, the 7-azaindole (pyrrolo[2,3-b]pyridine) nitrogen is more basic than the 5-azaindole (pyrrolo[3,2-c]pyridine) nitrogen. This difference in basicity can influence salt formation, aqueous solubility, and interactions with biological targets. The differing dipole moments of the two scaffolds can also affect their crystal packing and solid-state properties, which are crucial for drug development.
| Property | Pyrrolo[3,2-c]pyridine Derivative (Representative) | Pyrrolo[2,3-b]pyridine Derivative (Representative) | Key Differences & Implications |
| Calculated logP | Varies with substitution | Varies with substitution | The position of the nitrogen can subtly influence lipophilicity. |
| pKa (Pyridine N) | Generally lower | Generally higher | Affects salt formation, solubility, and target engagement. |
| Aqueous Solubility | Highly dependent on substituents | Highly dependent on substituents | Can be modulated through functionalization of the core. |
| Metabolic Stability | Susceptible to oxidation | Prone to oxidation, particularly at the 2-position of the azaindole ring.[4] | The position of the nitrogen can influence the sites of metabolism by CYP enzymes and Aldehyde Oxidase.[4] |
Table 1: Comparative Physicochemical and Metabolic Properties.
Biological Activities: A Focus on Kinase Inhibition and Anticancer Effects
Both pyrrolopyridine isomers have proven to be fertile ground for the discovery of potent inhibitors of various protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.
Pyrrolo[3,2-c]pyridine Derivatives
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including FMS kinase (CSF-1R) and as colchicine-binding site inhibitors with anticancer properties.[2][5]
-
FMS Kinase Inhibition: A series of pyrrolo[3,2-c]pyridine derivatives were identified as potent FMS kinase inhibitors. Compound 1r from one study exhibited an IC50 of 30 nM against FMS kinase, demonstrating selectivity and potent antiproliferative activity against various cancer cell lines.[2]
-
Anticancer Activity via Tubulin Polymerization Inhibition: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and subsequent G2/M phase cell cycle arrest and apoptosis in cancer cells.[5]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin powder to 10 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP.
-
Prepare a 10x stock of the test compound in General Tubulin Buffer.
-
Prepare 10x stocks of a known inhibitor (e.g., Nocodazole) and an enhancer (e.g., Paclitaxel) as controls.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate and a microplate reader to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix (containing tubulin, GTP, glycerol, and a fluorescent reporter) to each well.
-
Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity over time.
-
Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of fluorescence increase.[6]
-
Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine scaffold is a cornerstone of many successful kinase inhibitors, targeting enzymes like BRAF, FGFR, and GSK-3β.[7][8]
-
FGFR Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Compound 4h from one study showed potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[7]
-
GSK-3β Inhibition for Alzheimer's Disease: Novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease research.[8]
Experimental Protocol: FGFR Kinase Assay (ADP-Glo™ Assay)
This luminescent kinase assay measures the amount of ADP produced during a kinase reaction.
-
Assay Setup:
-
Dilute the FGFR enzyme, substrate (e.g., a tyrosine kinase substrate), ATP, and test inhibitors in a kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor or DMSO control.
-
Add 2 µL of the diluted enzyme.
-
Add 2 µL of the substrate/ATP mix.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity.[9]
-
Caption: Key biological targets of pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
While a comprehensive comparative SAR across both scaffolds is beyond the scope of this guide, some general trends can be observed from the literature.
For pyrrolo[3,2-c]pyridine -based FMS kinase inhibitors, the substitution pattern on the N1-aryl ring was found to be crucial for activity, with para-disubstituted compounds generally showing higher potency than their meta-disubstituted counterparts.[2]
In the case of pyrrolo[2,3-b]pyridine -based PDE4B inhibitors, the core itself was found to be a favorable replacement for other heterocyclic systems, leading to an increase in potency.[10] This highlights the importance of the 7-azaindole scaffold in establishing key interactions within the enzyme's active site.
Conclusion and Future Perspectives
The pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine cores represent two versatile and highly valuable scaffolds in modern drug discovery. While they share a common bicyclic framework, the distinct placement of the pyridine nitrogen atom imparts unique physicochemical and pharmacological properties.
The pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-validated and frequently employed scaffold in approved drugs, offering a robust starting point for the design of kinase inhibitors and other therapeutic agents. Its higher basicity may be advantageous for salt formation and aqueous solubility.
The pyrrolo[3,2-c]pyridine (5-azaindole) core, while less represented in marketed drugs, is a rapidly emerging scaffold with demonstrated potential in targeting a diverse range of biological targets. Its distinct electronic and steric profile offers opportunities for novel intellectual property and for overcoming challenges associated with existing scaffolds.
The choice between these two isomeric cores should be a strategic decision based on the specific therapeutic target, desired physicochemical properties, and the intended biological activity. A thorough understanding of their comparative synthesis, properties, and biological profiles, as outlined in this guide, will empower medicinal chemists to make more informed decisions in the design of next-generation therapeutics. Future research focusing on a direct, systematic comparison of the metabolic stability and pharmacokinetic profiles of closely related derivatives of these two cores would be of immense value to the drug discovery community.
References
- Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300058.
- He, Y., Zhang, H., Wang, Z., Li, Y., Li, J., & Geng, M. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(36), 22384-22393.
- El-Sayed, M. A. A., Abbas, S. E. S., & El-Kafrawy, A. M. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Bioorganic Chemistry, 156, 107386.
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- El-Damasy, A. K., Lee, J. A., Lee, J., & Keum, G. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(1), 227-239.
- Hentzen, N. B., Asquith, C. R. M., & Locuson, C. W. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 11(10), 1935-1941.
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Assessing the Novelty of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Comparative Guide for Drug Discovery Professionals
Introduction
In the landscape of kinase inhibitor discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The pyrrolopyridine core, a privileged structure in medicinal chemistry, has yielded numerous compounds with potent and selective inhibitory activity against a range of kinase targets. This guide focuses on a specific, yet underexplored, derivative: methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate . While commercially available, a thorough review of the scientific literature reveals a notable absence of published data on its synthesis, characterization, and biological activity. This presents a unique opportunity for investigation. This document provides a comparative framework to assess the potential novelty of this compound, outlining a proposed synthetic strategy, a rationale for its evaluation as a kinase inhibitor, and a detailed experimental plan to elucidate its therapeutic potential.
The core chemical structure of the topic compound is presented below:
Figure 1: Chemical structure of this compound.
Proposed Synthesis and Comparison to Existing Methodologies
The novelty of a compound can reside in its synthetic route, offering advantages in terms of efficiency, scalability, or access to unique substitution patterns. While no specific synthesis for this compound is documented, we can propose a plausible and novel approach based on established indole and azaindole syntheses.
Hypothesized Synthetic Pathway: A Modified Fischer Indole Synthesis Approach
A logical starting point for the synthesis of the 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine core is a suitably substituted dichloropyridine derivative. The Fischer indole synthesis, a classic and robust method for forming indole rings, can be adapted for the synthesis of azaindoles.[1][2][3]
The proposed synthetic workflow is depicted below:
Figure 2: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Starting Material: 2,4-dichloro-5-nitropyridine is a commercially available and logical precursor. The nitro group provides a handle for the introduction of the hydrazine functionality, which is essential for the Fischer indole synthesis.
-
Hydrazine Formation: Reduction of the nitro group to an amine followed by diazotization and reduction, or direct displacement with hydrazine are viable routes. However, a more direct approach might involve the reaction of a di-chloropyridine with hydrazine hydrate, though regioselectivity could be a challenge. The chosen route via reduction of a nitropyridine offers better control.
-
Cyclization Strategy: The Fischer indole synthesis is a powerful and well-established method for constructing the pyrrole ring of the azaindole core. The reaction of the pyridinylhydrazine with methyl pyruvate in the presence of a strong acid catalyst like polyphosphoric acid (PPA) is expected to drive the cyclization and aromatization to the desired product.[4][5]
Comparison with Alternative Synthetic Strategies:
| Synthetic Method | Description | Potential Advantages for Target Compound | Potential Challenges |
| Larock Indole Synthesis | Palladium-catalyzed annulation of an o-haloaniline with an alkyne.[6][7][8] | High functional group tolerance. | Requires a suitably substituted dichloropyridinamine and a specific alkyne, which may require multi-step synthesis. Regioselectivity can be an issue. |
| Cadogan-Sundberg Indole Synthesis | Reductive cyclization of an o-nitrostyrene derivative using a phosphite reagent.[9][10][11] | Milder conditions compared to Fischer synthesis. | The synthesis of the required o-nitrostyrene precursor from a dichloropyridine could be complex. |
| Synthesis from Pyrrolopyridine Core | Functionalization of a pre-formed 1H-pyrrolo[3,2-c]pyridine scaffold. | Potentially shorter route if the core is readily available. | The parent 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine is not readily available, and regioselective carboxylation at the C2 position would be challenging. |
The proposed modified Fischer indole synthesis appears to be the most straightforward and logical approach, leveraging readily available starting materials and a well-understood reaction mechanism. Its successful implementation would represent a novel contribution to the synthesis of this particular pyrrolopyridine derivative.
Hypothesized Biological Activity and Rationale for Target Selection
The pyrrolopyridine scaffold is a common feature in a multitude of kinase inhibitors.[12][13][14] The presence of chlorine atoms at the 4 and 6 positions of the pyridine ring can significantly influence the electronic properties and binding interactions of the molecule within a kinase active site. These halogen substituents can form favorable halogen bonds or occupy hydrophobic pockets, enhancing potency and selectivity.
Target Rationale: FMS Kinase (CSF-1R)
Based on existing literature, FMS kinase (Colony-Stimulating Factor 1 Receptor) is a compelling target for compounds bearing the pyrrolo[3,2-c]pyridine scaffold. Several studies have reported potent FMS kinase inhibitors with this core structure.[12] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. Its dysregulation is implicated in various inflammatory diseases and cancers, making it a validated therapeutic target.
Comparative Analysis of Pyrrolo[3,2-c]pyridine-based Kinase Inhibitors:
| Compound | Target Kinase(s) | Reported Potency (IC₅₀) | Key Structural Features | Reference |
| Compound 1r | FMS | 30 nM | Diarylurea moiety at C4 | [12] |
| KIST101029 | FMS | 96 nM | Di-arylamide at C4 | [12] |
| Hypothetical Target Compound | FMS (and others) | To be determined | Dichloro substitution at C4 and C6, methyl ester at C2 | N/A |
The unique substitution pattern of this compound, particularly the combination of the C2-ester and the C4,C6-dichloro groups, distinguishes it from previously reported FMS inhibitors. This novel combination of substituents could lead to a different binding mode, improved potency, or a unique selectivity profile against a panel of kinases.
Proposed Experimental Plan for Novelty Assessment
To rigorously assess the novelty and therapeutic potential of this compound, a systematic experimental plan is proposed.
Experimental Workflow
Figure 3: Proposed experimental workflow for assessing the novelty of the target compound.
Detailed Experimental Protocols
1. Synthesis and Characterization:
-
Protocol: The synthesis will follow the proposed modified Fischer indole synthesis route. Reaction conditions (temperature, catalyst, solvent) will be optimized to maximize yield and purity.
-
Purification: The crude product will be purified using column chromatography on silica gel, followed by recrystallization to obtain a highly pure sample.
-
Characterization: The structure of the final compound will be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). If suitable crystals can be obtained, single-crystal X-ray diffraction will be performed for definitive structural elucidation.
-
Purity: The purity of the final compound will be determined by high-performance liquid chromatography (HPLC) and should be >95% for use in biological assays.
2. In Vitro Biological Evaluation:
-
FMS Kinase Inhibition Assay: The inhibitory activity of the compound against FMS kinase will be determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or a radiometric assay. A dose-response curve will be generated to determine the IC₅₀ value.
-
Kinase Selectivity Profiling: To assess the selectivity of the compound, it will be screened against a panel of representative kinases (e.g., a 40-kinase panel). This will reveal its selectivity profile and identify potential off-target effects.
-
Cell-Based Proliferation Assays: The anti-proliferative activity of the compound will be evaluated in cancer cell lines known to overexpress FMS kinase (e.g., certain ovarian, prostate, and breast cancer cell lines).[12] The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) will be determined using a standard assay such as the MTT or CellTiter-Glo assay.
Conclusion: A Roadmap to Uncovering Novelty
While this compound is a known chemical entity, its pharmacological properties remain uncharted territory. This guide provides a comprehensive framework for assessing its novelty, not as a pre-existing drug, but as a lead compound for drug discovery. The proposed synthetic route offers a novel and practical approach to its preparation. The rationale for targeting FMS kinase is strongly supported by the known activities of structurally related compounds.
The true novelty of this compound will be revealed through the execution of the proposed experimental plan. Should this compound demonstrate potent and selective inhibition of FMS kinase or another kinase of therapeutic relevance, it would represent a significant and novel finding. The unique combination of its substituents provides a strong basis for expecting a distinct structure-activity relationship compared to existing pyrrolopyridine-based inhibitors. This systematic approach will provide the necessary data to objectively compare its performance with current alternatives and establish its potential as a valuable new scaffold in the ongoing quest for innovative kinase inhibitors.
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- Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher. (2011).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS No. 871583-20-9). As a chlorinated heterocyclic compound used in advanced drug development and chemical synthesis, its disposal requires meticulous attention to detail to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical handling.
Hazard Profile and Waste Classification: The Foundation of Safe Disposal
Understanding the inherent risks of a chemical is the first principle of its safe management. This compound is not benign; its hazard profile necessitates its classification as hazardous waste from the moment of generation.[1]
The primary hazards, as identified in its Safety Data Sheet (SDS), are significant and dictate the need for cautious handling and stringent disposal protocols.[2] This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3][4] The core structural feature driving its disposal pathway is the presence of two chlorine atoms on the pyrrolopyridine ring system. This classifies it unequivocally as a halogenated organic compound . This classification is critical because regulated disposal facilities, particularly those using high-temperature incineration, employ specific flue-gas scrubbing technologies to neutralize the acidic gases (e.g., hydrogen chloride) produced during the combustion of halogenated materials.[5][6] Mixing this waste with non-halogenated streams can disrupt the disposal process, increase environmental risk, and lead to regulatory non-compliance.
| Property | Identifier / Information |
| Chemical Name | This compound |
| CAS Number | 871583-20-9[2][7] |
| Molecular Formula | C₉H₆Cl₂N₂O₂[2][7] |
| Physical Form | Solid[7] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][4] |
| Primary Waste Stream | Halogenated Organic Waste [8][9] |
The Core Principle: A Segregation-First Approach
All chemical waste disposal workflows must begin with a simple, decisive question that dictates the entire downstream process. For this compound, this decision is based on its chemical composition. The following workflow illustrates this primary segregation step.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocol
This protocol details the procedures for handling the compound in its various waste forms within the laboratory.
Step 1: Point-of-Generation Containment
Waste must be collected at its point of generation in a designated Satellite Accumulation Area (SAA).[1] Never move waste from one room to another for storage.[1]
-
Select an Appropriate Container : Use a container made of chemically compatible material, such as high-density polyethylene (HDPE) or glass.[1][10] The container must be in good condition, free of damage, and equipped with a secure, leak-proof screw cap.[11][12]
-
Initial Labeling : As soon as the first drop of waste is added, the container must be labeled. Use a standardized hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[13] The label must include:
Step 2: Managing Different Waste Forms
Properly segregate the distinct forms of waste generated during research activities.
-
Solid Waste :
-
Collect unadulterated or expired solid this compound, along with any contaminated weigh boats, spatulas, or disposable labware, directly into a dedicated solid hazardous waste container.[14]
-
This container must be clearly labeled for "Solid Halogenated Organic Waste."
-
-
Liquid Waste :
-
Collect all solutions containing the compound in a dedicated liquid hazardous waste container.
-
This includes reaction mixtures, chromatographic fractions, and solvent rinsates from glassware.
-
Label the container "Liquid Halogenated Organic Waste" and list all solvent components with percentages.
-
Crucially, never dispose of this waste down the drain. [5][11][14] Discharge into the environment must be avoided.[5][15]
-
-
Contaminated Personal Protective Equipment (PPE) and Consumables :
-
Dispose of all contaminated items, including gloves, bench paper, pipette tips, and disposable lab coats, in a designated hazardous waste bag or container.[14]
-
These items are considered hazardous waste by contact and must not be placed in the regular trash.
-
Step 3: Decontamination of Reusable Glassware
Proper decontamination prevents cross-contamination and ensures that cleaned glassware is safe for disposal or reuse.
-
Initial Rinse : Perform a triple rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) that can fully dissolve the compound.
-
Collect Rinsate : Every drop of this rinsate is considered hazardous waste. Collect all three rinses in your designated "Liquid Halogenated Organic Waste" container.[10]
-
Final Wash : After the solvent rinse, the glassware can be washed with soap and water.
-
Disposal : Once decontaminated, empty glassware may be disposed of in the appropriate glass waste container, pending institutional policy.[10]
Step 4: Spill Management
Accidental spills must be managed promptly and safely.
-
Ensure Safety : Evacuate non-essential personnel. Ensure the area is well-ventilated, and wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[5][14]
-
Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[5][14]
-
Collection : Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[5]
-
Final Decontamination : Clean the spill surface area with a cloth soaked in a suitable solvent, followed by soap and water.
-
Dispose of All Materials : All materials used in the cleanup, including the absorbent, contaminated cloths, and any used PPE, must be placed in the solid hazardous waste container.[14]
Laboratory Accumulation and Storage
Proper storage while awaiting pickup is a key component of regulatory compliance and safety.
| Storage Requirement | Action / Rationale |
| Designated Area | Store waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1] |
| Container Integrity | Keep waste containers securely closed at all times, except when actively adding waste.[1][12] This prevents the release of vapors and protects against spills. |
| Segregation | Store halogenated waste separately from non-halogenated, acidic, basic, and reactive waste streams, using physical barriers or distance.[1][10] |
| Secondary Containment | All liquid waste containers must be kept in a larger, chemically resistant secondary container to contain any potential leaks or spills.[1][12] |
| Volume Limits | Adhere to institutional and regulatory limits for waste accumulation (e.g., a maximum of 55 gallons of hazardous waste in an SAA).[1] |
| Regular Inspection | Visually inspect waste containers weekly for any signs of degradation, leaks, or improper labeling.[11] |
Final Disposal and Record-Keeping
The final step is the transfer of waste to trained professionals for ultimate disposal.
-
Request a Pickup : Once a waste container is full or has been in storage for the maximum allowable time (often six to twelve months for academic labs), contact your institution's EHS office to schedule a waste pickup.[1][11]
-
Ensure Proper Labeling : Before pickup, double-check that all labels are complete, accurate, and legible. EHS personnel cannot safely handle or dispose of unknown waste.[1]
-
Maintain Records : Keep a log of the hazardous waste generated in your laboratory. This documentation is crucial for regulatory reporting and demonstrates your commitment to a safe and compliant research environment.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure the integrity of our shared environment, and uphold the professional standards of the scientific community.
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- Regulation of Labor
- Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxyl
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
For researchers at the forefront of drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, a chlorinated pyrrolopyridine derivative, represents a class of molecules with significant potential as pharmaceutical intermediates. However, its chemical structure—featuring a dichlorinated pyridine ring fused to a pyrrole ester—necessitates a rigorous and well-understood approach to personal protection. This guide synthesizes technical data and field-proven practices to provide a comprehensive operational plan for the safe handling of this compound, ensuring both personal safety and experimental integrity.
Hazard Assessment and Toxicological Profile
This compound is classified as an irritant and is harmful if swallowed. While specific toxicological data for this exact molecule is not extensively published, the known hazards of its structural components—chlorinated aromatic compounds and pyrrole derivatives—provide a strong basis for a conservative safety approach.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.
-
Acute Oral Toxicity: Harmful if swallowed.
The presence of chlorine atoms on the aromatic ring can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin. Therefore, preventing dermal contact is of paramount importance.
Engineering and Administrative Controls: The First Line of Defense
Before selecting Personal Protective Equipment (PPE), it is crucial to implement robust engineering and administrative controls to minimize exposure. PPE should be considered the last line of defense.
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of powders and vapors.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Always work with the smallest quantity of the material necessary for the experiment.
Personal Protective Equipment (PPE): A Detailed Protocol
A multi-layered PPE approach is required for handling this compound. The selection of each component is based on the specific hazards posed by chlorinated heterocyclic compounds.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes, particularly when handling solutions, and the irritant nature of the compound demand a higher level of protection.
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.
-
Recommended for High-Risk Operations: When handling larger quantities (>5 g) or performing vigorous reactions, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face from splashes.
Skin and Body Protection
A comprehensive barrier is essential to prevent skin contact.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.
-
Gloves: This is the most critical component of skin protection. Due to the chlorinated aromatic nature of the compound, not all standard laboratory gloves are suitable. Nitrile gloves, while common, may offer only limited splash protection with short breakthrough times.
| Glove Material | Chemical Resistance to Chlorinated Aromatics | Recommendation |
| Viton® | Excellent | Recommended for prolonged handling or immersion. |
| Butyl Rubber | Good to Excellent | A suitable alternative to Viton®. |
| Neoprene | Fair to Good | Recommended for moderate-duration tasks. |
| Nitrile | Poor to Fair | Not recommended for prolonged use. Suitable only for incidental "splash" contact, after which they must be changed immediately. |
Operational Protocol for Gloving:
-
Double Gloving: Always wear two pairs of gloves. This provides a critical buffer in case the outer glove is compromised.
-
Inner Glove: A standard nitrile glove can be used as the inner layer.
-
Outer Glove: The outer glove should be selected based on the task's duration and risk. For most benchtop operations, a neoprene or butyl rubber glove is appropriate.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Frequent Changes: Change outer gloves immediately if contamination is suspected or after a maximum of two hours of continuous use.
-
Protective Clothing: For large-scale operations, a chemically resistant apron or a full-body protective suit may be necessary.
Respiratory Protection
If engineering controls (i.e., the chemical fume hood) are functioning correctly, respiratory protection should not be necessary for routine handling of small quantities. However, it is essential in specific situations:
-
Weighing Operations: When weighing out the solid compound, even within a fume hood, there is a risk of generating fine dust. In this scenario, a NIOSH-approved N95 respirator is recommended to prevent inhalation.
-
Spill Cleanup: In the event of a large spill outside of a fume hood, a full-face respirator with organic vapor and particulate cartridges is required.
Decontamination and Disposal Plan
Proper disposal is a critical component of safe handling to protect both personnel and the environment. As a chlorinated organic compound, this material is considered hazardous waste.
Decontamination
-
Glassware and Equipment: All contaminated glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood. The solvent rinseate must be collected as hazardous waste.
-
Work Surfaces: Decontaminate work surfaces within the fume hood with a solvent-soaked cloth, followed by a soap and water wash. The cloth and any absorbent materials must be disposed of as solid hazardous waste.
Waste Disposal
Waste Segregation is Key:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and absorbent materials should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[1][2]
-
Liquid Waste: All solvent rinses and reaction mother liquors containing the compound must be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste."[1][2][3] Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[3]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of all components, and the approximate percentages.[4][5]
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures
Preparedness is essential for mitigating the consequences of an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand), collect the material in a sealed container, and dispose of it as halogenated solid waste.
-
Large Spill (outside fume hood): Evacuate the immediate area. Wear a full-face respirator with appropriate cartridges, chemically resistant gloves, and protective clothing. Contain the spill and absorb it with an inert material. Collect and dispose of it as hazardous waste.
-
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Campus Operations, Temple University. (2021, October).
- University of Otago. Laboratory chemical waste disposal guidelines.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents. Hazardous Waste Manual.
- UiO Department of Chemistry. (2024, November 11). Chemical and Hazardous Waste Guide.
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- University of Pennsylvania Environmental Health & Radiation Safety. Guidelines for Segregating and Combining Chemical Wastes into Containers.
- Apollo Scientific. (2022, September 16).
- National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention.
- United States Pharmacopeia (USP). General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.
- American Conference of Governmental Industrial Hygienists (ACGIH). TLV Chemical Substances Introduction.
- National Institute for Occupational Safety and Health (NIOSH). (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. DHHS (NIOSH)
- Health and Safety Authority. (2024, April 5).
- Occupational Safety and Health Administr
- ACGIH. CHLORINE.
- ACGIH. BENZYL CHLORIDE.
- Thermo Fisher Scientific. (2021, December 25).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
